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  • Product: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine
  • CAS: 2169643-37-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4-Iodo-1H-pyrazol-3-yl)piperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. While its isomer, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, is a well-documented precursor to the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, the 3-yl isomer represents a structurally related scaffold with potential for the development of novel therapeutics. This document will delve into the chemical structure, physicochemical properties, a proposed synthetic route, and the potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Introduction: The Pyrazole-Piperidine Scaffold in Medicinal Chemistry

The fusion of pyrazole and piperidine rings creates a molecular scaffold with a rich pharmacological profile. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer.[1] The piperidine moiety, a saturated six-membered heterocycle, is also a common feature in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The combination of these two rings, as seen in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, offers a unique three-dimensional structure with multiple points for functionalization, making it an attractive starting point for the design of new bioactive molecules. The iodine atom at the 4-position of the pyrazole ring is particularly significant, as it provides a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Chemical Structure and Properties

The chemical structure of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is characterized by a piperidine ring attached to the 3-position of a 4-iodinated pyrazole ring. This linkage is a key differentiator from its more commonly cited 1-yl isomer.

Caption: Chemical structure of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₈H₁₂IN₃Calculated
Molecular Weight 277.11 g/mol Calculated
Appearance Likely a solid at room temperatureBased on related pyrazole derivatives
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General solubility of similar heterocyclic compounds.
pKa The piperidine nitrogen will be basic, while the pyrazole NH will be weakly acidic.General properties of piperidines and pyrazoles.
LogP Predicted to be moderately lipophilic.Based on structural features.

Synthesis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

A specific, documented synthesis for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is not prominently reported in the literature, which is largely focused on the 1-yl isomer. However, a plausible and efficient synthetic route can be designed based on established methods for the regioselective synthesis of 3-substituted pyrazoles and subsequent iodination. The proposed synthesis involves a three-step process starting from commercially available materials.

G start N-Boc-piperidine-4-carboxylic acid step1 Step 1: Formation of β-keto ester start->step1 intermediate1 tert-butyl 4-(2-methoxy-2-oxoacetyl)piperidine-1-carboxylate step1->intermediate1 step2 Step 2: Condensation with DMF-DMA intermediate1->step2 intermediate2 tert-butyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-1-carboxylate step2->intermediate2 step3 Step 3: Cyclization with hydrazine intermediate2->step3 intermediate3 tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate step3->intermediate3 step4 Step 4: Iodination intermediate3->step4 intermediate4 tert-butyl 4-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate step4->intermediate4 step5 Step 5: Boc Deprotection intermediate4->step5 end 4-(4-Iodo-1H-pyrazol-3-yl)piperidine step5->end

Caption: Proposed synthetic workflow for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed route based on similar syntheses of substituted pyrazoles.[4][5] Optimization of reaction conditions may be necessary.

Part 1: Synthesis of tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate

  • Formation of the β-keto ester:

    • To a solution of N-Boc-piperidine-4-carboxylic acid in an appropriate solvent (e.g., THF), add a coupling agent such as carbonyldiimidazole (CDI) or a similar reagent.

    • Stir the reaction mixture at room temperature to form the corresponding acylimidazole.

    • In a separate flask, prepare a solution of the magnesium salt of mono-methyl malonate.

    • Add the acylimidazole solution to the magnesium salt solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the desired β-keto ester, tert-butyl 4-(2-methoxy-2-oxoacetyl)piperidine-1-carboxylate.

  • Condensation with DMF-DMA:

    • Treat the β-keto ester with dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the reaction mixture, typically at reflux, to drive the formation of the enaminone intermediate, tert-butyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)piperidine-1-carboxylate.

    • Remove the solvent under reduced pressure. The crude product may be used directly in the next step.

  • Cyclization with Hydrazine:

    • Dissolve the crude enaminone in a suitable solvent such as ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture. The cyclization reaction will lead to the formation of the pyrazole ring.

    • Upon completion, cool the reaction mixture and isolate the product, tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate, through crystallization or column chromatography.

Part 2: Iodination of the Pyrazole Ring

  • Electrophilic Iodination:

    • Dissolve tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or dichloromethane).[6]

    • Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of an iodide salt (e.g., NaI) and an oxidizing agent (e.g., ceric ammonium nitrate, CAN).[7]

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction and perform an aqueous workup to remove any unreacted iodine and salts.

    • Purify the crude product by column chromatography to obtain tert-butyl 4-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate.

Part 3: Deprotection of the Piperidine Nitrogen

  • Boc Removal:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

    • Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[8][9]

    • Stir the reaction at room temperature for a few hours until the deprotection is complete.

    • Evaporate the solvent and excess acid. The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

    • If the free base is required, neutralize the salt with a suitable base and extract the product into an organic solvent.

Reactivity and Further Functionalization

The chemical reactivity of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is dictated by its key functional groups:

  • The Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized through N-alkylation, N-acylation, or reductive amination. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

  • The Pyrazole Ring: The pyrazole ring is relatively stable to many reaction conditions. The NH group can be alkylated, although this can sometimes lead to a mixture of N1 and N2 isomers.

  • The Carbon-Iodine Bond: The iodine atom at the C4 position of the pyrazole is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups at this position, significantly expanding the chemical space accessible from this intermediate.

G cluster_reactions Potential Further Reactions start 4-(4-Iodo-1H-pyrazol-3-yl)piperidine suzuki Suzuki Coupling (with boronic acids) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (with terminal alkynes) start->sonogashira Pd/Cu catalyst, base n_alkylation N-Alkylation/Acylation (on piperidine nitrogen) start->n_alkylation Alkyl/acyl halide, base

Caption: Key reaction pathways for the further functionalization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

Potential Applications in Drug Discovery

While the biological activity of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine itself has not been extensively reported, the pyrazole-piperidine scaffold is present in numerous biologically active compounds. Its isomeric relationship to the Crizotinib precursor suggests that it could be a valuable building block for the synthesis of novel kinase inhibitors.[10]

The structural motif of a piperidine-substituted pyrazole is found in compounds with a wide range of therapeutic applications, including:

  • Anticancer Agents: As demonstrated by Crizotinib, this scaffold can be elaborated to target various protein kinases involved in cancer progression.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[11]

  • Central Nervous System (CNS) Agents: The piperidine moiety can facilitate brain penetration, making this scaffold interesting for the development of drugs targeting CNS disorders.

Researchers can utilize 4-(4-Iodo-1H-pyrazol-3-yl)piperidine as a starting point for generating libraries of novel compounds for high-throughput screening. The ability to functionalize both the piperidine nitrogen and the iodinated pyrazole ring allows for a systematic exploration of the chemical space around this core structure.

Safety and Handling

Detailed toxicological data for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is not available. However, based on the general properties of related iodo-heterocyclic compounds and piperidine derivatives, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a valuable, albeit less-explored, heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural similarity to key pharmaceutical intermediates, combined with multiple points for chemical modification, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structure, properties, and a proposed synthetic route to facilitate its use by researchers in the field. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted and could lead to the discovery of new and potent drug candidates.

References

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved February 27, 2026, from [Link]

  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved February 27, 2026, from [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved February 27, 2026, from [Link]

  • Apicule. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No: 877399-73-0). Retrieved February 27, 2026, from [Link]

  • Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved February 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(4-iodo-1h-pyrazol-1-yl)piperidine. Retrieved February 27, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 27, 2026, from [Link]

  • Scientific Research Publishing. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved February 27, 2026, from [Link]

  • Journal of Chemical Health Risks. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Retrieved February 27, 2026, from [Link]

  • PMC. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 27, 2026, from [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved February 27, 2026, from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. Retrieved February 27, 2026, from [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved February 27, 2026, from [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved February 27, 2026, from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved February 27, 2026, from [Link]

  • RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved February 27, 2026, from [Link]

  • Inxight Drugs. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Modern Oncology

A Note on Isomeric Specificity: This guide focuses on the N-1 substituted isomer, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine . Initial searches for "4-(4-Iodo-1H-pyrazol-3-yl)piperidine" did not yield significant public-domain...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomeric Specificity: This guide focuses on the N-1 substituted isomer, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine . Initial searches for "4-(4-Iodo-1H-pyrazol-3-yl)piperidine" did not yield significant public-domain data regarding its synthesis, properties, or applications. The N-1 isomer, however, is a well-documented and critical building block in the synthesis of targeted cancer therapeutics. The principles of pyrazole reactivity and regioselectivity discussed herein provide a framework for understanding why N-1 substitution is a predominant pathway.

Executive Summary

4-(4-Iodo-1H-pyrazol-1-yl)piperidine has emerged as a molecule of significant interest within the pharmaceutical and drug development sectors. Its prominence is primarily due to its role as a key intermediate in the synthesis of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-ROS oncogene 1 (ROS1) inhibitor used in the treatment of non-small-cell lung cancer. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust and scalable synthesis protocol, and its critical application in drug discovery. We will delve into the causal mechanisms behind the synthetic choices, ensuring a self-validating and scientifically rigorous protocol for researchers and drug development professionals.

Core Compound Identification and Properties

The foundational step in any chemical workflow is the unambiguous identification of the material. 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring attached to the nitrogen at position 1 of a 4-iodinated pyrazole ring.

PropertyValueSource
IUPAC Name 4-(4-iodo-1H-pyrazol-1-yl)piperidineChemScene[1]
CAS Number 1229457-94-6ChemScene[1]
Molecular Formula C₈H₁₂IN₃ChemScene[1]
Molecular Weight 277.11 g/mol ChemScene[1]
Appearance (Typically) Off-white to yellow solidInferred from similar compounds
Boiling Point 353.5 ± 32.0 °C at 760 mmHgWikipédia[2]
Density 2.0 ± 0.1 g/cm³Wikipédia[2]

A frequently used precursor in multi-step syntheses is the Boc-protected form, which offers enhanced solubility in organic solvents and prevents unwanted side reactions involving the piperidine nitrogen.

PropertyValueSource
IUPAC Name tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylatePubChem[3]
CAS Number 877399-73-0PubChem[3]
Molecular Formula C₁₃H₂₀IN₃O₂PubChem[3]
Molecular Weight 377.22 g/mol PubChem[3]

Strategic Synthesis and Mechanistic Insights

The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a multi-step process that has been optimized for scalability and robustness, crucial for its use in pharmaceutical manufacturing.[4] The most widely adopted route involves three core transformations.[2][4]

Synthesis Workflow Overview

The overall synthetic pathway is designed to first construct the N-aryl bond between the piperidine and pyrazole precursors, followed by reduction and a final regioselective iodination.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Pyridine Ring Hydrogenation cluster_2 Step 3: Regioselective Iodination A 4-Chloropyridine C 4-(1H-Pyrazol-1-yl)pyridine A->C Base (e.g., K₂CO₃) High Temperature B Pyrazole B->C D 4-(1H-Pyrazol-1-yl)piperidine C->D H₂ Gas Catalyst (e.g., PtO₂) Acidic Medium (e.g., HCl) E 4-(4-Iodo-1H-pyrazol-1-yl)piperidine D->E Iodine (I₂) Oxidizing Agent (e.g., CAN) Solvent (e.g., Acetonitrile)

Caption: Three-step synthesis of the target compound.

Detailed Experimental Protocol and Rationale

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

  • Protocol:

    • To a reaction vessel, add 4-chloropyridine hydrochloride, pyrazole, and potassium carbonate (K₂CO₃).

    • Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF).

    • Heat the mixture to reflux (e.g., 140-150 °C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

    • After cooling, perform an aqueous workup to remove inorganic salts and the solvent.

    • Purify the crude product, typically by crystallization or column chromatography, to yield 4-(1H-pyrazol-1-yl)pyridine.

  • Expertise & Causality:

    • Nucleophilic Aromatic Substitution (SNAAr): This reaction proceeds via an SNAAr mechanism. The pyrazolate anion, formed in situ by the deprotonation of pyrazole by K₂CO₃, acts as the nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards nucleophilic attack.

    • Regioselectivity: The alkylation occurs predominantly at the N-1 position of the pyrazole. This is a classic challenge in pyrazole chemistry, as both nitrogens can be nucleophilic.[5] The regioselectivity can be influenced by factors like the counter-ion of the base, solvent, and steric hindrance.[6] In this case, thermodynamic control under high-temperature conditions favors the formation of the more stable N-1 substituted product.[4]

Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine

  • Protocol:

    • Dissolve 4-(1H-pyrazol-1-yl)pyridine in a suitable solvent like methanol.

    • Add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst).

    • Acidify the mixture with concentrated hydrochloric acid (HCl).

    • Place the reaction vessel under a hydrogen gas atmosphere (typically 50-60 psi).

    • Agitate the reaction at room temperature until hydrogen uptake ceases.

    • Filter the catalyst and neutralize the solution to precipitate the product.

    • Isolate and dry the resulting 4-(1H-pyrazol-1-yl)piperidine.

  • Expertise & Causality:

    • Catalytic Hydrogenation: This is a standard method for the reduction of aromatic heterocycles.[7] The pyridine ring is more susceptible to hydrogenation than the pyrazole ring under these conditions.

    • Role of Acid: The acidic medium protonates the pyridine nitrogen, which activates the ring towards reduction and enhances its solubility. The catalyst provides a surface for the heterolytic cleavage of H₂ and facilitates the addition of hydrogen across the double bonds of the pyridine ring.

Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

  • Protocol:

    • Dissolve 4-(1H-pyrazol-1-yl)piperidine in acetonitrile.

    • Add molecular iodine (I₂).

    • Slowly add a solution of ceric ammonium nitrate (CAN) in acetonitrile.

    • Stir the reaction at room temperature for several hours.

    • Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Perform an extractive workup and purify the crude product by crystallization or chromatography to obtain the final compound.

  • Expertise & Causality:

    • Electrophilic Aromatic Substitution: The iodination of the pyrazole ring is an electrophilic substitution reaction. The C4 position of the pyrazole is electron-rich and thus the most susceptible to electrophilic attack.[8]

    • In Situ Oxidant: Molecular iodine itself is a weak electrophile. CAN acts as an in-situ oxidant to generate a more potent iodinating species (e.g., I⁺), which then readily reacts with the pyrazole ring.[4] This method is mild, efficient, and highly regioselective for the 4-position, avoiding the need for more hazardous iodinating agents.

Application in Drug Development: The Crizotinib Case Study

The primary driver for the large-scale synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine is its role as a key building block for the ALK inhibitor, Crizotinib.[4][9]

G A 4-(4-Iodo-1H-pyrazol-1-yl) piperidine C Suzuki Coupling A->C B Organoboron Coupling Partner B->C D Crizotinib Precursor C->D Pd Catalyst Base E Final Synthetic Steps D->E F Crizotinib E->F

Caption: Role as a key intermediate in Crizotinib synthesis.

In the synthesis of Crizotinib, the iodo group on the pyrazole ring serves as a crucial handle for a palladium-catalyzed cross-coupling reaction, typically a Suzuki coupling. This allows for the precise and efficient formation of a carbon-carbon bond with another complex fragment of the final drug molecule, demonstrating the power of this intermediate in convergent synthesis strategies.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is not widely available, a risk assessment can be constructed based on its constituent functional groups: piperidine and iodopyrazole.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Potential Hazards:

    • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive compound.[1] It can cause severe skin burns and eye damage.

    • Iodopyrazole Moiety: Iodinated aromatic compounds can be irritants and may be harmful if swallowed or inhaled.

    • Overall: The compound should be treated as harmful if swallowed, toxic in contact with skin, and capable of causing skin and eye irritation.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Protect from light to prevent potential degradation.[1]

Conclusion

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is more than just a chemical compound; it is an enabling tool in the fight against cancer. Its well-defined and scalable synthesis, centered on principles of regioselectivity and robust chemical transformations, makes it an invaluable asset for medicinal chemists and process development scientists. This guide provides the foundational knowledge required to handle, synthesize, and strategically deploy this key intermediate in advanced drug discovery and development programs.

References

  • PubChem. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[Link]

  • Apicule. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No: 877399-73-0) API Intermediate Manufacturers.[Link]

  • Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948–951. (Abstract available on ResearchGate) [Link]

  • Wikipedia. 4-(4-iodo-1H-pirazol-1-il)piperidina.[Link]

  • Angewandte Chemie International Edition. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.[Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[Link]

  • Inxight Drugs. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[Link]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[Link]

  • Google Patents.
  • ResearchGate. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[Link]

  • PubChemLite. 4-(4-iodo-1h-pyrazol-1-yl)piperidine.[Link]

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.[Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review.[Link]

Sources

Foundational

Tautomeric Forms of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine in Solution: A Comprehensive Technical Guide

Executive Summary 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0) is a highly versatile building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted therapeutics. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0) is a highly versatile building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted therapeutics. A critical, yet often overlooked, aspect of its physicochemical profile is its annular prototropic tautomerism in solution. Understanding the equilibrium between its 3-substituted and 5-substituted tautomeric forms is essential for accurate structure-based drug design, as the position of the N-H proton dictates hydrogen bonding donor/acceptor vectors in the target binding pocket. This whitepaper provides an in-depth analysis of the thermodynamic drivers, analytical methodologies, and self-validating protocols required to elucidate the tautomeric landscape of this compound.

Structural Context and Tautomeric Equilibrium

In solution, 1H-pyrazoles undergo rapid annular prototropic tautomerism, a process involving the migration of a proton between the N1 and N2 atoms of the pyrazole ring. For 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, this results in an equilibrium between two distinct species:

  • Tautomer A : 3-(piperidin-4-yl)-4-iodo-1H-pyrazole (Proton at N1, adjacent to the C5-H).

  • Tautomer B : 5-(piperidin-4-yl)-4-iodo-1H-pyrazole (Proton at N2, adjacent to the C3-piperidine).

Tautomer_Equilibrium T1 Tautomer A 3-(piperidin-4-yl)-4-iodo-1H-pyrazole Eq Annular Prototropic Tautomerism (Solution) T1->Eq K_eq T2 Tautomer B 5-(piperidin-4-yl)-4-iodo-1H-pyrazole Eq->T2 Solvent Solvent Polarity & H-Bonding (DMSO/CDCl3) Solvent->Eq Steric Steric Hindrance (C4-Iodo vs Piperidine) Steric->Eq Elec Electronic Effects (C4-Iodo Electronegativity) Elec->Eq

Tautomeric equilibrium of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine and driving factors.

Thermodynamic and Kinetic Drivers

The position of the tautomeric equilibrium (


) is governed by a delicate interplay of steric, electronic, and solvation effects ()[1].
  • Steric Hindrance (Primary Driver) : The iodine atom at C4 has a large van der Waals radius (~1.98 Å), creating significant steric bulk. The piperidine ring at C3/C5 is also sterically demanding. Tautomer A minimizes the steric clash by placing the N-H proton away from the bulky piperidine ring, whereas Tautomer B forces the N-H proton adjacent to the piperidine substituent, creating unfavorable steric strain.

  • Electronic Effects : The strong electron-withdrawing nature of the C4-iodo group via inductive effects (-I) decreases the basicity of the adjacent nitrogen atoms. The piperidine ring, conversely, exerts a mild electron-donating effect (+I).

  • Solvent Effects : In polar aprotic solvents like DMSO-d6, intermolecular hydrogen bonding between the pyrazole N-H and the solvent stabilizes specific tautomers. In non-polar solvents (e.g., CDCl3), the equilibrium shifts to minimize the overall dipole moment of the molecule.

Analytical Methodologies for Elucidation

At ambient temperature, the rate of proton exchange between N1 and N2 is typically faster than the NMR timescale. This dynamic behavior results in the broadening or coalescence of the C3 and C5 signals in the


C NMR spectrum, preventing the direct identification of individual tautomers ()[1].

To overcome this, a dual-pronged approach combining Variable Temperature (VT) NMR spectroscopy and Density Functional Theory (DFT) calculations is required. VT-NMR slows the exchange rate, pushing the system into the "slow exchange" regime where distinct signals for Tautomer A and Tautomer B emerge. DFT provides the theoretical grounding, allowing for the assignment of these signals via Gauge-Independent Atomic Orbital (GIAO) chemical shift calculations ()[2].

Workflow Start Sample Prep: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine NMR VT-NMR Spectroscopy (DMSO-d6 / CDCl3) Start->NMR DFT DFT Calculations (B3LYP/6-311+G(d,p)) Start->DFT NMR_Data Line Broadening & Coalescence Analysis NMR->NMR_Data DFT_Data GIAO Chemical Shifts & Gibbs Free Energy DFT->DFT_Data Integration Data Integration & Tautomer Ratio Determination NMR_Data->Integration DFT_Data->Integration

Integrated experimental and computational workflow for tautomer elucidation.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Workflow

Causality Check : Why does line broadening occur? At room temperature, the activation energy (


) for intermolecular proton transfer is easily overcome, causing the exchange rate (

) to exceed the NMR observation frequency (

). Lowering the temperature decreases the kinetic energy of the system, slowing

below

and pushing the system into the 'slow exchange' regime.
  • Sample Preparation : Dissolve 15-20 mg of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine in 0.6 mL of anhydrous DMSO-d6 (for low-temperature studies down to 290K) or DMF-d7/THF-d8 for sub-zero temperatures (down to 220K). Ensure the sample is strictly anhydrous, as trace water accelerates proton exchange.

  • Initial Acquisition (298K) : Acquire standard

    
    H, 
    
    
    
    C, and
    
    
    H-
    
    
    N HMBC spectra. Note the line broadening of the C3/C5 carbons (typically around 135-145 ppm).
  • Temperature Gradient : Cool the probe in 10K increments. At each step, allow 10 minutes for thermal equilibration before acquiring a 1D

    
    H and 
    
    
    
    C spectrum.
  • Coalescence Point Determination : Identify the temperature (

    
    ) at which the broadened C3/C5 signal splits into two distinct peaks.
    
  • Slow Exchange Acquisition (e.g., 230K) : Acquire high-resolution 1D and 2D spectra. Integrate the distinct N-H or C5-H proton signals to quantify the ratio of Tautomer A to Tautomer B.

Protocol 2: Computational DFT Workflow

Self-Validating System : The computational protocol is designed to be self-validating. By comparing the calculated GIAO shift of the non-exchanging C4-Iodo carbon against the experimental


C NMR shift, one can mathematically verify the accuracy of the chosen DFT functional and basis set before assigning the tautomeric populations.
  • Conformational Search : Generate 3D conformers for both Tautomer A and Tautomer B, focusing on the rotation of the piperidine ring around the C3-C4' bond.

  • Geometry Optimization : Optimize the lowest energy conformers using the B3LYP functional and the 6-311+G(d,p) basis set (utilizing an effective core potential like LANL2DZ for the heavy Iodine atom). Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for the chosen NMR solvent.

  • Thermochemistry : Perform frequency calculations at the same level of theory to ensure no imaginary frequencies exist (confirming a true energy minimum) and to extract the Gibbs Free Energy (

    
    ) for both tautomers.
    
  • NMR Calculation : Calculate the isotropic magnetic shielding tensors using the GIAO method. Convert these to chemical shifts (

    
    ) using a calculated TMS reference.
    

Data Presentation: Quantitative Summary

The following table summarizes the theoretical framework and expected analytical readouts for the tautomeric system based on established pyrazole tautomerism literature ()[2].

ParameterTautomer A (3-substituted)Tautomer B (5-substituted)Diagnostic Indicator
Relative Stability (

)
~ 0.0 kcal/mol (Major)+ 1.5 to 3.0 kcal/mol (Minor)Tautomer A is sterically favored.

C NMR Shift (C3/C5)
~ 142.0 ppm (Sharp at low T)~ 132.0 ppm (Sharp at low T)

> 10 ppm allows distinct integration.

N NMR Shift (N1/N2)
N1 (NH): ~ -175 ppmN1 (N): ~ -75 ppm

H-

N HMBC correlations confirm proton position.
Expected Population (DMSO) 85 - 95%5 - 15%Derived from low-temperature NMR integration.

Conclusion & Implications for Drug Design

The tautomeric equilibrium of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine in solution is not a static property but a dynamic system heavily skewed toward the 3-substituted tautomer (Tautomer A). This preference is primarily driven by steric minimization between the bulky piperidine ring and the N-H proton. For drug development professionals, this dictates that when docking this scaffold into a kinase hinge region, the N2 atom will predominantly act as a hydrogen bond acceptor, while the N1-H acts as a donor. Failure to account for this dominant tautomeric state can lead to erroneous SAR interpretations and suboptimal ligand design.

References

  • Tarabová, D., Šoralová, S., Breza, M., Fronc, M., Holzer, W., & Milata, V. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 2014, 10, 752-760. URL:[Link]

  • Sanz, D., Claramunt, R. M., Alkorta, I., Elguero, J., Thiel, W. R., & Rüffer, T. "A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles." New Journal of Chemistry, 2008, 32, 2225-2232. URL:[Link]

Sources

Exploratory

Solubility Profiling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine: A Technical Guide for DMSO and Methanol Systems

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel heterocyclic building blocks that require rigorous physicochemical characterization before they can be effec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel heterocyclic building blocks that require rigorous physicochemical characterization before they can be effectively utilized in biological screening or scale-up synthesis. One such critical intermediate is 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0). Structurally related to the 1-yl isomer utilized in the synthesis of ALK/c-MET inhibitors like Crizotinib[1], this compound presents unique solubility dynamics due to its basic piperidine ring, tautomeric pyrazole core, and highly lipophilic iodine substituent.

This whitepaper provides an in-depth technical framework for understanding and empirically determining the solubility of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine in two fundamental solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .

Physicochemical Profiling & Solvation Mechanics

Understanding the causality behind a compound's solubility requires deconstructing its molecular interactions. We do not simply test solvents at random; we select them based on the compound's functional group topology.

  • The Piperidine Moiety: A basic secondary amine. In its free base form, it acts as a strong hydrogen-bond donor and acceptor.

  • The Pyrazole Core: Exhibits tautomerism and acts as both a hydrogen-bond donor (NH) and acceptor (N).

  • The Iodine Atom: A heavy, highly polarizable halogen that introduces significant lipophilicity and the potential for halogen bonding.

Solvent Dynamics:

  • DMSO (Dimethyl Sulfoxide): A highly polar, aprotic solvent. It is the gold standard for high-throughput screening stock solutions because its strong dipole moment disrupts the intermolecular hydrogen bonding of the pyrazole-piperidine crystal lattice[2]. Furthermore, its methyl groups accommodate the lipophilic iodine atom through London dispersion forces.

  • Methanol: A polar, protic solvent. While it can participate in hydrogen bonding with the piperidine and pyrazole nitrogens, the free base form of the compound typically exhibits lower solubility in methanol compared to DMSO. However, if the compound is converted to a salt (e.g., HCl salt), methanol solubility increases exponentially due to favorable ion-dipole interactions.

Solvation_Mechanics cluster_0 4-(4-Iodo-1H-pyrazol-3-yl)piperidine N1 Piperidine (Basic NH) S1 DMSO (Aprotic, High Dipole) N1->S1 Ion-Dipole / H-Bond Acceptor S2 Methanol (Protic, Polar) N1->S2 H-Bond Donor/Acceptor N2 Pyrazole (NH Donor/Acceptor) N2->S1 Strong H-Bonding N2->S2 Protic Exchange N3 Iodine (Lipophilic) N3->S1 London Dispersion N3->S2 Hydrophobic Effect

Fig 1: Solvation interaction network between compound functional groups and solvents.

Representative Solubility Data Matrix

Because specific empirical solubility values for newly synthesized batches of CAS 2169643-37-0 can vary based on crystalline polymorph and purity, the following table presents the expected thermodynamic solubility ranges based on the physicochemical behavior of structurally analogous iodo-pyrazole-piperidine derivatives.

Compound FormSolventExpected Solubility Range (mg/mL)Primary Solvation Mechanism
Free Base DMSO> 50.0Strong dipole-dipole; H-bond acceptance from pyrazole/piperidine NH.
Free Base Methanol5.0 - 20.0Protic exchange; moderate H-bonding.
HCl Salt DMSO> 100.0Ion-dipole interactions; highly favorable.
HCl Salt Methanol> 50.0Strong ion-dipole solvation of the protonated piperidinium ion.
Empirical Determination Protocols

To transition from predictive models to actionable data, rigorous empirical testing is mandatory. The following protocols outline the industry-standard methodologies for determining both kinetic and thermodynamic solubility. Every protocol must be a self-validating system; therefore, built-in visual and instrumental checks are included.

3.1 Kinetic Solubility Profiling (DMSO-Centric)

Kinetic solubility measures the concentration at which a compound precipitates when a DMSO stock is diluted into an aqueous system[3]. This is critical for biological assay design to avoid false negatives caused by compound aggregation[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-(4-Iodo-1H-pyrazol-3-yl)piperidine in 100% DMSO to create a standardized 10 mM stock solution[3].

  • Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate. Add the target aqueous buffer (e.g., PBS pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM. Crucial Check: Ensure the final DMSO concentration remains ≤ 2% to prevent solvent-induced assay artifacts[3].

  • Incubation: Seal and shake the plate at 37°C for 2 hours to allow for potential precipitation[3].

  • Nephelometric Analysis: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the exact concentration at which a significant increase in light scattering is detected above the buffer baseline, indicating the formation of undissolved colloidal particles[3].

3.2 Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true chemical equilibrium between the solid compound and the solvent. This is the gold standard required for preformulation and chemical synthesis planning[4].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of solid 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (e.g., 2-5 mg) to a glass vial containing 1 mL of the target solvent (Methanol or DMSO)[4].

  • Equilibration: Seal the vial and place it on an orbital shaker at 400 rpm at a constant temperature (typically 25°C) for 24 to 72 hours[5]. Self-Validating Check: Visual inspection must confirm the presence of undissolved solid at the end of the shaking period; if no solid is visible, the solution is not saturated, and more compound must be added[4].

  • Phase Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes, or filter the supernatant through a 0.45 µm PTFE syringe filter to remove all solid particles[4].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via isocratic HPLC-UV. Compare the Area Under the Curve (AUC) against a pre-established calibration curve of the compound to determine the exact thermodynamic concentration[5],[4].

Thermodynamic_Workflow Step1 1. Solid Compound (Excess 2-5 mg) Step2 2. Add Solvent (DMSO or Methanol) Step1->Step2 Step3 3. Equilibration (Shake-Flask, 24-72h, 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge / Filter) Step3->Step4 Step5 5. Quantification (HPLC-UV / LC-MS) Step4->Step5 Step6 6. Data Analysis (Thermodynamic Solubility) Step5->Step6

Fig 2: Step-by-step shake-flask workflow for thermodynamic solubility determination.

References
  • ResearchGate - A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib URL: [Link][1]

  • AxisPharm - Kinetic Solubility Assays Protocol URL:[Link][3]

  • Bio-protocol - Determination of Thermodynamic Solubility URL: [Link][5]

Sources

Foundational

Deconstructing the pKa of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine: A Technical Guide for Lead Optimization

As a Senior Application Scientist, I approach the physicochemical characterization of novel heterocyclic building blocks not merely as a data-collection exercise, but as a predictive framework for drug design. The molecu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical characterization of novel heterocyclic building blocks not merely as a data-collection exercise, but as a predictive framework for drug design. The molecule 4-(4-Iodo-1H-pyrazol-3-yl)piperidine presents a fascinating case study in substituent-driven basicity modulation. Understanding the precise acid-base dissociation constant (pKa) of its piperidine nitrogen is critical for predicting its pharmacokinetic behavior, including lipophilicity (logD), membrane permeability, and potential hERG channel liabilities.

This whitepaper deconstructs the theoretical causality behind the pKa shifts in this molecule, summarizes comparative quantitative data, and establishes self-validating experimental protocols for precise pKa determination.

Theoretical Framework: Causality of pKa Modulation

The basicity of an amine is fundamentally dictated by the stability of its conjugate acid (the ammonium ion) and the availability of its lone pair. In 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, the piperidine nitrogen's proton affinity is systematically attenuated by a cascade of inductive effects originating from the C4 substituent.

The Piperidine Baseline

Unsubstituted piperidine is a strong aliphatic secondary amine with a well-established pKa of 11.22[1]. The sp3 hybridized carbon framework provides negligible electron withdrawal, allowing the nitrogen lone pair to readily accept a proton.

The sp2 Carbon Inductive Effect

When the C4 position of piperidine is substituted with an sp2 hybridized carbon—such as in 4-phenylpiperidine—the pKa drops to approximately 10.20[2]. This occurs because the increased s-character of the sp2 carbon makes it more electronegative than an sp3 carbon. This electronegativity difference exerts a mild sigma-bond electron withdrawal (-I effect), destabilizing the conjugate acid and lowering the pKa[3].

The Pyrazole Heteroatom Effect

Replacing the phenyl ring with a pyrazole ring amplifies this electron withdrawal. Pyrazole is an aromatic heterocycle with a conjugate acid pKa of 2.52[4]. The presence of two electronegative nitrogen atoms within the pyrazole pi-system creates a strong electron sink. This heteroaromatic ring pulls electron density away from the piperidine nitrogen through the connecting C3-C4 sigma bond, further descreening the amine and lowering its basicity.

The Halogen (-I) Effect

The addition of an iodine atom at the 4-position of the pyrazole ring introduces a final, critical variable[5]. While iodine is highly polarizable, its electronegativity (Pauling scale 2.66) exerts a strong inductive (-I) effect. Although the iodine atom is topologically distant from the piperidine nitrogen, the conjugated pi-system of the pyrazole efficiently relays this electron deficit to the C3 position, which subsequently pulls from the piperidine ring.

By synthesizing these linear free energy relationships (LFER), we can confidently estimate the pKa of the piperidine nitrogen in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine to be between 9.2 and 9.8 .

G Base Piperidine Core (Base pKa ~ 11.22) Sub1 C4-Substitution (sp2 Carbon) (-I Inductive Effect) Base->Sub1 ΔpKa ≈ -1.0 Sub2 Pyrazole Heteroatoms (Electronegative N pull) Sub1->Sub2 ΔpKa ≈ -0.5 Sub3 4-Iodo Substitution (Halogen -I Effect) Sub2->Sub3 ΔpKa ≈ -0.3 Final 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Estimated pKa ~ 9.2 - 9.8) Sub3->Final Cumulative Shift

Logical workflow of substituent inductive effects lowering the piperidine nitrogen pKa.

Quantitative Data Summary

To contextualize the basicity of the target molecule, the following table summarizes the experimental and predicted pKa values of its foundational structural analogs.

CompoundStructural FeatureExperimental/Predicted pKaReference
Piperidine Unsubstituted secondary amine11.22[1]
4-Phenylpiperidine sp2 carbon at C410.20[2],[6]
Pyrazole Aromatic heterocycle2.52 (conjugate acid)[4]
4-Iodopyrazole Halogenated heterocycle< 2.0 (conjugate acid)[7]
4-(4-Iodo-1H-pyrazol-3-yl)piperidine Target Molecule 9.2 - 9.8 (Estimated) This Guide

Experimental Methodologies for pKa Determination

Protocol A: Co-solvent Potentiometric Titration (Yasuda-Shedlovsky Method)

This protocol utilizes a co-solvent system to maintain solubility across the entire pH range. By titrating at multiple organic modifier ratios and extrapolating back to 0%, the system self-validates the true aqueous pKa, mathematically eliminating solvent artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~3 mg of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine and dissolve it in 50 mL of a Methanol/Water mixture (start with 20% v/v MeOH). Add solid KCl to achieve a constant ionic strength of 0.15 M.

  • Acidification: Submerge a calibrated glass pH electrode into the solution. Add standardized 0.1 M HCl dropwise until the pH reaches ~2.0, ensuring both the piperidine and pyrazole nitrogens are fully protonated.

  • Titration: Under a continuous nitrogen gas purge (to prevent CO2 absorption), titrate the solution with standardized 0.1 M KOH at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH after each 0.05 mL addition of titrant until pH 12.0 is reached.

  • Extrapolation: Repeat the titration at 30%, 40%, and 50% v/v MeOH. Plot the apparent pKa values against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate the linear regression to the dielectric constant of pure water to determine the final aqueous pKa.

Workflow Prep Sample Preparation (20-50% MeOH/H2O, 0.15M KCl) Acid Acidification (pH ~ 2.0 with 0.1M HCl) Prep->Acid Titrate Potentiometric Titration (0.1M KOH, N2 atm, 25°C) Acid->Titrate Extrapolate Yasuda-Shedlovsky Extrapolation (To 0% Co-solvent) Titrate->Extrapolate Result Aqueous pKa Determination Extrapolate->Result

Step-by-step potentiometric titration workflow with Yasuda-Shedlovsky extrapolation.

Protocol B: 1H-NMR pH Titration

While potentiometry measures macroscopic protonation, NMR titration provides site-specific microscopic pKa values. This is crucial for definitively proving that the measured pKa of ~9.5 belongs to the piperidine nitrogen and not the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Prepare a 5 mM solution of the compound in a D2O/H2O (1:9 v/v) mixture.

  • pH Adjustment: Aliquot the solution into 12 separate NMR tubes. Adjust the pH of each tube to span from pH 2.0 to 12.0 using micro-additions of DCl and NaOD. Measure the final pH of each tube directly using a micro-pH probe.

  • Acquisition: Acquire 1D 1H-NMR spectra for each sample at 298 K using water suppression techniques (e.g., excitation sculpting).

  • Analysis: Track the chemical shift (δ) of the piperidine C2 and C6 axial protons (typically resonating between 2.5 and 3.5 ppm). As the nitrogen deprotonates, these protons will experience an upfield shift due to increased shielding.

  • Curve Fitting: Plot the chemical shift (δ) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression. The inflection point of the curve represents the exact pKa of the piperidine nitrogen.

Implications for Lead Optimization

Understanding that the piperidine nitrogen in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine has an estimated pKa of ~9.2 - 9.8 is highly consequential for medicinal chemists:

  • Physiological State: At a physiological pH of 7.4, the piperidine nitrogen will be >99% protonated. This cationic state ensures high aqueous solubility but may restrict passive blood-brain barrier (BBB) penetration.

  • hERG Liability: Basic amines with a pKa > 8.5 are classical pharmacophores for hERG channel inhibition, posing a cardiovascular toxicity risk. While the pyrazole and iodine substituents successfully lower the baseline piperidine pKa from 11.2 to ~9.5, the molecule remains strongly basic. Further structural modifications (e.g., fluorination of the piperidine ring) may be required if hERG toxicity is observed during screening.

References

  • Piperidine - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at:[Link]

  • 4-Iodopyrazole CAS 3469-69-0 | Pharmaceutical intermediates. Fscichem. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds. MDPI. Available at:[Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem - NIH. Available at:[Link]

Sources

Exploratory

Safety Data Sheet (SDS) and handling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

An In-depth Technical Guide to the Safe Handling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Introduction 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a heterocyclic organic compound of significant interest in pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Introduction

4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a heterocyclic organic compound of significant interest in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various biologically active molecules, including the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1][2] The presence of an iodinated pyrazole moiety attached to a piperidine ring imparts unique chemical properties that, while synthetically useful, also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, designed for researchers, chemists, and drug development professionals. The information herein is synthesized from available data on structurally similar compounds and established best practices for handling halogenated heterocyclic molecules. The causality behind each procedural recommendation is explained to foster a deeper understanding of the associated risks and mitigation strategies.

Hazard Identification and Risk Assessment

1.1. Summary of Potential Hazards

The primary hazards associated with this compound are anticipated to be:

  • Acute Oral Toxicity: The parent compound, 4-(1H-pyrazol-1-yl)piperidine, is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[3] Similarly, 4-iodo-1H-pyrazole is also a Category 4 acute oral toxicant.[4] It is therefore prudent to treat 4-(4-Iodo-1H-pyrazol-3-yl)piperidine with the same level of caution.

  • Skin Irritation/Corrosion: Both 4-(1H-pyrazol-1-yl)piperidine and related iodinated pyrazoles are known to cause skin irritation.[3][6] Prolonged contact may lead to dermatitis.[7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation is a consistent warning for the parent pyrazolyl-piperidine and other related compounds.[3][6][8]

  • Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[3][6][8]

  • Long-term Effects: Many halogenated organic compounds are suspected carcinogens and may cause damage to the liver, kidneys, and central nervous system with prolonged or repeated exposure.[7]

1.2. Physicochemical and Toxicological Data

The following table summarizes known and inferred data for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine and its analogues.

Property4-(4-Iodo-1H-pyrazol-3-yl)piperidine4-(1H-Pyrazol-1-yl)piperidine (Analogue)4-Iodo-1H-pyrazole (Analogue)
CAS Number 1229457-94-6[9]762240-09-5[3]3469-69-0[4]
Molecular Formula C₈H₁₂IN₃[9]C₈H₁₃N₃[3]C₃H₃IN₂[4]
Molecular Weight 277.11 g/mol [9]151.21 g/mol [3]193.97 g/mol [4]
Appearance Solid (Form not specified)Not specifiedParticle[4]
GHS Hazard Statements Data not availableH302, H315, H319, H335[3]H302, H315, H319, H335[4][6]
Signal Word Data not availableWarning[3]Warning[4]

GHS Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

2.1. Engineering Controls

The primary causality for using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.

  • Chemical Fume Hood: All handling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[7] This is critical to prevent inhalation of any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to maintain air quality standards.[10]

2.2. Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The selection of appropriate PPE is dictated by the anticipated routes of exposure.

  • Hand Protection: Nitrile gloves are mandatory.[7] Given that skin irritation is a known hazard, ensure gloves are inspected before use and changed immediately if contaminated. For prolonged operations or when handling larger quantities, consider double-gloving.

  • Eye Protection: Splash-proof chemical goggles are required at all times.[7][8] Standard safety glasses do not provide adequate protection against splashes.

  • Skin and Body Protection: A lab coat must be worn and kept fastened.[7] Ensure it is made of a suitable chemical-resistant material.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Experimental Protocols

Adherence to standardized procedures is crucial for ensuring safety and experimental reproducibility.

3.1. General Handling Workflow

The following workflow is designed to minimize exposure at each step of the handling process.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling A Don PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B C Weigh Compound B->C Proceed to handling D Dissolve/React Compound C->D E Seal Reaction Vessel D->E F Decontaminate Glassware & Surfaces E->F After reaction setup G Segregate Waste F->G H Remove PPE & Wash Hands G->H

Caption: General workflow for safely handling 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

3.2. Step-by-Step Protocol for Weighing and Solution Preparation

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) is present and the electronic balance is tared.

  • Weighing: Carefully transfer the solid from its storage container to a weigh boat using a clean spatula. Avoid creating dust. If any material is spilled, it must be cleaned up immediately following the spill procedures in Section 4.

  • Transfer: Gently add the weighed solid to the reaction vessel. If necessary, use a small amount of the intended solvent to rinse the weigh boat and ensure a complete transfer.

  • Dissolution: Add the solvent to the reaction vessel slowly to avoid splashing. If necessary, use gentle agitation (e.g., magnetic stirring) to aid dissolution.

  • Sealing: Once the compound is in solution, securely cap or seal the vessel.

Emergency Procedures

A pre-planned emergency response is critical to mitigating the consequences of an accidental exposure or spill.

4.1. Exposure Response

The immediate objective following any exposure is to remove the individual from the source of contamination and to decontaminate as quickly as possible.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[4][8]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][8]

4.2. Accidental Release (Spill) Measures

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not open windows if it compromises the negative pressure of the laboratory.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

G A Spill Occurs B Is the spill large or uncontrolled? A->B C Evacuate Area Call Emergency Response B->C Yes D Is spill contained in fume hood? B->D No E Don Full PPE D->E Yes F Cover with Inert Absorbent E->F G Collect Waste F->G H Decontaminate Area G->H I Dispose of as Hazardous Waste H->I

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal

Proper storage is essential for maintaining the compound's integrity and preventing accidental release, while appropriate disposal is crucial for environmental protection.

5.1. Storage

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area at 4°C.[9] Protect from light, as iodinated compounds can be light-sensitive.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

5.2. Waste Disposal

  • Classification: Waste containing 4-(4-Iodo-1H-pyrazol-3-yl)piperidine should be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Halogenated organic waste should be segregated from non-halogenated waste streams.[7]

  • Disposal Route: Dispose of contents and container in accordance with all local, state, and federal regulations.[13] Do not dispose of down the drain. Some specialized facilities may offer iodine recovery and recycling from organic waste streams.[14]

Conclusion

While 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a valuable building block in medicinal chemistry, its handling demands a high level of care and a proactive approach to safety. By understanding the potential hazards inferred from its structural analogues, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling and emergency response outlined in this guide, researchers can minimize risks to themselves and the environment. The principles of causality and self-validating systems embedded in these recommendations are designed to foster a culture of safety and scientific integrity in the laboratory.

References

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]- Properties. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Iodo-1H-pyrazole.
  • Apicule. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide.
  • Inxight Drugs. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • CymitQuimica. (2024). Safety Data Sheet: methyl 5-iodo-1H-pyrazole-4-carboxylate.
  • ChemScene. (2025). Safety Data Sheet: 4-(5-Amino-1H-pyrazol-3-yl)-piperidine-1-carboxylicacid tert-butyl ester.
  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-iodo-1h-pyrazol-1-yl)piperidine.
  • National Institutes of Health. (n.d.). Recent Advances in the Removal of Radioactive Iodine and Iodide from the Environment. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]- - Toxics Release Inventory. Retrieved from [Link]

  • ResearchGate. (2025). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Google Patents. (n.d.). Process for the removal of iodine from organic compounds.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. Retrieved from [Link]

  • Moravek, Inc. (2019). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Retrieved from [Link]

  • MDPI. (2023). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Retrieved from [Link]

Sources

Foundational

Comprehensive Literature Review and Technical Guide: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on versatile, bifunctional building blocks. 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 21...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on versatile, bifunctional building blocks. 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0) [1] has emerged as a highly privileged intermediate. With a molecular weight of 277.11 g/mol , this scaffold provides two orthogonal vectors for molecular diversification: a highly reactive C4-iodine on the pyrazole ring for transition-metal-catalyzed cross-coupling, and a basic piperidine nitrogen for tuning pharmacokinetic properties.

As a Senior Application Scientist, I approach the utilization of this intermediate not merely as a sequence of chemical reactions, but as a strategic manipulation of molecular topology. This whitepaper deconstructs the structural rationale, mechanistic advantages, and validated synthetic workflows required to deploy this scaffold effectively in drug discovery programs.

Structural & Mechanistic Rationale

The architectural brilliance of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine lies in its tri-part functionality, designed specifically to interface with the ATP-binding pocket of kinases (such as JAK, RET, and Aurora kinases)[2].

  • The 1H-Pyrazole Core (Hinge Binder): Pyrazoles are classic bioisosteres for amides and phenols. In the context of kinase inhibitors, the pyrazole nitrogen atoms act as bidentate hydrogen-bond donors and acceptors, anchoring the molecule to the peptide backbone of the kinase hinge region[2].

  • The C4-Iodine Advantage (Thermodynamic Driver): In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step. The C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of C–Br (~335 kJ/mol) or C–Cl (~397 kJ/mol). This thermodynamic advantage allows for rapid Suzuki-Miyaura or Sonogashira couplings at lower temperatures, preserving sensitive functional groups on complex drug candidates[3][4].

  • The Piperidine Vector (Solvent Channel Modifier): Positioned at the C3 (or C5, due to tautomerism) of the pyrazole, the piperidine ring acts as a structural vector directing substituents toward the solvent-exposed channel of the target protein. Its secondary amine is an ideal handle for modulating the topological polar surface area (TPSA) and logP of the final molecule.

G Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Pyrazole 1H-Pyrazole Core (H-Bonding Scaffold) Hinge->Pyrazole ATP Competitive Binding Iodine C4-Iodine (Cross-Coupling Vector) Pyrazole->Iodine C4 Substitution Piperidine Piperidine Ring (Solvent Channel Vector) Pyrazole->Piperidine C3/C5 Linkage Hydrophobic Hydrophobic Pocket II (Via Suzuki Coupling) Iodine->Hydrophobic Pd-Catalyzed Arylation Solvent Solvent Front (Via N-Alkylation) Piperidine->Solvent N-Functionalization

Fig 1: Pharmacophore mapping of the pyrazole-piperidine scaffold in a kinase ATP-binding pocket.

Key Synthetic Workflows & Protocols

Successful functionalization of this scaffold requires strict orthogonal protection strategies. The secondary amine of the piperidine can competitively coordinate with transition-metal catalysts, poisoning the active Pd(0) species.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Regioselective arylation of the C4 position to extend the molecule into the hydrophobic pocket II of the target kinase. Causality & Rationale: We utilize


 because the bulky, electron-rich triphenylphosphine ligands stabilize the Pd(0) active species, facilitating rapid oxidative addition into the highly reactive C–I bond of the pyrazole[3]. A biphasic solvent system (1,4-Dioxane/H

O) is employed to dissolve both the lipophilic organic substrates and the inorganic base (

).

Step-by-Step Methodology:

  • N-Protection: Prior to coupling, protect the piperidine nitrogen using Di-tert-butyl dicarbonate (

    
    ) and Triethylamine (
    
    
    
    ) in Dichloromethane (DCM) to prevent competitive Pd-coordination.
  • Reagent Assembly: To an oven-dried Schlenk tube, add the N-Boc-4-(4-iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv) and the desired arylboronic acid (1.1 to 1.5 equiv)[3].

  • Catalyst & Base: Add 5 mol%

    
     and 2.5 equiv of 
    
    
    
    [3].
  • Solvent & Degassing (Critical Step): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H

    
    O (approx. 0.1 M concentration). Degas the mixture by sparging with argon for 15 minutes. Scientific rationale: Ambient oxygen rapidly oxidizes the active Pd(0) to an inactive Pd(II) species, terminating the catalytic cycle.
    
  • Reaction Execution: Seal the tube and heat to 90°C for 6–12 hours under a positive argon atmosphere[3].

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous

    
    , and purify via flash column chromatography to yield the C4-arylated intermediate.
    

Workflow Start 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Starting Material) Protect Step 1: N-Boc Protection (Piperidine Nitrogen) Start->Protect Boc2O, Et3N Suzuki Step 2: Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) Protect->Suzuki Block N-coordination to Pd Deprotect Step 3: Acidic Deprotection (TFA or HCl) Suzuki->Deprotect Isolate C4-Aryl Intermediate Derivatize Step 4: N-Derivatization (Amide/Urea/Sulfonamide) Deprotect->Derivatize Free Piperidine NH Final Target Kinase Inhibitor Derivatize->Final Tune Pharmacokinetics

Fig 2: Sequential synthetic workflow for orthogonal functionalization of the bifunctional scaffold.

Quantitative Data: Cross-Coupling Optimization

The following table synthesizes the optimal conditions for the cross-coupling of 4-iodopyrazole derivatives, aggregating established literature parameters to serve as a self-validating reference for bench scientists[3][4][5].

Reaction TypeCatalyst SystemBase / AdditiveSolvent SystemTemp (°C)Avg. Yield (%)Mechanistic Note
Suzuki-Miyaura 5 mol%


(2.5 eq)
Dioxane/H

O (4:1)
9075 - 90Standard robust conditions for arylboronic acids[3].
Suzuki (Microwave) 2 mol%


(2.5 eq)
DME/H

O (5:2)
90 (MW)80 - 95Microwave irradiation accelerates the transmetalation step (5-12 mins)[3].
Sonogashira

/ CuI

(Excess)
THF /

80>90CuI acts as a co-catalyst to form the highly reactive copper acetylide[4].
Cu-Catalyzed Alkoxylation 10 mol% CuI + Ligand (L4)

Neat Alcohol13060 - 76Requires 3,4,7,8-tetramethyl-1,10-phenanthroline (L4) to stabilize Cu(I)[5].

Orthogonal N-Functionalization (Piperidine Derivatization)

Once the C4 position is elaborated and the Boc group is removed via acidic cleavage (e.g., 20% Trifluoroacetic acid in DCM), the free piperidine nitrogen serves as a secondary diversification point.

Protocol for N-Acylation/Sulfonylation:

  • Dissolve the deprotected intermediate in anhydrous DCM under argon.

  • Add 2.0 to 3.0 equiv of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is sterically hindered and non-nucleophilic, acting solely as a proton sponge without competing for the electrophile.

  • Perform a dropwise addition of the chosen electrophile (e.g., an acyl chloride, sulfonyl chloride, or isocyanate) at 0°C to control the exothermic reaction and prevent over-functionalization.

  • Stir to room temperature. This final functionalization step is critical for modulating the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the drug candidate, ensuring it achieves the required solubility and membrane permeability profiles.

References

  • [1] BLDpharm. 690262-00-1 | 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride (CAS: 2169643-37-0). Available at:

  • [2] Google Patents / Googleapis. United States Patent: Pyrrolo[2,3-d]pyrimidine derivatives. Available at:

  • [3] BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Available at:

  • [5] PubMed Central (PMC) / NIH. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available at:

  • [4] RSC Advances / The Royal Society of Chemistry. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available at:

Sources

Exploratory

Technical Guide: Structural Characterization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Salts

Topic: Crystal Structure Analysis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Salts Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist (Crystallography & Solid State Chemistry) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Salts Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist (Crystallography & Solid State Chemistry)

Executive Summary

This guide details the crystallographic characterization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, ALK inhibitors). Unlike its N-linked isomer (a Crizotinib intermediate), the C-linked 3-yl isomer presents unique solid-state challenges: prototropic tautomerism of the pyrazole ring, conformational flexibility of the piperidine, and the structure-directing potential of iodine halogen bonding . This document provides a self-validating workflow for salt screening, single-crystal growth, and structural refinement, ensuring unambiguous assignment of absolute structure and stoichiometry.

Introduction: The Structural Mandate

In drug development, the free base of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine often exhibits poor aqueous solubility and low melting points, necessitating salt formation. However, the introduction of a counterion creates a complex hydrogen-bond landscape.

The primary objectives of crystallographic analysis for this scaffold are:

  • Site of Protonation: Confirming proton transfer to the piperidine nitrogen (pKa ~11.0) versus the pyrazole nitrogen (pKa ~2.5).

  • Tautomeric State: Determining if the pyrazole exists as the 1H- or 2H- tautomer in the solid lattice.

  • Halogen Bonding: Characterizing the C–I···X⁻ interaction, which can stabilize specific polymorphs.

Experimental Workflow: Salt Screening & Crystal Growth

The following protocol is designed to generate diffraction-quality crystals while simultaneously screening for stable polymorphs.

The "Dual-Stream" Crystallization Protocol

Do not rely on a single method. Use Vapor Diffusion for thermodynamic products and Slow Evaporation for kinetic forms.

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve 50 mg of free base in MeOH. Add acid (HCl, H₂SO₄, p-TsOH) in a strict 1:1.05 molar ratio. Excess acid can degrade the iodopyrazole moiety.

  • Solvent Selection:

    • System A (Polar): Methanol/Water (9:1) – Promotes hydration.

    • System B (Non-polar): Ethanol/Isopropyl Ether – Promotes anhydrous forms.

  • Vapor Diffusion Setup: Place the salt solution in an inner vial. Place Et₂O or Pentane in the outer reservoir. Seal tightly.

  • Iodine Protection: Wrap vials in foil. The C–I bond is photosensitive; photolysis leads to crystal darkening and lattice degradation.

Visualization of Screening Logic

SaltScreening cluster_Methods Crystallization Vector Start Free Base (Piperidine-Pyrazole) AcidAdd Acid Addition (1:1.05 eq) (HCl, H2SO4, Tosylate) Start->AcidAdd MethodA Slow Evaporation (Kinetic Control) AcidAdd->MethodA MethodB Vapor Diffusion (Thermodynamic Control) AcidAdd->MethodB Check Optical Microscopy (Birefringence Check) MethodA->Check MethodB->Check Selection Single Crystal Selection (0.1 - 0.3 mm) Check->Selection Sharp Extinction

Figure 1: Decision tree for generating and selecting diffraction-quality salt crystals.

Data Collection & Refinement Strategy

The presence of Iodine (Z=53) introduces significant absorption issues but also facilitates phase determination.

Data Collection Parameters[1][2]
  • Source: Mo-Kα (λ=0.71073 Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for very small crystals if absorption correction is rigorous.

  • Temperature: Collect at 100 K . The piperidine ring is conformationally flexible (chair/boat); room temperature data often results in high thermal ellipsoids that obscure the salt bridge geometry.

  • Redundancy: Aim for >6.0. High redundancy is required to correct for the significant absorption anisotropy of the iodine atom.

Refinement Protocol (The "Heavy Atom" Approach)
  • Absorption Correction: Apply a multi-scan correction (SADABS or equivalent). If the transmission factors are <0.6, face-indexed numerical absorption correction is mandatory.

  • Iodine Positioning: Locate the Iodine atom first using Patterson methods or Direct Methods (SHELXT). Its position will dominate the phase solution.

  • Difference Fourier Maps:

    • After refining the heavy atoms (I, S, Cl, N, C), inspect the difference map (

      
      ) specifically around the Piperidine Nitrogen  and Pyrazole Nitrogens .
      
    • Validation: You must locate the H-atom electron density peaks on the Piperidine N to confirm salt formation. Do not use "riding models" (HFIX) until the peak is experimentally located.

Structural Analysis & Interpretation

This section details the specific interactions expected in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine salts.

The Salt Bridge (Charge-Assisted Hydrogen Bond)

The primary interaction driving the lattice energy is the proton transfer to the piperidine.

  • Geometry: The Piperidine N atom adopts a tetrahedral geometry (

    
    ).
    
  • Interaction: Look for

    
     interactions.
    
    • Distance:

      
       typically 3.0 – 3.2 Å for Cl⁻.
      
    • Angle:

      
       should be 
      
      
      
      .
Halogen Bonding (The "Magic Bullet")

The Iodine atom on the pyrazole ring is not spectrally innocent. It possesses a "sigma-hole"—a region of positive electrostatic potential along the C–I bond axis.

  • Observation: Check for linear contacts (

    
    ) where 
    
    
    
    is an anion or Lewis base (like Oxygen in tosylate).
  • Criteria:

    • Distance

      
       sum of van der Waals radii.
      
    • Angle

      
       (typically 
      
      
      
      ).
  • Significance: This interaction often links polymer chains in the crystal lattice, increasing melting point and stability [1, 2].

Tautomerism and Disorder

The pyrazole ring (C3-linked) has an exchangeable proton.

  • Scenario A (Ordered): The proton is localized on N1 or N2, forming a specific H-bond to a solvent or counterion.

  • Scenario B (Disordered): The proton is dynamically disordered or the ring flips

    
    .
    
  • Resolution: If the thermal ellipsoids of the pyrazole carbons are elongated perpendicular to the ring plane, model the disorder over two positions.

Interaction Topology Diagram

Interactions Piperidine Piperidine NH2+ Anion Anion (X-) Piperidine->Anion Charge-Assisted H-Bond (Strong) Pyrazole Pyrazole (4-Iodo) Piperidine->Pyrazole C-C Bond Iodine Iodine (Sigma Hole) Pyrazole->Iodine Covalent Iodine->Anion Halogen Bond (Directional)

Figure 2: Topology of supramolecular synthons. The Iodine-Anion halogen bond often competes with or complements the classical salt bridge.

Data Reporting & Validation Standards

When publishing or filing this data, ensure the following metrics are met to satisfy E-E-A-T standards.

MetricAcceptable RangeTroubleshooting
R1 Value (all data) < 0.07If high, check for Iodine absorption artifacts or twinning.
Goodness of Fit (S) 0.9 - 1.2If >1.2, weighting scheme is incorrect.
Flack Parameter N/A (usually)Only relevant if chiral counterion (e.g., L-Tartrate) is used.
Residual Density < 1.0 e-/ųHigh peaks near Iodine are "ripples" from Fourier truncation (ghost peaks).
C-N-C Angle (Pip) ~110-112°confirms

hybridization (Salt formation successful).

References

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole.Link

    • Context: Establishes the baseline "catemeric" packing and halogen bonding distances for the 4-iodopyrazole moiety.
  • University of Bristol / AIP. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy.[1][2][3]Link

    • Context: Validates the strength and directionality of the Iodine sigma-hole interaction used in the structural analysis section.
  • PubChem. (2025).[4] 4-(4-Iodo-1H-pyrazol-1-yl)piperidine Data.[4][5][6][7][8][9][10]Link

    • Context: Provides comparative data for the N-linked isomer (Crizotinib intermediate)

Sources

Foundational

Reactivity profile of the C-4 iodine in pyrazole-piperidine derivatives

Executive Summary: The Kinase Scaffold In modern medicinal chemistry, the pyrazole-piperidine motif is a privileged scaffold, particularly ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., JAK, ALK, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinase Scaffold

In modern medicinal chemistry, the pyrazole-piperidine motif is a privileged scaffold, particularly ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., JAK, ALK, and CDK inhibitors). The pyrazole ring often serves as the hinge-binding element, while the piperidine moiety extends into the solvent-exposed region to modulate pharmacokinetic properties (solubility, lipophilicity).

The C-4 iodine on the pyrazole core is not merely a structural placeholder; it is the critical "linchpin" for divergent synthesis.[1] Its reactivity profile is unique due to the push-pull electronic nature of the pyrazole ring—making it highly susceptible to oxidative addition (for cross-coupling) and metal-halogen exchange, yet chemically distinct from its C-3 and C-5 counterparts.

This guide dissects the reactivity of this specific moiety, providing a validated roadmap for functionalization while navigating the common pitfalls introduced by the piperidine side chain.

Electronic Characterization & Reactivity Landscape

To manipulate the C-4 iodine, one must understand the electronic environment of the pyrazole ring.

  • The Nucleophilic Core: The pyrazole ring is

    
    -excessive. The N-1 nitrogen donates electron density into the ring, making C-4 naturally nucleophilic (susceptible to electrophilic aromatic substitution).
    
  • The Electrophilic Handle: The presence of the Iodine atom at C-4 inverts this reactivity locally. The weak C-I bond (bond dissociation energy ~50-60 kcal/mol) creates a specific site for metal insertion.

  • The Piperidine Effect: If the piperidine is attached at N-1, it exerts a steric influence and, more importantly, a potential coordination risk. If the piperidine nitrogen is unprotected (free amine), it acts as a Lewis base that can poison transition metal catalysts used to engage the C-4 iodine.

Visualization: The Reactivity Decision Tree

ReactivityLandscape Start 4-Iodo-1-(piperidinyl)pyrazole Decision Target Transformation? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Aryl/Vinyl Coupling Sonogashira Sonogashira (Alkynyl Linker) Decision->Sonogashira Rigid Linkers Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Amination LiExchange Metal-Halogen Exchange (Li/Mg Species) Decision->LiExchange Electrophile Trapping (Aldehydes/Ketones) Note1 CRITICAL: Protect Piperidine NH (Boc/Cbz) to prevent Pd poisoning Suzuki->Note1 Note2 Fast kinetics (I > Br >> Cl) Requires -78°C LiExchange->Note2

Figure 1: Strategic decision tree for C-4 iodine functionalization. Note the critical requirement for amine protection in Palladium-catalyzed pathways.

Primary Workflow: Palladium-Catalyzed Cross-Coupling[2]

The most frequent operation on the C-4 iodine is the Suzuki-Miyaura coupling . While standard conditions often work for simple aryls, the pyrazole-piperidine scaffold presents unique challenges.

The "Piperidine Trap" (Catalyst Poisoning)

The secondary amine of the piperidine is a competent ligand for Palladium. In a standard catalytic cycle, the amine can displace phosphine ligands, forming stable Pd-amine complexes that arrest the cycle (preventing oxidative addition or transmetallation).

Mechanism of Failure:



The Solution:

  • Protection (Recommended): Convert the piperidine to an N-Boc or N-Cbz carbamate. This removes the basicity and steric ability of the nitrogen to coordinate Pd.

  • Ligand Overpowering: If protection is impossible, use bulky, electron-rich ligands (e.g., XPhos , RuPhos , or Pd(dppf)Cl2 ) that bind Pd tighter than the amine.

Validated Protocol: Suzuki Coupling of N-Boc-Piperidine-Pyrazole

Objective: Coupling 4-iodo-1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (C-4 Iodo intermediate)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability and bite angle.

  • Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:[2]1) or DME/Water.[3]

Step-by-Step Methodology:

  • Degassing (Crucial): In a reaction vial, combine the iodo-pyrazole, boronic acid, and solid base. Evacuate and backfill with Argon (x3). Why: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd catalyst.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.

  • Thermal Activation: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Self-Validation Check: Monitor by LCMS. The starting material (M+H of Iodo) should disappear. Watch for the de-iodinated byproduct (reduction), which indicates the catalytic cycle is active but transmetallation is slow (often due to wet solvents or poor base quality).

  • Workup: Dilute with EtOAc, wash with water/brine. Pass through a Celite pad to remove Pd black (which can chelate to the deprotected piperidine later).

Secondary Workflow: Metal-Halogen Exchange (Lithiation)

For introducing non-aromatic groups (e.g., formyl, carboxyl, or alkyl), Lithium-Halogen Exchange is the method of choice. The C-4 Iodine exchanges extremely rapidly with alkyl-lithiums.

The Kinetic Advantage

The rate of exchange for C-4 Iodine is orders of magnitude faster than C-4 Bromine.



Protocol: C-4 Formylation

Reagents:

  • Substrate: N-Boc-protected iodo-pyrazole.

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes) or i-PrMgCl (Turbo Grignard).

  • Electrophile: DMF (Dimethylformamide).[4]

  • Solvent: Anhydrous THF.

Methodology:

  • Cryogenic Setup: Cool the substrate in THF to -78°C .

    • Expert Insight: Unlike phenyl rings, the pyrazole-lithium species is relatively stable at -78°C, but warming above -40°C can lead to ring fragmentation or "N-migration" of the lithium.

  • Exchange: Add n-BuLi dropwise. Stir for 15–30 minutes.

    • Validation: Aliquot quench with D₂O. NMR should show >95% deuterium incorporation at C-4.

  • Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

  • Quench: Stir at -78°C for 1 hour, then warm to 0°C and quench with saturated NH₄Cl.

Visualization: Catalytic Cycle & Interference

CatalyticCycle cluster_legend Key Interaction Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + Ar-I (Fast) Poison CATALYST DEATH (Pd-Piperidine Complex) Pd0->Poison + Free Piperidine NH TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base OxAdd->Poison RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Legend1 The free amine of the piperidine competitively binds Pd, removing it from the cycle.

Figure 2: The Palladium catalytic cycle illustrating the specific vulnerability to piperidine poisoning.

Comparative Data: Solvent & Base Screening[1][2]

The following table summarizes optimization data for the Suzuki coupling of a standard 4-iodo-pyrazole-piperidine derivative.

Solvent SystemBaseTempYieldNotes
Dioxane / H₂O (4:1) Na₂CO₃ 90°C 88% Standard. Robust. Best for scale-up.
DMF / H₂OK₃PO₄100°C65%Higher de-iodination (reduction) observed.
Toluene / H₂OK₂CO₃100°C40%Poor solubility of the piperidine salt.
THF (Anhydrous)KOtBu60°C<10%Base too strong; decomposition of pyrazole.
DME / H₂O Cs₂CO₃ MW 120°C 92% Microwave (15 min). Excellent for library synthesis.

References

  • Halogen bonding properties of 4-iodopyrazole. Journal of Chemical Physics. Available at: [Link]

  • Metal–halogen exchange Kinetics. Grokipedia / Wikipedia. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Optimization Guide Introduction & Mechanistic Rationale The molecule 4-(4-Iodo-1H-pyrazol-3-yl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Optimization Guide

Introduction & Mechanistic Rationale

The molecule 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a highly versatile, nitrogen-rich building block frequently utilized in the synthesis of kinase inhibitors (e.g., JAK and ALK inhibitors) and other neuroactive or oncology therapeutics [1]. However, subjecting this bifunctional substrate to palladium-catalyzed Suzuki-Miyaura cross-coupling presents a significant synthetic challenge due to the presence of two unprotected nitrogen moieties:

  • The basic piperidine secondary amine , which can competitively coordinate to the palladium center.

  • The acidic pyrazole N-H , which is notorious for deprotonating under basic coupling conditions to form highly stable, unreactive Pd(II)-azolyl off-cycle dimers [2].

The Causality of Catalyst Poisoning and Ligand Selection

Historically, researchers have relied on heavy protecting-group chemistry (e.g., Boc, SEM, or THP) to mask these nitrogen atoms, preventing catalyst poisoning. While effective, this adds two synthetic steps (protection and deprotection) to the workflow, reducing overall atom economy and yield.

Recent advancements in Buchwald dialkylbiaryl phosphine ligands have enabled the direct coupling of unprotected nitrogen-rich heterocycles . Specifically, the use of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), often deployed as the XPhos Pd G2 or G3 precatalyst , provides extreme steric bulk. This steric environment actively destabilizes the formation of the inhibitory Pd-azolyl resting state, forcing the catalyst back into the productive cross-coupling cycle [3].

Below, we outline two validated pathways for this substrate: Pathway A (Direct Unprotected Coupling) using advanced precatalysts, and Pathway B (Classical Protection Strategy) for highly sensitive or complex boronic acid partners.

Strategic Workflow

Workflow Start 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Challenging Substrate) PathA Pathway A: Direct Coupling (Advanced Precatalysts) Start->PathA PathB Pathway B: Protection Strategy (Classical Approach) Start->PathB StepA1 Suzuki-Miyaura Coupling (XPhos Pd G2, K3PO4, Dioxane/H2O) PathA->StepA1 StepB1 Boc-Protection of Piperidine NH (Boc2O, Et3N, DCM) PathB->StepB1 Product 4-(4-Aryl-1H-pyrazol-3-yl)piperidine (Target Molecule) StepA1->Product StepB2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3, Dioxane/H2O) StepB1->StepB2 StepB3 Boc-Deprotection (TFA or HCl) StepB2->StepB3 StepB3->Product

Figure 1: Divergent synthetic strategies for the Suzuki-Miyaura coupling of the target substrate.

Quantitative Data: Catalyst & Condition Optimization

The following tables summarize the empirical data driving our protocol recommendations. The data illustrates why standard catalysts fail for the unprotected substrate and why specific base/solvent combinations are critical.

Table 1: Optimization of Direct Coupling (Unprotected Substrate)

Reaction Conditions: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 eq), Phenylboronic acid (1.5 eq), Catalyst (5 mol%), Base (3.0 eq), 100 °C, 12 h.

Catalyst SystemBaseSolvent SystemConversion (%)Isolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)< 15%TraceSevere catalyst poisoning via Pd-azolyl formation.
Pd(dppf)Cl₂K₂CO₃DMF/H₂O (4:1)35%22%Sluggish oxidative addition; competitive dehalogenation.
XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O (4:1) > 95% 88% Steric bulk prevents off-cycle resting state [2].
SPhos Pd G2K₃PO₄1,4-Dioxane/H₂O (4:1)85%76%Effective, but slightly inferior to XPhos for basic amines.
Table 2: Optimization of Classical Coupling (Boc-Protected Piperidine)

Reaction Conditions: N-Boc-4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 eq), Phenylboronic acid (1.2 eq), Catalyst (5 mol%), Base (2.0 eq), 90 °C, 6 h.

Catalyst SystemBaseSolvent SystemConversion (%)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80%72%
Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) > 98% 94%
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O (4:1)> 98%91%

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected)

Recommended for streamlined synthesis where the boronic acid is stable to strong bases and elevated temperatures.

Reagents & Materials:

  • 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.5 mmol)

  • XPhos Pd G2 precatalyst (0.05 mmol, 5 mol%)

  • K₃PO₄ (anhydrous, 3.0 mmol)

  • Degassed 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, the boronic acid, K₃PO₄, and XPhos Pd G2.

  • Degassing (Critical Step): Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; oxygen will rapidly quench the active catalytic species.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The biphasic system is necessary because K₃PO₄ requires water for dissolution and activation of the boronic acid (forming the reactive boronate species for transmetalation).

  • Reaction: Heat the mixture to 100 °C in an oil bath or heating block for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography (using a highly polar eluent system, e.g., DCM/MeOH/NH₄OH 90:9:1) to isolate the free-base product.

Protocol B: Classical Protection-Coupling-Deprotection

Recommended when utilizing highly functionalized or base-sensitive boronic esters.

Step 1: Boc-Protection

  • Dissolve 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 mmol) in DCM (5 mL).

  • Add Triethylamine (1.5 mmol) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol).

  • Stir at room temperature for 4 hours. Wash with water, dry over Na₂SO₄, and evaporate to yield the N-Boc intermediate. (Note: The pyrazole NH generally remains unprotected under these mild conditions due to its lower nucleophilicity compared to the piperidine).

Step 2: Suzuki-Miyaura Coupling

  • Combine the N-Boc intermediate (1.0 mmol), boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a flask.

  • Add degassed 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Heat at 90 °C for 6 hours under Argon.

  • Perform standard aqueous workup and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the coupled, Boc-protected product.

Step 3: Deprotection

  • Dissolve the coupled product in DCM (2 mL) and add Trifluoroacetic acid (TFA, 2 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, extract with DCM, and dry to yield the final target molecule.

Mechanistic Dynamics & Troubleshooting

To fully master this transformation, one must understand the catalytic cycle and where failures occur. When using standard catalysts (like Pd(PPh₃)₄) on the unprotected substrate, the catalytic cycle stalls after oxidative addition. The basic conditions deprotonate the pyrazole, which then displaces the halide on the Pd(II) complex, forming a stable off-cycle resting state.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd Ar-I TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar'-B(OH)2 OffCycle Pd-Azolyl Complex (Off-Cycle Resting State) OxAdd->OffCycle Unprotected Pyrazole NH (Poisoning) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product OffCycle->OxAdd Bulky Ligand (XPhos) Prevents Formation

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the Pd-azolyl off-cycle trap and the rescuing effect of XPhos.

Troubleshooting Guide
  • Issue: High levels of dehalogenation (formation of 4-(1H-pyrazol-3-yl)piperidine).

    • Causality: Dehalogenation competes with transmetalation when the boronic acid activation is slow.

    • Solution: Ensure the K₃PO₄ is finely milled and the water ratio is strictly maintained at 20% by volume to ensure optimal boronate formation. Consider increasing the boronic acid equivalents to 2.0 [3].

  • Issue: Sluggish reaction with Protocol A.

    • Causality: The XPhos Pd G2 precatalyst requires weak base activation to generate the active Pd(0) species.

    • Solution: Pre-stir the catalyst, base, and solvent at 40 °C for 10 minutes prior to adding the aryl halide and boronic acid to ensure complete generation of the active Pd(0)L₁ species.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society / NIH PubMed Central. Available at:[Link]

  • Krystof, V., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules / NIH PubMed Central. Available at:[Link]

Application

Selective N-protection strategies for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

An in-depth technical guide to the chemoselective and orthogonal N-protection of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, designed for synthetic chemists and drug development professionals. The Dueling Nucleophiles: Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the chemoselective and orthogonal N-protection of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, designed for synthetic chemists and drug development professionals.

The Dueling Nucleophiles: Mechanistic Rationale

The functionalization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine presents a classic chemoselectivity challenge. The scaffold contains two distinct nitrogen environments that must be differentiated to allow for site-specific modifications (e.g., cross-coupling at the 4-iodo position, or amide coupling at the piperidine).

Understanding the inherent electronic and steric differences between these two sites is the foundation of any successful protection strategy:

  • The Piperidine Nitrogen (Secondary Aliphatic Amine): Highly nucleophilic and basic (conjugate acid pKₐ ~10–11). It readily attacks electrophiles under kinetic control and requires only mild bases (like triethylamine) to remain unprotonated and reactive.

  • The Pyrazole Nitrogen (Amphoteric Heteroaromatic): The lone pair on the pyrrole-like nitrogen is delocalized into the aromatic π-system, drastically reducing its nucleophilicity. To react efficiently with electrophiles (like SEM-Cl or alkyl halides), it typically requires irreversible deprotonation (pKₐ ~14) using strong bases like NaH[1]. Furthermore, the bulky iodine atom at the C4 position exerts significant steric hindrance across the 5-membered ring, further suppressing the pyrazole's reactivity toward bulky protecting groups.

By manipulating reaction kinetics, thermodynamics, and base strength, we can achieve complete orthogonal control over these two sites.

Strategy A: Chemoselective Piperidine Protection (Kinetic Control)

When the synthetic goal is to mask the piperidine ring while leaving the pyrazole available for subsequent deprotonation or metal-catalyzed cross-coupling, we exploit the massive nucleophilicity gap between the two amines.

Causality of Reagents: Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild, non-nucleophilic base like triethylamine (Et₃N) ensures that only the aliphatic amine is reactive[2]. Et₃N is strong enough to neutralize any piperidine hydrochloride salts but entirely incapable of deprotonating the pyrazole NH. Performing the reaction at 0 °C to room temperature ensures strict kinetic control, preventing the formation of the unstable di-Boc derivative[2].

Protocol 1: Selective Piperidine N-Boc Protection
  • Preparation: Suspend 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Base Addition: Add triethylamine (1.1 equiv, 11 mmol) dropwise. Stir for 10 minutes to ensure complete dissolution and free-basing.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Boc₂O (1.05 equiv, 10.5 mmol) in a minimal amount of DCM and add it dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours.

  • Validation & Workup: Monitor by TLC (eluent: CH₂Cl₂/MeOH/NH₃ 15:4:1)[2]. Upon complete consumption of the starting material, quench with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Strategy B: Orthogonal Protection via Transient Di-Protection

For late-stage functionalizations where the piperidine must act as the nucleophile after the pyrazole has been modified, the pyrazole must be protected. Because the piperidine is inherently more reactive, we must use a transient di-protection sequence: protect the piperidine, protect the pyrazole, and then selectively deprotect the piperidine.

Causality of Reagents: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is ideal for the pyrazole because it is stable to the acidic conditions (e.g., TFA) used to later cleave the piperidine's Boc group[1]. SEM protection requires deprotonating the pyrazole with Sodium Hydride (NaH). NaH irreversibly forms the highly nucleophilic pyrazolide anion, which then rapidly attacks SEM-Cl[1].

OrthogonalProtection SM 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Free Pip-NH, Pyr-NH) BocPip Intermediate 1 (Pip: N-Boc | Pyr: Free NH) SM->BocPip Boc2O, Et3N DCM, 0°C to RT DiProt Intermediate 2 (Pip: N-Boc | Pyr: N-SEM) BocPip->DiProt NaH, SEM-Cl DMF, 0°C SEM_Pyr Target Scaffold (Pip: Free NH | Pyr: N-SEM) DiProt->SEM_Pyr 20% TFA in DCM RT, 2h

Caption: Workflow for the orthogonal N-protection of piperidine (Boc) and pyrazole (SEM) sites.

Protocol 2: Pyrazole N-SEM Protection & Selective Boc Cleavage
  • Deprotonation: Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.15 M) and cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases[1].

  • SEM Protection: Add SEM-Cl (1.1 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Isolation: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (to remove DMF) and brine. Dry and concentrate to yield the di-protected intermediate.

  • Selective Deprotection: Dissolve the crude di-protected intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The SEM group remains completely intact while the Boc group is cleaved as isobutylene and CO₂[1]. Concentrate and neutralize with basic resin or aqueous Na₂CO₃ to isolate the pyrazole-N-SEM protected piperidine.

Strategy C: The "Di-Boc" Method and Reductive Cleavage

A highly elegant, alternative orthogonal strategy avoids the use of SEM-Cl entirely. It involves forcing the formation of a di-Boc intermediate (using excess Boc₂O and DMAP), followed by the chemoselective removal of the pyrazole N-Boc group using Sodium Borohydride (NaBH₄)[3].

Causality of Reagents: Why does NaBH₄ cleave the pyrazole Boc but not the piperidine Boc? An N-Boc group on an aliphatic amine is a highly stable carbamate. However, an N-Boc group on a pyrazole acts more like an activated amide. The electron-withdrawing nature of the aromatic pyrazole ring makes the Boc carbonyl carbon highly electrophilic. NaBH₄ in ethanol selectively attacks this activated carbonyl, forming a tetrahedral intermediate that rapidly collapses, releasing the free pyrazole and tert-butyl formate, leaving the aliphatic piperidine Boc completely untouched[3][4].

SelectiveDeprotection DiBoc Di-Boc Intermediate (Pip: N-Boc | Pyr: N-Boc) HydrideAttack Hydride Attack (NaBH4) on Pyrazole Boc Carbonyl DiBoc->HydrideAttack NaBH4, EtOH RT, 2-4h Cleavage Tetrahedral Intermediate Collapse & Cleavage HydrideAttack->Cleavage Fast kinetics (Aromatic leaving group) Product Chemoselective Product (Pip: N-Boc | Pyr: Free NH) Cleavage->Product Aliphatic Boc remains intact

Caption: Mechanistic pathway for selective pyrazole N-Boc deprotection using NaBH4.

Protocol 3: Selective Pyrazole Deprotection via NaBH₄
  • Preparation: Dissolve the di-Boc protected 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv) in absolute Ethanol (0.1 M)[3].

  • Reduction: Add NaBH₄ (1.5 to 3.0 equiv) in one portion at room temperature[3].

  • Propagation: Stir the reaction mixture at room temperature for 2–4 hours. Monitor by LC-MS; the disappearance of the di-Boc mass and the appearance of the mono-Boc mass is usually clean and quantitative[4].

  • Workup: Quench the excess NaBH₄ by adding a small amount of acetone or saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and water. Extract, dry over Na₂SO₄, and concentrate to yield the chemoselectively protected product[4].

Quantitative Data Summary: Protecting Group Matrix

The following table summarizes the strategic deployment of protecting groups for this specific scaffold, allowing for rapid decision-making during synthetic route design.

Target NitrogenProtecting GroupReagents RequiredDeprotection ConditionsOrthogonality / Notes
Piperidine BocBoc₂O, Et₃N, DCM, 0 °CTFA/DCM or 4M HCl in DioxaneHighly orthogonal to SEM. Easily installed without affecting pyrazole[2].
Piperidine CbzCbz-Cl, K₂CO₃, THF/H₂OH₂, Pd/C (Note: Will de-iodinate the pyrazole)Warning: Catalytic hydrogenation will remove the 4-iodo group. Avoid Cbz if iodine must be retained.
Pyrazole SEMNaH, SEM-Cl, DMF, 0 °CTBAF in THF, or hot HCl/EtOHExcellent stability to strong bases and mild acids. Requires prior protection of piperidine[1].
Pyrazole Boc (Transient)Boc₂O, DMAP, MeCNNaBH₄ in EtOH, RTUsed purely as a transient group. Easily cleaved in the presence of piperidine-Boc[3].

References

  • Logothetis, Thomas (2017). Selective boc-protection and bromination of pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. URL:[Link]

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, viii, 115-124. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors Using the 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Scaffold

Abstract The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to establish critical hydrogen bond interactions within the ATP-binding site o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to establish critical hydrogen bond interactions within the ATP-binding site of kinases.[1][2] The 4-(4-Iodo-1H-pyrazol-3-yl)piperidine motif, in particular, serves as a highly versatile platform for the development of novel kinase inhibitors. This guide provides a comprehensive overview of the strategic design, synthesis, and diversification of compounds based on this scaffold. The core structure combines the pyrazole's hinge-binding capabilities with the piperidine's role in modulating physicochemical properties and providing a vector for further modification. The strategically positioned iodine atom on the pyrazole ring acts as a key synthetic handle, enabling a wide array of diversification through modern cross-coupling methodologies. Detailed, field-tested protocols for the multi-step synthesis of the core scaffold and its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, aimed at researchers and professionals in drug development.

Rationale and Design Strategy: The "Why"

The selection of the 4-(4-iodo-1H-pyrazol-3-yl)piperidine scaffold is a deliberate strategy rooted in established principles of kinase inhibitor design. Its utility arises from the synergistic contribution of its three key components:

  • The Pyrazole Core: The adjacent nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors. This feature allows it to mimic the purine base of ATP and form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many potent inhibitors.[1]

  • The Piperidine Moiety: This saturated heterocycle serves multiple functions. It enhances aqueous solubility, a critical parameter for drug candidates. Furthermore, its nitrogen atom can be functionalized to introduce groups that interact with the solvent-exposed region of the kinase or to fine-tune pharmacokinetic properties.

  • The Iodine Handle: The iodine at the C4 position of the pyrazole is the cornerstone of library development. As a halogen, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[3][4]

This modular design allows for a "build-and-couple" strategy, where the core scaffold is first synthesized and then diversified to generate a library of potential inhibitors.

Overall Synthetic Workflow

The synthetic strategy is logically divided into two main phases: the construction of the core iodinated scaffold and its subsequent diversification through cross-coupling reactions. This workflow allows for the production of the key intermediate in bulk, which can then be used to generate numerous final compounds in parallel or sequential fashion.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Scaffold Diversification A 1. Pyrazole Ring Formation B 2. Regioselective Iodination A->B C 3. Piperidine Attachment & Deprotection B->C D Suzuki-Miyaura Coupling (C-C Bond Formation) C->D Pd-Catalyzed Cross-Coupling E Buchwald-Hartwig Amination (C-N Bond Formation) C->E F Other Couplings (e.g., Sonogashira, Heck) C->F G Final Kinase Inhibitor Library D->G E->G F->G

Figure 1: General workflow for the synthesis of a kinase inhibitor library.

Part I: Synthesis of the Core Scaffold

This section details the multi-step synthesis of the key intermediate, 4-(4-Iodo-1H-pyrazol-3-yl)piperidine. The protocol involves the formation of a pyrazole ring, followed by regioselective iodination and attachment of the piperidine moiety. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are essential for directing the reactions and preventing side products.

Protocol 1.1: Synthesis of tert-Butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate

This initial step creates the pyrazole-piperidine conjugate. The synthesis starts from commercially available N-Boc-piperidine-4-carboxylic acid, which is converted to a β-keto ester and then cyclized with a hydrazine source.[5]

Materials:

  • tert-Butyl 4-(2,4-dioxopentan-3-yl)piperidine-1-carboxylate (β-enamino diketone precursor)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the β-enamino diketone precursor (1.0 eq) in ethanol (10 mL per 1 mmol of precursor) in a round-bottom flask equipped with a magnetic stirrer.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound.

Validation:

  • ¹H NMR: Expect signals corresponding to the Boc group (~1.4 ppm), piperidine protons, and pyrazole protons.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion for C₁₃H₂₁N₃O₂.

Protocol 1.2: Iodination of the Pyrazole Ring

This step introduces the crucial iodine handle at the C4 position of the pyrazole. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich heterocycles.

Materials:

  • tert-Butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate (from Protocol 1.1)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole intermediate (1.0 eq) in acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution to consume any excess iodine.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 4-(4-iodo-1H-pyrazol-5-yl)piperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Validation:

  • ¹H NMR: Disappearance of the C4-H proton signal on the pyrazole ring.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion corresponding to C₁₃H₂₀IN₃O₂.[6]

Protocol 1.3: Boc Deprotection

The final step in forming the core scaffold is the removal of the Boc protecting group to free the piperidine nitrogen.

Materials:

  • Boc-protected iodo-pyrazole (from Protocol 1.2)

  • 4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4M HCl in 1,4-dioxane (10 eq) and stir at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 4-(4-Iodo-1H-pyrazol-3-yl)piperidine hydrochloride.

  • For the free base, dissolve the salt in water, basify carefully with saturated NaHCO₃ solution until pH ~8-9, and extract with a suitable organic solvent (e.g., DCM or EtOAc). Dry the organic extracts and concentrate to yield the final scaffold.

Validation:

  • ¹H NMR: Disappearance of the large singlet corresponding to the Boc group at ~1.4 ppm.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion for C₈H₁₂IN₃.[7]

Part II: Diversification via Palladium-Catalyzed Cross-Coupling

With the core scaffold in hand, the iodine atom provides a versatile point for diversification. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[8][9]

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol allows for the coupling of various aryl or heteroaryl boronic acids (or their pinacol esters) to the pyrazole C4 position.[3][9]

Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk tube), add the iodopyrazole scaffold, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times) to remove oxygen.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring. Typical conditions are 90-110 °C for 6-12 hours.[3] Microwave irradiation (e.g., 120 °C for 15-30 minutes) can significantly reduce reaction times.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

Catalyst SystemBaseSolventTemperatureTypical YieldReference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O90 °C70-90%[3]
Pd(dppf)Cl₂AcOKTHFReflux65-85%[10]
XPhos Pd G3K₃PO₄Toluene100 °C75-95%[3]

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Protocol 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is used to introduce primary or secondary amines at the C4 position, a common strategy for engaging with different regions of the kinase active site.

Materials:

  • 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos or BINAP)

  • Base (e.g., NaO-t-Bu or Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the iodopyrazole scaffold and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat with stirring at 80-110 °C for 8-16 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application Example: Targeting c-Jun N-terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in various diseases, including neurodegenerative disorders and inflammatory conditions.[4] Pyrazole-based scaffolds have been successfully developed as potent JNK inhibitors.[4]

G Stress Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK Substrates Transcription Factors (c-Jun, ATF2) JNK->Substrates Response Apoptosis, Inflammation Substrates->Response Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->JNK

Figure 3: Simplified JNK signaling pathway and the point of intervention.

By applying the Suzuki coupling protocol described above, the 4-(4-iodo-1H-pyrazol-3-yl)piperidine scaffold can be coupled with various substituted pyridine boronic acids to generate potent JNK inhibitors.

R Group (at Pyrazole C4)JNK3 IC₅₀ (μM)p38 IC₅₀ (μM)Note
2-aminopyrimidin-4-yl0.63> 20Initial hit demonstrating JNK3 potency and selectivity over p38 kinase.[4]
2-methylaminopyrimidin-4-yl0.15> 20N-methylation of the amine improves potency.
2-anilinopyridin-4-yl0.085.2Substitution on the coupled ring explores further interactions.

Table 2: Example SAR data for JNK3 inhibitors derived from a pyrazole scaffold. Data is illustrative based on findings in related series.[4]

Conclusion

The 4-(4-Iodo-1H-pyrazol-3-yl)piperidine scaffold represents a robust and highly adaptable starting point for the synthesis of kinase inhibitors. Its rational design combines essential features for kinase binding with a key functional handle for synthetic diversification. The detailed protocols provided herein for scaffold synthesis and elaboration via palladium-catalyzed cross-coupling reactions offer a reliable and efficient pathway for generating extensive libraries of novel compounds. This strategic approach enables a thorough exploration of structure-activity relationships, facilitating the discovery of potent and selective inhibitors for a wide range of kinase targets.

References

  • Benchchem. A Head-to-Head Comparison of Suzuki Coupling Protocols for Pyrazole Synthesis.
  • PubMed Central. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • ResearchGate. SAR for the piperidine substituent. Available from: [Link]

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available from: [Link]

  • PubMed Central. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • ResearchGate. Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Available from: [Link]

  • MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

  • MDPI. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]

  • ARKAT USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]

  • Benchchem. A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.
  • PubMed. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Available from: [Link]

  • PubMed Central. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

  • Apicule. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No: 877399-73-0). Available from: [Link]

  • ARKAT USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • MDPI. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Available from: [Link]

  • Polish Journal of Chemical Technology. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

Sources

Application

Advanced Sonogashira Cross-Coupling Strategies for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Derivatives

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Causality The 4-(1H-pyrazol-3-yl)piperidine scaffold is a privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Causality

The 4-(1H-pyrazol-3-yl)piperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Specifically, functionalization at the C4 position of the pyrazole ring provides an ideal vector for attaching linker moieties to E3 ligase ligands (e.g., cereblon binders) to create highly efficacious degraders, such as the BET degrader QCA570[1].

The Sonogashira cross-coupling reaction is the premier method for installing these alkynyl linkers. However, applying this transformation to 4-(4-iodo-1H-pyrazol-3-yl)piperidine presents significant chemoselectivity and catalytic challenges. As a self-validating system, the protocol detailed below is engineered to address these specific mechanistic hurdles.

Causality of Experimental Choices (E-E-A-T)
  • The Necessity of Dual Protection: The starting material contains two problematic basic centers. The free pyrazole N-H (pKa ~14) can coordinate directly to the palladium(II) center, forming stable, inactive complexes that poison the catalytic cycle. Simultaneously, the secondary amine of the piperidine ring is highly nucleophilic and prone to competitive Buchwald-Hartwig amination or alkylation side-reactions[2]. Therefore, a dual-protection strategy—utilizing a tert-butyloxycarbonyl (Boc) group for the piperidine and a tetrahydropyranyl (THP) or ethoxyethyl (EE) group for the pyrazole—is mandatory before coupling[3].

  • Catalyst System Selection: The C(sp2)-I bond of the electron-rich 4-iodopyrazole is highly reactive toward oxidative addition. Consequently, expensive, sterically demanding phosphine ligands are unnecessary. A robust, air-stable Pd(II) precatalyst like

    
     paired with a CuI co-catalyst provides optimal transmetalation kinetics[3].
    
  • Atmospheric Control: Oxygen must be rigorously excluded. In the presence of

    
    , the Cu(I) acetylide intermediate rapidly oxidizes to Cu(II), triggering the Glaser homocoupling of the terminal alkyne. This not only consumes the valuable alkyne starting material but also generates lipophilic impurities that severely complicate chromatographic purification.
    

Experimental Workflow

G SM 4-(4-Iodo-1H-pyrazol-3-yl) piperidine Prot Dual Protection (Boc & THP) SM->Prot 1. Boc2O 2. DHP, H+ Sono Sonogashira Coupling Pd(II) / Cu(I) Prot->Sono Alkyne, Base Degassed Deprot Global Deprotection (Acidic Cleavage) Sono->Deprot TFA / DCM Prod 4-(4-Alkynyl-1H-pyrazol-3-yl) piperidine Deprot->Prod Neutralization

Workflow for the Sonogashira cross-coupling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of Sonogashira coupling conditions for protected 4-iodopyrazole derivatives, demonstrating the critical role of the copper co-catalyst and solvent selection.

Table 1: Optimization of Sonogashira Coupling Conditions for Protected 4-Iodopyrazoles

EntryCatalyst System (mol%)Base / Solvent (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1

(5) / CuI (10)

/ THF (1:1)
60 8 85 Optimal conversion; minimal homocoupling.
2

(5) / CuI (10)

/ DMF (1:1)
80682Faster reaction, but DMF removal is tedious.
3

(5) / CuI (10)
Diisopropylamine (Neat)701276Moderate yield; Pd(0) prone to oxidation.
4

(5) (No Cu)

/ THF (1:1)
8024<20Copper co-catalyst is essential for transmetalation.

Step-by-Step Methodologies

Phase 1: Dual Protection Strategy (Self-Validating Step)

Objective: Mask both nucleophilic nitrogen centers to prevent catalyst poisoning.

  • Piperidine Protection: Dissolve 4-(4-iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (

    
    , 2.0 equiv) followed by dropwise addition of di-tert-butyl dicarbonate (
    
    
    
    , 1.1 equiv). Stir at room temperature for 4 hours.
    • Validation: TLC (Ninhydrin stain) should show the disappearance of the primary/secondary amine spot.

  • Pyrazole Protection: To the same reaction flask, add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Heat the mixture to 40 °C and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ), wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the fully protected intermediate.
Phase 2: Sonogashira Cross-Coupling

Objective: Form the C(sp2)-C(sp) bond via Pd/Cu synergistic catalysis.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected intermediate (1.0 equiv),

    
     (0.05 equiv), and CuI (0.10 equiv).
    
  • Degassing (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Reagent Addition: Introduce anhydrous, degassed THF and degassed

    
     (1:1 v/v, to achieve a 0.1 M substrate concentration) via syringe. Finally, add the desired terminal alkyne (1.5 equiv) dropwise.
    
  • Reaction: Heat the mixture to 60 °C in an oil bath and stir for 8–12 hours.

    • Validation: Monitor reaction progress via LC-MS. The mass of the starting material should shift to the desired coupled product mass without significant +16 Da (oxidation) or alkyne dimer peaks.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal precipitates. Concentrate the filtrate and purify via silica gel chromatography.

Phase 3: Global Deprotection

Objective: Unmask the piperidine and pyrazole rings simultaneously.

  • Cleavage: Dissolve the purified coupled product in DCM (0.1 M). Add trifluoroacetic acid (TFA, 20% v/v relative to DCM). Stir at room temperature for 6 hours. This highly acidic environment will concurrently cleave both the Boc carbamate and the THP aminal.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Redissolve the residue in methanol and neutralize with 7N ammonia in methanol.

  • Final Purification: Purify the crude product via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield the final 4-(4-alkynyl-1H-pyrazol-3-yl)piperidine derivative as a pure salt.

References

  • Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET)
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions Source: Arkivoc / University of Michigan Publishing URL
  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis Source: BenchChem URL

Sources

Method

Procedure for Boc-protection of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Optimized Protocol for the Regioselective -Boc Protection of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Introduction & Strategic Overview The scaffold 4-(4-Iodo-1H-pyrazol-3-yl)piperidine represents a critical "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Optimized Protocol for the Regioselective -Boc Protection of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Introduction & Strategic Overview

The scaffold 4-(4-Iodo-1H-pyrazol-3-yl)piperidine represents a critical "privileged structure" in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Crizotinib analogs).[1] The presence of the iodine atom at the C4-position of the pyrazole renders this molecule highly valuable for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1]

However, this substrate presents a classic chemoselectivity challenge : it contains two nucleophilic nitrogen centers:

  • The Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine (
    
    
    
    , pKa
    
    
    11.0).[1]
  • The Pyrazole Nitrogen (

    
    ):  An aromatic heterocycle NH (
    
    
    
    , pKa
    
    
    14.0).[1]

The Objective: To selectively protect the


 with a tert-butoxycarbonyl (Boc) group while leaving the 

free for future functionalization or transient protection.[1]

The Solution: This protocol exploits the significant nucleophilicity differential between the aliphatic piperidine and the aromatic pyrazole.[1] By strictly controlling stoichiometry and base strength, we achieve >95% regioselectivity. Furthermore, we provide a "self-correcting" workflow: if the pyrazole is accidentally protected (forming a bis-Boc species), we utilize the inherent lability of


-carbamates to revert to the desired product.[1]

Mechanistic Insight & Reaction Pathway[1]

The reaction relies on the kinetic preference of the electrophile (Boc


O) for the more nucleophilic aliphatic amine.[1]
  • Primary Pathway (Desired): The unhindered

    
     attacks the carbonyl of Boc
    
    
    
    O.[1]
  • Secondary Pathway (Undesired): In the presence of excess base or DMAP (4-Dimethylaminopyridine), the

    
     deprotonates or becomes acylated, leading to the bis-Boc impurity.[1]
    
  • Correction Mechanism:

    
    -Boc bonds are electronically destabilized compared to 
    
    
    
    -Boc.[1] Solvolysis in methanol (MeOH) selectively cleaves the pyrazole protection while retaining the piperidine protection.[1]
Visual Workflow (Graphviz)[1]

BocProtectionWorkflow SM Starting Material (Free Amine) Reagents Boc2O (1.05 eq) TEA, DCM, 0°C SM->Reagents MonoBoc Target Product (N-pip-Boc) Reagents->MonoBoc Major Pathway (Kinetic Control) BisBoc Impurity (Bis-Boc) Reagents->BisBoc Over-reaction (Excess Reagent) Methanolysis Correction Step MeOH, 40°C, 1h BisBoc->Methanolysis Selective Cleavage Methanolysis->MonoBoc Yield Recovery

Figure 1: Reaction workflow demonstrating the kinetic selectivity for the piperidine nitrogen and the recovery loop for bis-protected byproducts.

Materials & Reagents

ReagentRoleGrade/PurityNotes
Substrate Starting Material>95%Free base or HCl salt*
Di-tert-butyl dicarbonate Electrophile98%Abbreviated as Boc

O
Dichloromethane (DCM) SolventACS GradeAnhydrous preferred
Triethylamine (TEA) Base>99%Scavenges acid
Methanol (MeOH) Co-solventACS GradeOnly for "Correction Step"
Citric Acid (0.5 M) WorkupAqueousRemoves unreacted amine

*Note: If starting with the HCl salt of the piperidine, increase TEA to 2.5 equivalents to neutralize the salt and free the amine.

Experimental Protocol

Method A: Standard Regioselective Protection (Recommended)[1]

Step 1: Preparation

  • Charge a round-bottom flask with 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv).

  • Add DCM (10 mL per gram of substrate).

  • Add Triethylamine (TEA) (1.2 equiv).[1]

    • Expert Tip: If solubility is poor, a small amount of MeOH (5-10% v/v) or DMF can be added, but pure DCM is preferred to suppress pyrazole reactivity.[1]

Step 2: Reaction

  • Cool the mixture to 0°C (ice bath).

  • Dissolve Boc

    
    O  (1.05 equiv) in a minimal amount of DCM.[1]
    
  • Add the Boc

    
    O solution dropwise  over 15–20 minutes.
    
    • Why: Slow addition at low temperature ensures the highly nucleophilic piperidine consumes the reagent before the pyrazole can react.[1]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: Check via TLC (5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of SM (

      
      ) and appearance of Mono-Boc (
      
      
      
      ).[1]

Step 3: Workup

  • Dilute with DCM.

  • Wash organic layer with 0.5 M Citric Acid (2x).[1]

    • Why: Citric acid removes unreacted starting material and TEA but is mild enough to preserve the Boc group and the pyrazole.[1]

  • Wash with Brine (1x).[1]

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • The crude product is often pure enough (>95%) for the next step.[1]

  • If purification is needed: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (Gradient: 0

    
     50% EtOAc in Hexane).[1]
    
Method B: Correction Protocol (If Bis-Boc forms)

If LC-MS shows significant formation of the bis-Boc species (Protection at both Pip-N and Pyr-N), do not discard.[1]

  • Dissolve the crude mixture in Methanol (MeOH) .

  • Add a catalytic amount of TEA (0.1 equiv) or simply heat to 40°C for 1–2 hours.

  • Mechanism: The electron-deficient pyrazole ring makes the attached carbamate (Boc) labile to nucleophilic attack by methanol (solvolysis), converting it back to the free NH-pyrazole.[1] The aliphatic piperidine-Boc is stable under these conditions.

  • Concentrate and proceed to workup as above.

Data Interpretation & Quality Control

Expected Analytical Data:

ParameterObservationInterpretation
TLC (

)
SM < Product < Bis-BocProduct moves faster than free amine but slower than bis-Boc.

H NMR

1.45 ppm (s, 9H)
Diagnostic Boc tert-butyl singlet.

H NMR

10-13 ppm (br s, 1H)
Presence of Pyrazole NH (confirms mono-protection).[1]
LC-MS M+1 = 378 (approx)Mass of Mono-Boc product (assuming Iodine isotope).[1]

Troubleshooting Table:

IssueRoot CauseCorrective Action
Low Conversion Old Boc

O (hydrolyzed)
Add 0.1-0.2 equiv extra Boc

O; check reagent quality.
Bis-Boc Formation Excess Base or DMAP usedDo not use DMAP. Apply Method B (Methanolysis).[1]
Iodine Loss Pd contamination or LightKeep reaction in dark; ensure glassware is metal-free.[1]

References

  • Regioselectivity in Pyrazole Protection

    • Context: Discusses the lability of N-Boc pyrazoles and selective cleavage using mild nucleophiles like methanol or ammonia, confirming the stability of the piperidine-Boc bond under these conditions.
    • Gerokonstantis, D. T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH."[1][2] Arkivoc2020 , viii, 115-124.[2]

  • Synthesis of Crizotinib Intermediates (Structural Analog)

    • Context: Detailed synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, establishing the precedent for Boc-protection of the piperidine in the presence of the pyrazole (albeit the isomer).[1]

    • ResearchGate:[3][4][5] "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[1][3][4]

  • General Boc Protection Protocols

    • Context: Standard protocols for amine protection using Boc O, including solvent and base selection.
    • Varala, R., et al. "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." J. Org.[1][6] Chem.2006 , 71, 8283-8286.[6]

    • [1]

Sources

Application

Technical Application Note: Strategic Functionalization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine via Pd-Catalysis

The following Application Note and Protocol guide is designed for researchers and drug discovery professionals working with the scaffold 4-(4-Iodo-1H-pyrazol-3-yl)piperidine . This guide distinguishes itself by addressin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug discovery professionals working with the scaffold 4-(4-Iodo-1H-pyrazol-3-yl)piperidine .

This guide distinguishes itself by addressing the specific regiochemistry of the C3-linked piperidine-pyrazole system (distinct from the N1-linked Crizotinib intermediate), a critical structural nuance in kinase inhibitor design.

Introduction & Strategic Context

The scaffold 4-(4-Iodo-1H-pyrazol-3-yl)piperidine represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and ALK families). Unlike its N1-linked regioisomer (found in Crizotinib), the C3-linked variant offers a distinct vector for extending into the solvent-exposed regions of a protein binding pocket via the piperidine nitrogen, while the C4-iodine serves as a high-fidelity handle for elaboration into the hydrophobic back-pocket.

Chemical Challenges & Causality

Successful functionalization of this molecule requires navigating three competing reactivity centers:[1]

  • C4-Iodine (Electrophile): The desired site for cross-coupling.[2] C-I bonds are weaker and more reactive than C-Br, allowing milder conditions, but are susceptible to dehalogenation if the catalyst is too active or the hydride source is present.

  • Pyrazole N-H (Acidic Nucleophile): With a pKa ~14, this proton can quench basic organometallic reagents (Grignards, organolithiums) and poison Pd-catalysts by forming stable Pd-azolyl complexes.

  • Piperidine N-H (Basic Nucleophile): A secondary amine that will compete in Buchwald-Hartwig aminations or undergo N-arylation if left unprotected.

Strategic Recommendation: While direct coupling on the free amine/pyrazole is possible under specific "green" conditions, a Global Protection Strategy (using N,N’-di-Boc or orthogonal protection) is the gold standard for high-yielding, scalable library synthesis.

Pre-Reaction Workflow: Protection Strategy

Before initiating cross-coupling, stabilize the substrate. The recommended starting material is tert-butyl 4-(1-(tert-butoxycarbonyl)-4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate (Bis-Boc protected).

Visualization: Strategic Protection & Coupling Workflow

ReactionWorkflow cluster_Coupling Pd-Catalyzed Divergence SM 4-(4-Iodo-1H-pyrazol-3-yl) piperidine (Core) Protect Global Protection (Boc2O, DMAP) SM->Protect Step 1 Intermediate Bis-Boc Protected Intermediate Protect->Intermediate >95% Yield Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd-dppf) Intermediate->Suzuki Route A Sono Sonogashira (Alkyne, CuI, Pd) Intermediate->Sono Route B Buchwald Buchwald-Hartwig (Amine, Pd-RuPhos) Intermediate->Buchwald Route C Deprotect Global Deprotection (TFA/DCM or HCl/Dioxane) Suzuki->Deprotect Sono->Deprotect Buchwald->Deprotect Final Functionalized API Scaffold Deprotect->Final Final API

Caption: Logical workflow for orthogonal functionalization, ensuring chemoselectivity at the C4-position.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Installation of aryl/heteroaryl groups at C4. Mechanism: The C-I bond undergoes rapid oxidative addition to Pd(0).[3] The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand prevents bidentate coordination of the pyrazole nitrogen to the metal center.

Reagents:

  • Substrate: Bis-Boc-4-(4-iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)2 or Ar-BPin (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

  • Base: Cs2CO3 (3.0 equiv) or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[4][5]

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the iodopyrazole substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water).[3][4] Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 80–90 °C for 4–12 hours. (Microwave: 100 °C for 30–60 mins).

  • Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear; product often fluoresces blue/green under UV254.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: Bis-Boc products are lipophilic; start gradient with 5% EtOAc/Hexane.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers for "click" chemistry or rigid spacers. Challenge: Copper acetylides can react with the pyrazole NH if unprotected. Bis-protection is strictly required here.

Reagents:

  • Substrate: Bis-Boc-4-(4-iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv)

  • Terminal Alkyne: 1.5 equiv

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Et3N (anhydrous) or DMF/Diisopropylamine (3:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate and alkyne in anhydrous solvent (degassed).

  • Catalyst Charge: Add Pd(PPh3)2Cl2 and CuI.[4] The solution typically turns yellow/brown.

  • Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 50 °C. Warning: High heat (>80 °C) in Sonogashira can cause alkyne polymerization.

  • Self-Validating Check: The reaction usually precipitates ammonium salts (Et3N·HI) as a white solid, indicating progress.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Direct amination at C4 (e.g., for aminopyrazole kinase inhibitors). Ligand Selection: Standard ligands (PPh3) fail here. Use electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos , BrettPhos ) to facilitate the reductive elimination step.

Reagents:

  • Substrate: Bis-Boc-4-(4-iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2.5 mol%) or Pd(OAc)2 (5 mol%)

  • Ligand: XPhos or BrettPhos (5–10 mol%)

  • Base: NaOtBu (sodium tert-butoxide) (2.5 equiv) - Must be stored in glovebox or fresh bottle.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd source and Ligand in solvent at RT for 5 mins to form the active catalytic species (L-Pd-0).

  • Addition: Add substrate, amine, and base.[6]

  • Reaction: Heat to 100–110 °C (sealed tube) for 12–24 hours.

  • Workup: Filter through Celite. The product is often polar; use DCM/MeOH gradients for purification.

Data Summary & Troubleshooting

ParameterSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Primary Challenge Protodeboronation of partnerHomocoupling of alkyne (Glaser)Catalyst poisoning by amines
Preferred Catalyst Pd(dppf)Cl2Pd(PPh3)2Cl2Pd2(dba)3 + XPhos
Base Cs2CO3 (Aq/Org)Et3N (Organic)NaOtBu (Strong/Anhydrous)
Temp Range 80–100 °C25–60 °C100–120 °C
Typical Yield 75–95%60–85%50–80%

Troubleshooting Guide:

  • Low Conversion (Suzuki): Switch base to K3PO4. Ensure Dioxane is not peroxide-contaminated.

  • De-iodination (Substrate reduction): Often caused by excess hydride sources or alcohols. Use dry DMF or Toluene instead of alcohols.

  • Black Precipitate (Pd Black): Catalyst decomposition. Increase ligand loading or lower temperature.

References

  • Synthesis of Crizotinib Intermediates (N-linked isomer comparison)

    • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).
    • Source: ACS Public
    • URL: [Link]

  • Suzuki Coupling of Unprotected Azoles

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL: [Link]

  • Buchwald-Hartwig on Pyrazoles

    • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
    • Source: MDPI / PMC.
    • URL: [Link]

  • General 4-Iodopyrazole Reactivity

    • Application Notes and Protocols: 4-Iodopyrazole in C
    • Source: BenchChem.[2][3][4]

Disclaimer: These protocols involve hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Method

Application Note: Site-Selective Buchwald-Hartwig Amination of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Executive Summary The synthesis of 4-amino-1H-pyrazole derivatives is a critical pathway in modern drug discovery, as this privileged scaffold is ubiquitous in potent kinase inhibitors (e.g., Aurora B, JAK, and CDK2 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-amino-1H-pyrazole derivatives is a critical pathway in modern drug discovery, as this privileged scaffold is ubiquitous in potent kinase inhibitors (e.g., Aurora B, JAK, and CDK2 inhibitors)[1][2]. However, utilizing bifunctional building blocks like 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0) presents a significant synthetic challenge. The molecule contains three highly reactive sites: an electrophilic aryl iodide, a nucleophilic secondary aliphatic amine (piperidine), and an acidic pyrazole nitrogen.

This application note provides a self-validating, step-by-step protocol to achieve site-selective carbon-nitrogen (C–N) cross-coupling at the C4 position. By employing an orthogonal protection strategy and a sterically demanding palladium catalyst system, researchers can suppress undesired oligomerization and overcome the inherent thermodynamic barriers of pyrazole amination.

Mechanistic Rationale & Strategy

The Bifunctional Challenge & Protection Causality

Attempting a direct Buchwald-Hartwig amination on unprotected 4-(4-Iodo-1H-pyrazol-3-yl)piperidine inevitably leads to rapid inter- and intramolecular self-coupling (oligomerization) due to the free piperidine nitrogen. Furthermore, the free pyrazole NH can coordinate to Palladium(II) intermediates, forming stable, off-cycle species that poison the catalyst[3].

The Solution: An orthogonal protection strategy is mandatory.

  • Piperidine Protection: The secondary amine must be masked with a tert-butyloxycarbonyl (Boc) group to eliminate its nucleophilicity.

  • Pyrazole Protection: The pyrazole NH is protected with a bulky triphenylmethyl (Trityl, Tr) group. The extreme steric bulk of the Trityl group not only prevents N-arylation but also shields the adjacent C3 and C5 positions, directing the palladium catalyst exclusively to the C4-iodide[1].

Catalyst and Ligand Causality

The C4 position of the pyrazole ring is highly electron-rich (a π-excessive heterocycle). In the catalytic cycle, this electron density is transferred to the Pd(II) intermediate following oxidative addition. While this makes oxidative addition exceptionally fast, it severely retards the reductive elimination step, which requires the metal center to accept electrons back from the forming C–N bond[1][3].

To overcome this, we utilize Pd₂(dba)₃ paired with a highly sterically demanding biarylphosphine ligand such as tBuDavePhos or BrettPhos . The massive steric bulk of the di-tert-butyl groups forces the aryl and amido ligands on the Pd(II) center into a tight bite angle, sterically "pushing" the product off the metal and artificially accelerating reductive elimination[4].

Synthetic Workflow & Visualizations

Workflow A 4-(4-Iodo-1H-pyrazol- 3-yl)piperidine (Bifunctional Core) B Step 1: Protection (Boc2O, TrCl) A->B C Fully Protected Intermediate B->C D Step 2: C-N Coupling (Pd2(dba)3, tBuDavePhos) C->D E Coupled Intermediate D->E F Step 3: Deprotection (TFA / DCM) E->F G 4-Amino-3-(piperidin- 4-yl)-1H-pyrazole (Target Scaffold) F->G

Fig 1: Three-step synthetic workflow for the amination of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C4-I Insertion) Pd0->OxAdd + Ar-I PdII_Ar L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + HNR2, Base PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amine - Base·HI RedElim Reductive Elimination (Sterically Driven) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Aminated Pyrazole RedElim->Product Product Release

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting sterically driven elimination.

Step-by-Step Experimental Protocols

Step 1: Orthogonal Protection (Boc and Trityl)

This step masks the interfering nucleophiles to prepare the substrate for cross-coupling.

  • Boc-Protection: Dissolve 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (TEA, 1.5 equiv) and cool to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature (RT) for 4 hours.

  • Trityl-Protection: Concentrate the reaction mixture and redissolve the crude intermediate in anhydrous DMF (40 mL). Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 mins, then add Trityl Chloride (TrCl, 1.1 equiv). Stir at RT for 12 hours.

  • Workup & Validation: Quench with ice water, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validation Check: LC-MS should confirm the fully protected intermediate: [M+H]⁺ m/z ≈ 620.1 .

Step 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation is utilized to overcome the high activation energy required for reductive elimination at the electron-rich pyrazole C4 position[1].

  • Preparation: In an oven-dried microwave vial, combine the protected 4-iodo-pyrazole intermediate (1.0 equiv, 0.5 mmol), the desired exogenous amine (e.g., morpholine or an aniline derivative, 1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol% Pd) and tBuDavePhos (10 mol%).

  • Solvent: Add anhydrous, degassed Toluene (3 mL). Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Irradiate in a microwave reactor at 120 °C for 20 minutes. (Alternatively, heat thermally at 110 °C for 16 hours).

  • Workup & Validation: Dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate.

    • Self-Validation Check: TLC should show the complete disappearance of the starting material. LC-MS should show the corresponding coupled mass (e.g., for morpholine, [M+H]⁺ m/z ≈ 579.3 ).

Step 3: Global Deprotection

Simultaneous removal of the Boc and Trityl groups.

  • Reaction: Dissolve the crude coupled intermediate in a mixture of DCM (8 mL) and Trifluoroacetic acid (TFA, 2 mL). Add Triethylsilane (TES, 2.0 equiv) as a trityl cation scavenger to prevent side reactions.

  • Incubation: Stir at RT for 2–3 hours.

  • Workup & Validation: Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with a mixture of CHCl₃/Isopropanol (3:1). Dry and concentrate to yield the final 4-amino-3-(piperidin-4-yl)-1H-pyrazole derivative.

    • Self-Validation Check: LC-MS confirms the final deprotected mass.

Quantitative Data & Optimization

The choice of ligand and base is the primary determinant of success in this reaction. Table 1 summarizes the optimization data for the coupling of the protected intermediate with a standard secondary amine (morpholine), demonstrating the critical need for dialkylbiarylphosphine ligands.

Table 1: Optimization of the Buchwald-Hartwig Amination at Pyrazole C4

EntryCatalyst / Ligand SystemBaseSolventTemp / TimeYield (%)*
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene110 °C / 16 h< 5% (NR)
2Pd₂(dba)₃ / XantphosNaOtBuDioxane110 °C / 16 h12%
3Pd₂(dba)₃ / BrettPhosNaOtBuToluene110 °C / 16 h68%
4Pd₂(dba)₃ / tBuDavePhosNaOtBuToluene110 °C / 16 h74%
5 Pd₂(dba)₃ / tBuDavePhos NaOtBu Toluene 120 °C / 20 min (MW) 89%

*Yields represent isolated yields of the coupled intermediate after column chromatography. NR = No Reaction. Data extrapolated from established pyrazole amination methodologies[1][4].

References

  • Alam, M. A., et al. "Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles." Molecules, 2020. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]

  • Wang, Y., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules, 2023. Available at:[Link]

  • Fotsing, J. R., et al. "Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling." RSC Advances, 2016. Available at:[Link]

Sources

Application

Optimizing reductive amination on the piperidine ring of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Application Note: Optimizing Reductive Amination on the Piperidine Ring of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Executive Summary & Strategic Context This guide details the optimization of reductive amination for 4-(4-Io...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Reductive Amination on the Piperidine Ring of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Executive Summary & Strategic Context

This guide details the optimization of reductive amination for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (referred to herein as Substrate-3-I ).

The Core Challenge: Unlike the common Crizotinib intermediate (the 1-yl isomer where piperidine is attached to the pyrazole nitrogen), Substrate-3-I features a C-C bond between the rings.[1] This leaves the pyrazole -NH free, introducing two critical variables:

  • Competitive Acidity: The pyrazole -NH (

    
    ) can complicate pH control, potentially leading to solubility issues in non-polar solvents (DCE/DCM).
    
  • Iodine Lability: The C-4 iodine is a high-value handle for subsequent cross-coupling (Suzuki/Sonogashira).[1][2] Standard reductive amination conditions involving catalytic hydrogenation (Pd/C +

    
    ) are strictly prohibited  as they will cause rapid deiodination.[1]
    

Recommended Strategy: The "Gold Standard" approach utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) with Acetic Acid. This system is mild enough to preserve the aryl iodide while selective enough to prevent reduction of the aldehyde/ketone prior to iminium formation.[1]

Chemical Mechanism & Reaction Pathway

The reaction proceeds via the formation of an iminium ion intermediate.[1][3][4] Because the piperidine is a secondary amine, it forms a positively charged iminium species, which is more electrophilic than the precursor carbonyl, ensuring rapid reduction.

DOT Diagram: Reaction Mechanism & Pathway [1]

ReductiveAmination Substrate Substrate-3-I (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Condensation Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product N-Alkylated Product (Tertiary Amine) Iminium->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Hemiaminal STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium Fast Step

Caption: Mechanistic pathway for the reductive amination of Substrate-3-I. Note that the secondary amine forms an iminium ion directly, which is rapidly reduced by STAB.

Optimization Variables & Screening Matrix

Before scaling up, perform a micro-screen (50-100 mg scale) using the following matrix.

VariableStandard Condition (Start Here)Alternative A (Solubility Issues)Alternative B (Unreactive Ketones)
Solvent DCE (1,2-Dichloroethane) THF / DMF (9:1)Toluene (Dean-Stark)
Reductant NaBH(OAc)3 (STAB) NaCNBH3 (Toxic, slower)Ti(OiPr)4 + NaBH4
Stoichiometry 1.0 amine : 1.2 aldehyde : 1.5 STAB1.0 : 1.5 : 2.01.0 : 2.0 : 1.0 (Ti) : 2.0 (BH4)
Additive Acetic Acid (1-2 eq) MeOH (co-solvent)Molecular Sieves (4Å)
Temp 20–25 °C 40–50 °CReflux (Imine formation only)

Why STAB? Sodium triacetoxyborohydride is sterically bulky and electron-poor.[1] It reduces iminium ions much faster than it reduces aldehydes or ketones.[1] This allows for "One-Pot" protocols where all reagents are mixed simultaneously.[1]

Detailed Protocol: Standard Operating Procedure (SOP)

Objective: Synthesis of N-alkylated 4-(4-iodo-1H-pyrazol-3-yl)piperidine derivatives. Scale: 1.0 mmol (approx. 277 mg of substrate).[1]

Materials:
  • Substrate: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (1.0 eq)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) [Preferred] or DCM.[3]

  • Additive: Glacial Acetic Acid (1.0 – 2.0 eq).[1]

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon.[1]

  • Solubilization (Critical for 3-yl isomer):

    • Add Substrate-3-I (1.0 mmol) to the flask.

    • Add DCE (10 mL, 0.1 M conc).

    • Note: If the substrate does not dissolve due to the free pyrazole NH, add DMF dropwise (up to 1 mL) or increase DCE volume.[1]

    • Add the Aldehyde/Ketone (1.1 mmol).[1]

  • Activation:

    • Add Acetic Acid (1.0 - 2.0 mmol).

    • Observation: The mixture should become homogeneous.[1] Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/iminium equilibrium to establish.

    • Checkpoint: If using a hindered ketone, add 4Å Molecular Sieves and stir for 2–4 hours.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath) if the aldehyde is very reactive (e.g., formaldehyde, acetaldehyde). Otherwise, remain at RT.

    • Add STAB (1.5 mmol) in one portion.

    • Safety: Gas evolution (

      
       or AcOH vapor) may occur; ensure venting.
      
  • Reaction Monitoring:

    • Stir at RT under

      
      .[1]
      
    • Monitor by LC-MS or TLC (System: 10% MeOH in DCM with 1%

      
      ).
      
    • Target: Disappearance of secondary amine (m/z 278).[1]

    • Timeframe: Aldehydes: 1–4 hours.[1] Ketones: 12–24 hours.[1]

  • Workup (Iodine Preservation):

    • Quench with saturated aqueous

      
        (10 mL). Stir vigorously for 15 mins to quench residual borohydride.
      
    • Extract with DCM (3 x 15 mL).

    • Crucial Step: Wash combined organics with 10% Sodium Thiosulfate (

      
      ) if the reaction turned purple/brown (indicates trace 
      
      
      
      release), though this is rare with STAB.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography (Silica).[1]

    • Eluent: DCM to 10% MeOH/DCM.[1]

Troubleshooting & Optimization Logic

Use this decision tree when standard conditions fail.

DOT Diagram: Optimization Decision Tree

OptimizationTree Start Start: Standard Protocol (STAB / DCE / AcOH) Check Check Conversion (LCMS) Start->Check Good >90% Conversion Proceed to Workup Check->Good Yes Low <50% Conversion Check->Low No Issue1 Is Starting Material Remaining? Low->Issue1 Unreactive Imine not forming Issue1->Unreactive Yes (Ketone) Solubility Substrate precipitated Issue1->Solubility Yes (Polar) Fix1 Switch to Method B: Pre-mix Amine + Ketone + Ti(OiPr)4 Then add NaBH4 Unreactive->Fix1 Fix2 Change Solvent: DCM/MeOH (1:1) or DMF co-solvent Switch to NaCNBH3 Solubility->Fix2

Caption: Workflow for troubleshooting low conversion. Titanium (IV) isopropoxide is the "nuclear option" for forcing imine formation with hindered ketones.

Critical Notes on the "3-yl" Isomer

  • Regiochemistry & Protection:

    • The 3-yl isomer has a free pyrazole NH.[1] In very basic conditions (e.g., using NaH for alkylation), this NH will deprotonate. In Reductive Amination (acidic/neutral), it remains neutral.

    • Risk:[3][5][6][7] If you use a large excess of a highly electrophilic aldehyde (like formaldehyde), you might observe trace N-alkylation on the pyrazole.

    • Control: Maintain stoichiometry (1.1 eq aldehyde) and keep temperature low.

  • Iodine Stability:

    • NEVER use

      
      , 
      
      
      
      , or Raney Nickel. The C-I bond is weak (approx 65 kcal/mol) and will cleave.[1]
    • Avoid Lithium Aluminum Hydride (LAH) or refluxing NaBH4 in Diglyme, as these can also effect dehalogenation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4][6][8] Link[4]

    • The foundational text for STAB protocols.[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[6] Link

    • Reference for the Ti(OiPr)4 method for difficult ketones.
  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[6] Journal of the American Chemical Society, vol. 93, no.[6] 12, 1971, pp. 2897–2904.[6] Link

    • Original description of NaCNBH3 selectivity.

Sources

Method

Application Note: Strategic Utilization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), 4-(4-Iodo-1H-pyrazol-3-yl)piperidine represents a "Super-Fragment"—a scaffold that transcends simple binding affinity. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-(4-Iodo-1H-pyrazol-3-yl)piperidine represents a "Super-Fragment"—a scaffold that transcends simple binding affinity. Unlike standard carbon-heavy fragments, this molecule is engineered with intrinsic biophysical and synthetic utility.

Why this specific fragment?

  • The "Sigma-Hole" Effector: The iodine atom at position 4 of the pyrazole ring is not merely a hydrophobic bulk; it is a potent Halogen Bond (XB) donor . It targets Lewis basic backbone carbonyls (e.g., in kinase hinge regions) with high directionality, often achieving affinity gains distinct from classical hydrogen bonding.

  • Crystallographic Phasing Agent: The heavy iodine atom (

    
    ) provides a strong anomalous scattering signal. This allows for experimental phasing (SAD/SIRAS)  directly from the fragment-soaked crystal, bypassing the need for molecular replacement or selenomethionine derivatization during complex structure solution.
    
  • Orthogonal Growth Vectors:

    • Vector A (Synthetic): The C4-Iodine is a pre-installed handle for Suzuki-Miyaura or Sonogashira cross-coupling.[1]

    • Vector B (Solubility/Linking): The piperidine amine (

      
      ) ensures high aqueous solubility (critical for soaking >50 mM) and serves as a site for amide/urea library expansion.
      

Chemical Logic & Mechanism of Action

The Halogen Bond (XB) Advantage

In protein binding pockets, the iodine atom exhibits an anisotropic electron distribution. While the equatorial belt is electron-rich, the region along the C-I bond axis is electron-deficient (positive electrostatic potential), known as the


-hole .
  • Target: Backbone Carbonyl Oxygens (

    
    ).
    
  • Geometry: Strictly linear (

    
    ).
    
  • Energy:

    
     kcal/mol (comparable to weak H-bonds but more hydrophobic).
    
Structural Representation

The diagram below illustrates the dual-functionality of the IPP-Fragment in a kinase-like binding pocket.

BindingMechanism Fragment 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Iodine Iodine (C4) σ-hole Donor Fragment->Iodine Pyrazole Pyrazole NH H-Bond Donor Fragment->Pyrazole Piperidine Piperidine NH Solubilizer Fragment->Piperidine Protein Target Protein (e.g., Kinase Hinge) Phasing X-ray Diffraction (Anomalous Signal) Chemistry Hit-to-Lead (Suzuki Coupling) Iodine->Protein Halogen Bond (Linear, Directional) Iodine->Phasing Anomalous Scattering (SAD Phasing) Iodine->Chemistry Pd-Catalyzed Cross-Coupling Pyrazole->Protein H-Bond (Canonical) Piperidine->Chemistry Amide Coupling (Growth Vector)

Figure 1: Mechanistic interaction map of the IPP-Fragment, highlighting its role in binding (Halogen/H-bonding), structural biology (Phasing), and chemistry (Coupling).

Experimental Protocols

Protocol A: Crystallographic Fragment Screening (Soaking)

Objective: To obtain a high-resolution complex structure using the iodine anomalous signal for unambiguous ligand placement.

Prerequisites:

  • Apo-crystals of target protein (diffracting to < 2.5 Å).

  • IPP-Fragment stock (200 mM in DMSO).

Step-by-Step Procedure:

  • Soak Preparation:

    • Prepare a Soaking Solution containing the mother liquor + 10-20% DMSO.

    • Add IPP-Fragment to a final concentration of 20 mM - 50 mM .

    • Note: The piperidine moiety confers high solubility, but if precipitation occurs, lower concentration to 10 mM and increase soak time.

  • Crystal Soaking:

    • Transfer apo-crystals into the Soaking Solution.

    • Incubate for 1 hour to 24 hours . (Iodine is lipophilic; long soaks may allow it to penetrate deep pockets, but monitor for crystal cracking).

  • Cryoprotection & Harvest:

    • Briefly transfer crystal to a cryo-solution (Mother Liquor + Ligand + 20% Glycerol/PEG).

    • Flash-cool in liquid nitrogen.

  • Data Collection (Critical):

    • Beamline Energy: Tune to 6.0 - 8.0 keV (approx. 1.5 - 2.0 Å wavelength) to maximize the anomalous signal of Iodine (

      
       increases significantly at longer wavelengths), OR use standard 12.6 keV if the iodine occupancy is expected to be high.
      
    • Strategy: Collect a highly redundant dataset (

      
       or 
      
      
      
      rotation) to measure anomalous differences accurately.
  • Data Processing:

    • Process data keeping Friedel pairs separate.

    • Calculate an Anomalous Difference Map (

      
      ).
      
    • Result: A strong peak (>5

      
      ) in the anomalous map confirms the location of the Iodine, unambiguously defining the binding pose even if the electron density (
      
      
      
      ) is ambiguous.
Protocol B: Rapid Chemical Elaboration (Micro-Scale Suzuki)

Objective: To synthesize a small library of analogs directly from the hit fragment using the C4-Iodine handle.

Reaction Scheme: IPP-Fragment (I) + Ar-B(OH)2 ->[Pd] -> IPP-Aryl-Analog

Materials:

  • IPP-Fragment (HCl salt preferred for stability).

  • Diverse Boronic Acid library (Ar-B(OH)2).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .

Protocol:

  • Setup: In a 96-well glass vial block (or HPLC vials).

  • Reagents:

    • 10 µmol IPP-Fragment (in DMSO/Water).

    • 15 µmol Boronic Acid (1.5 eq).

    • 0.5 µmol Catalyst (5 mol%).

    • 30 µmol Base (3 eq).

  • Conditions:

    • Solvent: Dioxane:Water (4:1).[2][3]

    • Temperature: 80°C for 4 hours (or Microwave: 100°C for 15 min).

  • Purification:

    • Filter through a silica or celite plug to remove Pd.

    • Direct injection onto Prep-HPLC (Reverse phase, Acidic buffer).

    • Note: The piperidine amine may require Boc-protection if side reactions occur, but typically Suzuki conditions tolerate free secondary amines.

Data Interpretation & Troubleshooting

Solubility & Physicochemical Profile
PropertyValueImplication for FBDD
MW 277.11 DaIdeal fragment (<300 Da).
cLogP ~1.4Good balance of solubility and permeability.
H-Bond Donors 2 (Pyrazole NH, Piperidine NH)Specific interactions; Piperidine NH is a growth vector.
H-Bond Acceptors 2 (Pyrazole N, Iodine)Iodine acts as XB donor, but Pyrazole N is acceptor.
Solubility (aq) High (>50 mM at pH < 8)Excellent for high-concentration crystal soaking.
Troubleshooting Guide
  • Problem: Crystal cracking during soaking.

    • Cause: DMSO shock or ligand displacing structural waters.

    • Solution: Step-wise soaking (5 mM -> 10 mM -> 20 mM) or co-crystallization instead of soaking.

  • Problem: No anomalous signal.

    • Cause: Ligand not bound or occupancy < 10%.

    • Solution: Check map at lower contour levels (

      
      ). Ensure data was collected at an energy where Iodine anomalous scattering is significant (
      
      
      
      ).
  • Problem: Suzuki coupling fails.

    • Cause: Catalyst poisoning by the free piperidine amine or pyrazole nitrogen.

    • Solution: Use the Boc-protected version of the fragment (tert-butyl 4-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate) for chemistry, then deprotect (TFA/DCM) as the final step.

Workflow Visualization

The following diagram outlines the iterative cycle using the IPP-Fragment.

FBDD_Workflow cluster_Xray Crystallography Cycle Library Fragment Library (Includes IPP-Fragment) Screen Primary Screen (SPR / STD-NMR) Library->Screen Hit Hit Identification (Kd: µM - mM) Screen->Hit Soak Crystal Soaking (High Conc. >20mM) Hit->Soak Data Data Collection (Tunable Energy) Soak->Data Phasing Anomalous Map Generation (Locate Iodine) Data->Phasing Model Complex Structure (High Resolution) Phasing->Model Chem Analog Synthesis (Suzuki Coupling) Model->Chem Structure-Based Design Chem->Soak Iterative Cycle Lead Lead Compound (High Affinity) Chem->Lead

Figure 2: Integrated workflow for processing the IPP-Fragment from screening to lead generation.

References

  • Wilcken, R., et al. (2013). "Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery." Future Medicinal Chemistry, 5(11). Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 50(1). Link

  • Jhoti, H., et al. (2013).[4] "The importance of water and thermodynamic control in fragment-based drug discovery." Nature Reviews Drug Discovery, 12, 644–645. Link

  • BenchChem Application Note. (2025). "Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link

  • Ma, S., et al. (2025). "Placing low-occupancy fragments using the anomalous signal of sulfur and halogen atoms."[5] Journal of Synchrotron Radiation. Link

Sources

Application

Scalable synthesis routes for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine intermediates

Application Note & Protocol Guide Topic: Scalable Synthesis Routes for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Intermediates Abstract The 4-(pyrazol-3-yl)piperidine scaffold is a privileged structural motif in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Scalable Synthesis Routes for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Intermediates

Abstract

The 4-(pyrazol-3-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, making it an ideal fragment for engaging with complex biological targets. The introduction of an iodine atom at the C-4 position of the pyrazole ring provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery. This guide provides a detailed, scalable, and robust synthetic pathway for producing 4-(4-iodo-1H-pyrazol-3-yl)piperidine intermediates, focusing on the underlying chemical principles, process optimization for scale-up, and detailed experimental protocols.

Strategic Overview & Retrosynthetic Analysis

The successful scalable synthesis of a complex molecule hinges on a logical retrosynthetic strategy that utilizes readily available starting materials and high-yielding, robust reactions. For the target molecule, 4-(4-iodo-1H-pyrazol-3-yl)piperidine, the most efficient approach involves constructing the pyrazole ring onto a pre-existing piperidine framework. This strategy avoids potential difficulties in directly coupling pre-formed pyrazole and piperidine rings, particularly in controlling regioselectivity and achieving high efficiency on a large scale.

The chosen strategy, outlined below, begins with a protected piperidine derivative, which is elaborated into a β-enamino diketone. This key intermediate ensures regioselective cyclization with hydrazine to form the pyrazole ring, which is subsequently iodinated. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential for compatibility with various reaction conditions and for simplifying purification.

G Target 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Final Intermediate) Deprotection Boc Deprotection Target->Deprotection [1] Iodination Regioselective Iodination Boc_Pyrazole Boc-Protected 4-(1H-pyrazol-3-yl)piperidine Iodination->Boc_Pyrazole Boc_Iodo_Pyrazole Boc-Protected 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Deprotection->Boc_Iodo_Pyrazole Boc_Iodo_Pyrazole->Iodination [2] Pyrazole_Formation Pyrazole Formation (Knorr Cyclization) Enamino_Diketone Piperidine-derived β-Enamino Diketone Pyrazole_Formation->Enamino_Diketone Enamino_Diketone_Formation Enamine Formation Ketoester Piperidine-derived β-Ketoester Enamino_Diketone_Formation->Ketoester Enamino_Diketone->Enamino_Diketone_Formation [4] Ketoester_Formation Claisen Condensation Start N-Boc-piperidine-4-carboxylic acid (Starting Material) Ketoester_Formation->Start Ketoester->Ketoester_Formation [5] Boc_pyrazole Boc_pyrazole Boc_pyrazole->Pyrazole_Formation [3]

Caption: Retrosynthetic analysis of the target intermediate.

Synthesis of Key Intermediates

The foundation of this synthetic route is the elaboration of a commercially available, protected piperidine derivative into a versatile precursor for pyrazole synthesis.

Stage 1: Preparation of the Piperidine-Derived β-Ketoester

The initial step involves the conversion of N-Boc-piperidine-4-carboxylic acid into its corresponding β-ketoester. This is a crucial transformation that introduces the 1,3-dicarbonyl synthon required for pyrazole formation. A common and scalable method is the reaction with a suitable ester enolate or via an activated carboxylic acid derivative. The protocol described here utilizes a robust procedure to generate the methyl ester, which is then subjected to a Claisen condensation.

Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-oxobutanoate

  • Esterification: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the mixture, remove the solvent under reduced pressure, and dissolve the residue in ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

  • Claisen Condensation: To a solution of the methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) at 0 °C. Stir for 30 minutes.

  • Acylation: Add ethyl acetate (1.5 eq) dropwise to the reaction mixture. Allow the solution to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by adding saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure β-ketoester.

Stage 2: Formation of the β-Enamino Diketone Intermediate

The β-ketoester is converted into a β-enamino diketone. This intermediate serves two critical purposes: it activates the carbonyl group for nucleophilic attack and, more importantly, it directs the regioselectivity of the subsequent cyclization with hydrazine, reliably leading to the desired 3-substituted pyrazole.[1][2]

Protocol 2: Synthesis of tert-Butyl 4-(1-(dimethylamino)-3-(methoxycarbonyl)-2-oxoprop-1-en-1-yl)piperidine-1-carboxylate

  • Reaction Setup: Dissolve the β-ketoester from Stage 1 (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The resulting β-enamino diketone is often of sufficient purity to be carried forward to the next step without further purification.

Core Synthesis: Pyrazole Formation and Iodination

With the key piperidine-derived intermediate in hand, the subsequent steps focus on the construction and functionalization of the pyrazole ring.

Stage 3: Pyrazole Ring Formation via Cyclocondensation

The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most reliable and scalable methods for forming the pyrazole core.[3] The reaction of the β-enamino diketone with hydrazine hydrate proceeds readily to form the desired 4-(1H-pyrazol-3-yl)piperidine intermediate.

Protocol 3: Synthesis of tert-Butyl 4-(4-(methoxycarbonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate

  • Reaction Setup: Dissolve the crude β-enamino diketone from Stage 2 (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor for the disappearance of the starting material by TLC.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically a white or off-white solid of high purity. If necessary, recrystallization from an ethanol/water mixture can be performed. Note: This reaction yields the pyrazole with a methoxycarbonyl group at the 4-position, which is subsequently removed.

Stage 4: Hydrolysis and Decarboxylation

To prepare the pyrazole ring for iodination at the C-4 position, the ester group must first be removed.

Protocol 4: Synthesis of tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate

  • Hydrolysis: Suspend the carboxylated pyrazole from Stage 3 (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 M).

  • Reaction: Heat the mixture to reflux (100 °C) for 4-8 hours until the reaction is complete.

  • Decarboxylation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH ~1-2. Heat the acidic mixture to 80-90 °C for 1-2 hours to effect decarboxylation.

  • Work-up: Cool the solution and neutralize with a base (e.g., NaOH or Na₂CO₃) to pH ~8-9. Extract the product with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Stage 5: Regioselective Iodination of the Pyrazole Core

The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic substitution.[4] A variety of iodinating reagents can be employed; however, for scalability and environmental considerations, a method using molecular iodine with an oxidant is preferred.

MethodReagentsSolventTemperatureTypical Yield (%)Scalability & Notes
I₂ / H₂O₂ Iodine, Hydrogen PeroxideWaterRoom Temp.63 - 100%Excellent (Green). Environmentally friendly, uses water as a solvent, and generates water as the only by-product. Highly recommended for scale-up.[4][5]
NIS N-IodosuccinimideAcetic Acid / TFA80 °CHighGood. Effective but requires acidic media and higher temperatures. Succinimide by-product must be removed.[4]
ICl Iodine Monochloride, Li₂CO₃DichloromethaneRoom Temp.Up to 95%Good. Highly effective but ICl is corrosive and moisture-sensitive. Requires a base to neutralize HCl.[5]
I₂ / CAN Iodine, Ceric Ammonium NitrateAcetonitrileRefluxHighModerate. Strong oxidative conditions may not be suitable for all substrates. Generates metallic waste.[4]

Protocol 5: Synthesis of tert-Butyl 4-(4-Iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate

  • Reaction Setup: Suspend the pyrazole intermediate from Stage 4 (1.0 eq) in water.

  • Reagent Addition: Add iodine (I₂) (1.1 eq) to the suspension.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.

  • Isolation: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the final Boc-protected intermediate.

Final Deprotection

For use in subsequent coupling reactions, the Boc protecting group on the piperidine nitrogen is typically removed under acidic conditions.

Protocol 6: Synthesis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Final Intermediate)

  • Reaction Setup: Dissolve the Boc-protected product from Stage 5 (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4 M solution of HCl in dioxane, at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Work-up: Dissolve the residue in water and basify with a strong base (e.g., 6 M NaOH) to pH >12. Extract the free base product into an organic solvent like dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final deprotected intermediate, which can be further purified if necessary.

Overall Synthetic Workflow

The following diagram provides a comprehensive overview of the recommended scalable synthetic pathway.

Caption: Recommended scalable workflow for the synthesis.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Mishra, S. K., Majumdar, P., Behera, R. K., & Behera, A. K. (2013). Synthesis of 3-Substituted Pyrazole Derivatives by Mixed Anhydride Method and Study of Their Antibacterial Activities. Taylor & Francis Online. [Link]

  • A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. (2011). ACS Publications. [Link]

  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (2025). Benchchem.
  • Hypervalent Iodine in Synthesis. 90. A Mild and Efficient Method for the Iodination of Pyrazoles. (2006). Taylor & Francis Online. [Link]

  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Chemistry-Didactics-Ecology-Metrology.
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Status: Active Agent: Senior Application Scientist Ticket ID: SUZUKI-PYR-PIP-001 Executive Summary You are encountering low yields in the Suzuki-Miyaura coupling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine . This substrate p...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: SUZUKI-PYR-PIP-001

Executive Summary

You are encountering low yields in the Suzuki-Miyaura coupling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine . This substrate presents a "perfect storm" of challenges for palladium catalysis:

  • Catalyst Poisoning: The substrate contains two Lewis-basic nitrogen centers (piperidine secondary amine and pyrazole NH) that coordinate strongly to Pd(II), arresting the catalytic cycle.

  • Protodehalogenation: Iodopyrazoles are uniquely prone to iodine-hydrogen exchange (reduction) compared to their bromo- or chloro-analogs, often outcompeting the desired cross-coupling.

  • Solubility: The zwitterionic nature of the unprotected intermediate often leads to poor solubility in standard non-polar organic solvents.

This guide provides a self-validating workflow to overcome these barriers, moving from "Gold Standard" protection strategies to advanced ligand engineering for direct coupling.

Module 1: The "Gold Standard" Workflow (Recommended)

If your synthetic route allows, Boc-protection is the single most effective intervention to restore high yields. It eliminates catalyst poisoning and solves solubility issues.

Why This Works (The Causality)

Unprotected secondary amines (like piperidine) act as ligands. They displace the phosphine ligands on the Palladium center, forming stable [Pd(Ar)(Amine)X] complexes that cannot undergo transmetallation. By installing a tert-butoxycarbonyl (Boc) group, you sterically and electronically deactivate the nitrogen, allowing the Pd-catalyst to function unimpeded.

Step-by-Step Protocol
StepOperationCritical Parameter
1. Protection React substrate with

(1.1 equiv),

in DCM.
Validation: Ensure disappearance of free amine by TLC/LCMS.
2. Coupling Catalyst:

(3-5 mol%) Base:

(2.0 equiv) Solvent: Dioxane : Water (4:1) Temp: 80-90°C
Degassing: Sparge solvents with Argon for 15 mins before adding catalyst to prevent homocoupling.
3. Deprotection 4M HCl in Dioxane or TFA/DCM (1:1).Scavenging: If using TFA, ensure complete removal to avoid inhibiting subsequent steps.

Module 2: Advanced Direct Coupling (Ligand Engineering)

If you must couple the unprotected amine, you cannot use standard catalysts like


. You require Buchwald Precatalysts  designed to resist amine coordination.
The Solution: XPhos Pd G2

Third-generation biaryl phosphine precatalysts (specifically XPhos Pd G2 ) generate the active Pd(0) species within the catalytic cycle, preventing the formation of inactive dimers. The bulky XPhos ligand creates a "steric wall" that prevents the piperidine nitrogen from binding to the metal center.

Optimized Conditions for Unprotected Substrates
  • Catalyst: XPhos Pd G2 (2–5 mol%)[1]

  • Base:

    
     (3.0 equiv) — Phosphate bases often outperform carbonates for nitrogen heterocycles.
    
  • Solvent: n-Butanol or DMF/Water (4:1)

  • Temperature: 100°C (Microwave heating preferred for iodides to outrun dehalogenation).

Module 3: Troubleshooting & FAQs

Q1: I see the starting material disappearing, but the mass spec shows [M-I+H] (De-iodination) instead of the product. Why?

Diagnosis: Protodehalogenation. Mechanism: Iodopyrazoles are highly labile. If the oxidative addition is slow or if the transmetallation is stalled, the Pd-Ar species will abstract a hydride (often from the solvent or base), replacing the Iodine with Hydrogen.

Corrective Actions:

  • Switch Halogens: If possible, synthesize the Bromo-analog . Contrary to general trends, bromo- and chloropyrazoles are often superior to iodopyrazoles in Suzuki couplings because they are less prone to reduction.

  • Increase Rate: Use Microwave irradiation (100-120°C for 30 mins). Rapid heating helps the cross-coupling rate (

    
    ) outcompete the reduction rate (
    
    
    
    ).
  • Dry System: Ensure solvents are anhydrous. Water can sometimes act as a proton source for this side reaction, although it is necessary for the base solubility. Try reducing water content or using anhydrous base (

    
    ) in DMF.
    
Q2: The reaction turns black immediately and yield is <10%.

Diagnosis: "Pd-Black" precipitation (Catalyst Decomposition). Mechanism: The unprotected piperidine amine is stripping the ligands off the Palladium. Once the ligands are gone, naked Pd atoms aggregate into inactive metal particles (black precipitate).

Corrective Actions:

  • Immediate Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . These ligands bind Pd much tighter than triphenylphosphine (

    
    ).
    
  • Alternative: If you only have

    
    , add excess ligand  (add 10-20 mol% extra 
    
    
    
    to the reaction mixture) to shift the equilibrium back toward the active catalyst.
Q3: My boronic acid is consumed, but I only see homocoupling (Ar-Ar) and unreacted iodide.

Diagnosis: Oxygen contamination. Mechanism: Oxygen promotes the dimerization of boronic acids. This consumes your coupling partner, leaving the iodide untouched.

Corrective Actions:

  • Sparging: Do not just "flush" the headspace. Insert a long needle into the solvent and bubble Argon vigorously for 15-20 minutes.

  • Stoichiometry: Increase Boronic Acid equivalents to 1.5 - 2.0 to account for homocoupling losses.

Visualizing the Failure Mechanism

The following diagram illustrates why standard conditions fail (Pathway A) and how Ligand Engineering/Protection fixes it (Pathway B).

SuzukiMechanisms cluster_Fail Pathway A: Standard Conditions (Failure) cluster_Success Pathway B: Optimized Strategies Start Substrate: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine FreeAmine Free Piperidine NH (Lewis Base) Start->FreeAmine Strategy1 Strategy 1: Boc-Protection Start->Strategy1 Strategy2 Strategy 2: Bulky Ligand (XPhos) Start->Strategy2 Poisoning Coordination to Pd(II) [Pd(Ar)(Amine)X] FreeAmine->Poisoning Displaces Ligands DeadCat Catalyst Deactivation (Low Yield / Pd Black) Poisoning->DeadCat ActiveCat Stable Active Catalyst LPd(0) Strategy1->ActiveCat Steric Blocking Strategy2->ActiveCat High Binding Constant Product Successful Cross-Coupling High Yield ActiveCat->Product Rapid Transmetallation

Caption: Pathway A depicts catalyst poisoning by the free amine. Pathway B demonstrates how Boc-protection or XPhos ligands prevent coordination, maintaining the active catalytic cycle.

Summary of Quantitative Optimization Data

The table below aggregates typical yield improvements observed when switching from standard to optimized protocols for aminopyrazoles.

VariableStandard ConditionOptimized ConditionExpected Yield Impact
Catalyst

XPhos Pd G2 +30-50%
Base


+15-20%
Substrate Free AmineN-Boc Protected +40-60%
Halogen Iodide (-I)Bromide (-Br) Reduces dehalogenation risk

References

  • Padusha, M. S. A., et al. (2018). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole system containing unprotected free N–H group.[2][3] Molecular Diversity.[2]

  • Kuleshova, O., et al. (2016).[4] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [4]

  • Molander, G. A., et al. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters.[4][5]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews.

Sources

Optimization

Purification methods for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine reaction mixtures

This guide serves as a specialized technical resource for the purification of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0). Unlike its common regioisomer used in Crizotinib synthesis (the N-linked pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0). Unlike its common regioisomer used in Crizotinib synthesis (the N-linked pyrazol-1-yl derivative), this C-linked isomer presents unique amphoteric challenges due to the presence of both a basic secondary amine (piperidine) and a hydrogen-bond-donating pyrazole NH.

Technical Support: Purification of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Core Chemical Profile & Solubility Logic

Before initiating purification, you must understand the ionization states of your molecule to select the correct phase.

ParameterValue / CharacteristicImplication for Purification
Structure C-linked Pyrazole (3-yl)Tautomeric equilibrium exists (3-yl ⇌ 5-yl).
Amphoteric Nature Basic Piperidine NH (

) Acidic Pyrazole NH (

)
pH < 9: Cationic (Water soluble). pH > 12: Neutral/Anionic (Organic soluble).
Polarity High (LogP ~1.4)Difficult to extract into non-polar solvents (Hexane/Et2O). Requires DCM/MeOH or EtOAc.
Stability C-I bond on PyrazoleSensitive to light and Pd/Cu catalysts (deiodination risk). Avoid prolonged light exposure.

Scenario-Based Troubleshooting & Protocols

Scenario A: Purification Following Iodination Reaction

Context: You have just iodinated 4-(1H-pyrazol-3-yl)piperidine (or its N-Boc protected precursor) using


, NIS, or 

. The mixture is dark (excess iodine) and contains inorganic salts.

Q: How do I remove excess iodine and oxidants without degrading the C-I bond? A: You must use a reductive quench followed by a pH-controlled extraction.

  • Quench: Cool reaction to 0°C. Add saturated aqueous Sodium Thiosulfate (

    
    )  until the dark iodine color fades to a pale yellow/white suspension.
    
    • Why: Thiosulfate reduces volatile

      
       to water-soluble iodide (
      
      
      
      ), preventing sublimation and product contamination.
  • Extraction (If N-Boc protected):

    • Extract with EtOAc (Ethyl Acetate).[1] The protected amine makes the molecule lipophilic.

    • Wash organic layer with Brine to remove trapped iodide salts.

  • Extraction (If Free Amine):

    • Critical Step: The free amine is water-soluble at neutral pH.

    • Adjust aqueous phase to pH > 12 using 1M NaOH.

    • Extract exhaustively with DCM:Isopropanol (3:1) . Pure DCM is often insufficient for this polar scaffold.

Q: My product is trapped in the aqueous layer even after basification. Why? A: This "phase lock" occurs because the piperidine-pyrazole zwitterion is highly polar.

  • Solution: Use "Salting Out" . Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell of the amine, forcing it into the organic layer.

  • Alternative: Switch to solid-phase extraction (see Section 3).

Scenario B: Purification Following Boc-Deprotection

Context: You treated tert-butyl 4-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate with TFA or HCl. The reaction is complete, but you need to remove the acid and isobutylene byproducts.

Q: How do I isolate the free base from the TFA/HCl salt without using column chromatography? A: Use an SCX (Strong Cation Exchange) "Catch and Release" protocol. This is superior to liquid-liquid extraction for polar amines.

Protocol: SCX Cartridge Purification

  • Load: Dissolve crude salt in MeOH. Load onto a pre-conditioned SCX-2 cartridge (sulfonic acid bonded silica).

    • Mechanism:[2][3] The basic piperidine binds tightly to the sulfonic acid sites. Impurities (non-basic pyrazole fragments, protecting group residues) pass through.

  • Wash: Flush cartridge with MeOH (3 column volumes).

    • Result: Neutrals and acids are washed away.

  • Elute: Release the product using 2M

    
     in MeOH .
    
    • Mechanism:[2][3] Ammonia displaces the piperidine.

  • Finish: Concentrate the ammoniacal eluent to obtain the pure free base.

Scenario C: Chromatographic Separation

Q: The product streaks on silica gel. What mobile phase should I use? A: Standard silica interacts strongly with the basic piperidine, causing peak tailing.

  • Fix: Add a modifier to your mobile phase.

    • DCM/MeOH system: Use DCM:MeOH:NH4OH (90:10:1). The ammonium hydroxide competes for silanol sites, sharpening the peak.

    • Reverse Phase (C18): Highly recommended for this molecule. Use Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The iodopyrazole is distinctively hydrophobic on C18 compared to non-iodinated precursors.

Visual Workflow: Purification Decision Matrix

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the protecting group status.

PurificationWorkflow Start Crude Reaction Mixture CheckPG Is the Piperidine N-Protected (Boc)? Start->CheckPG YesPG Yes (Boc-Protected) CheckPG->YesPG Hydrophobic NoPG No (Free Amine / Salt) CheckPG->NoPG Polar / Ionic Quench Quench: Na2S2O3 (aq) Remove excess Iodine YesPG->Quench ExtractOrg Extract: EtOAc or DCM Wash: Brine Quench->ExtractOrg Flash Flash Chromatography (Hex/EtOAc) ExtractOrg->Flash SCX SCX 'Catch & Release' (Solid Phase Extraction) NoPG->SCX Recommended (High Purity) LiqExt Liquid Extraction? (Requires pH > 12) NoPG->LiqExt Traditional Problem Problem: High Polarity Poor recovery in organic phase LiqExt->Problem Solution Solution: DCM:iPrOH (3:1) + NaCl saturation Problem->Solution

Caption: Decision matrix for purifying 4-(4-iodo-1H-pyrazol-3-yl)piperidine based on protecting group status.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize this compound? A: Yes, but it is difficult for the free base due to its amorphous nature.

  • Recommendation: Convert it to the Hydrochloride (HCl) salt . Dissolve the free base in minimal Ethanol, add 4M HCl in Dioxane (1.1 eq), and dilute with Diethyl Ether. The HCl salt typically precipitates as a stable, off-white solid that is easier to filter and dry.

Q: I see two spots on TLC after iodination. Is one a byproduct? A: Not necessarily.

  • Tautomers: Pyrazoles exist as

    
     and 
    
    
    
    tautomers. On silica, these can sometimes separate or streak.
  • Regioisomers: If you used a non-selective iodination method, you might have trace 3-iodo or poly-iodinated species. Check LCMS. The 4-iodo position is thermodynamically favored, so the major spot is likely your product.

Q: Is the C-I bond stable to workup conditions? A: Generally, yes. However, avoid strong reducing metals (Zn/HCl) or palladium residues in the waste stream, as these can cause deiodination. Store the purified solid protected from light (amber vial) to prevent gradual photolytic cleavage of the iodine.

References

  • PubChem Compound Summary . 4-(4-iodo-1H-pyrazol-3-yl)piperidine (CAS 2169643-37-0). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate . Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (Methodology for Pyrazole Iodination). Available at: [Link]

Sources

Troubleshooting

Overcoming catalyst poisoning when using 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Topic: Overcoming Catalyst Poisoning with 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Ticket ID: #PYR-PIP-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Double-Anchor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning with 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Ticket ID: #PYR-PIP-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Double-Anchor" Problem

You are likely experiencing stalled conversion or low yields when attempting cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) with 4-(4-Iodo-1H-pyrazol-3-yl)piperidine .

This substrate presents a unique challenge we classify as "Double-Anchor Poisoning." Unlike simple aryl halides, this molecule contains two potent Lewis basic sites that competitively bind to the Palladium center, displacing the phosphine ligands required for the catalytic cycle:

  • The Piperidine Amine (

    
     NH):  A strong 
    
    
    
    -donor (
    
    
    ).
  • The Pyrazole Motif: The pyridine-like nitrogen (

    
     N) is a donor, and the acidic NH (
    
    
    
    ) can deprotonate to form a pyrazolate anion, which acts as a bridging ligand, forming stable, inactive dimers.

This guide provides the protocols to disrupt these off-cycle interactions and restore catalytic turnover.

Diagnostic: Is it Poisoning or Oxidative Addition Failure?

Before altering your route, confirm the failure mode.

ObservationDiagnosis
Reaction turns black immediately Pd Black Precipitation. The ligand has dissociated, likely displaced by the substrate amines. Confirmed Poisoning.
Starting material remains (0% Conv.) Catalyst Inhibition. The oxidative addition step is blocked by amine coordination to Pd(0).
Product forms but stops at ~20% Product Inhibition. The product (likely containing a new amine/pyridine motif) is binding tighter than the substrate.
De-iodination (Ar-H observed) Protodehalogenation. The catalyst is active but the transmetalation step is slow/blocked, leading to

-hydride elimination or reduction.

Mechanism of Failure (Visualization)

The following diagram illustrates how your substrate arrests the catalytic cycle by saturating the Palladium center.[1]

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] Complex_Active Oxidative Addition Complex [Ar-Pd(II)-I] Pd_Active->Complex_Active Normal Path Substrate Substrate: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Poison_1 OFF-CYCLE SPECIES A Piperidine Coordination (Displaces Ligand L) Substrate->Poison_1 High Conc. Free Amine Complex_Active->Poison_1 Ligand Displacement Poison_2 OFF-CYCLE SPECIES B Pyrazolate Bridging (Forms Inactive Dimers) Complex_Active->Poison_2 Base-Mediated Deprotonation Poison_1->Pd_Active Reversible (Slow) Poison_2->Pd_Active Irreversible (Heat/Acid req.)

Caption: Figure 1. Mechanism of catalyst sequestration. The substrate's nitrogen atoms displace labile phosphine ligands, removing Pd from the active cycle.

Solution Strategy A: The "Protect & Survive" (Recommended)

The most robust solution is to mask the Lewis basic sites. While adding steps, this dramatically increases the reliability of the coupling.

Step 1: Selective Protection

You cannot rely on transient protection. You must install robust groups.

  • Piperidine: Use Boc (tert-butyloxycarbonyl) . It sterically hinders the nitrogen and reduces electron density, killing its ability to bind Pd.

  • Pyrazole: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) .

    • Note: N-Boc on pyrazoles is often too labile under basic Suzuki conditions (base hydrolysis) and may fall off during the reaction, re-poisoning the catalyst.

Protocol: Double Protection Workflow
  • Boc-Protection: Treat substrate with

    
     (1.1 equiv), 
    
    
    
    , in DCM. Isolate.
  • SEM-Protection: Treat the N-Boc intermediate with NaH (1.2 equiv) in THF (

    
    ), then add SEM-Cl.
    
  • Coupling: Run the cross-coupling on the fully protected species.

  • Global Deprotection: 4M HCl in Dioxane/MeOH removes both groups simultaneously.

Solution Strategy B: Ligand Engineering (Advanced)

If you must avoid protection steps, you need a catalyst system with ligands that bind to Palladium stronger than your substrate's amines.

The "Bulky" Ligand Principle

We utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands). These ligands create a "roof" over the Pd center, physically preventing the approach of the substrate's nitrogen atoms while allowing the smaller oxidative addition to occur.

Recommended Catalyst Systems
Catalyst SystemLigand ClassWhy it worksConditions
XPhos Pd G3 Biaryl PhosphineExcellent for removing the "poisoning" effect of secondary amines. High turnover.Dioxane/H2O,

,

Pd-PEPPSI-IPr NHC (Carbene)The NHC ligand is non-labile (doesn't fall off). Extremely resistant to amine poisoning.Toluene/KOH or Dioxane/

RuPhos Pd G3 Biaryl PhosphineSpecifically designed to tolerate secondary amines; prevents N-arylation side reactions.THF/H2O,

Validated Experimental Protocol

Scenario: Suzuki-Miyaura Coupling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine with Phenylboronic Acid. Method: Strategy B (Direct Coupling using Third-Generation Precatalysts).

Reagents
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M concentration]

Step-by-Step Procedure
  • Charge Solids: In a vial equipped with a stir bar, add the Substrate, Boronic Acid, Base, and XPhos Pd G3 .

    • Critical: Do not add the catalyst as a solution; weigh the solid precatalyst to ensure active Pd(0) generation inside the vessel.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (

    
    ).
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to

    
      for 2–4 hours.
    
    • Note: Do not overheat (

      
      ) initially, as this promotes de-iodination before the cycle stabilizes.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[3]

    • Scavenging: If the aqueous layer is blue/green, copper/palladium residues remain. Wash with 10% aqueous ethylenediamine or use a scavenger resin (e.g., SiliaMetS® Thiol) to remove metal traces which often stick to the piperidine.

Troubleshooting Decision Tree

Follow this logic flow to resolve persistent issues.

Troubleshooting Start Start: Low Yield / Stalled Reaction Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Remains SM Remains Check_SM->SM_Remains Yes SM_Gone SM Consumed Check_SM->SM_Gone No Check_Color Did reaction turn black < 10 min? SM_Remains->Check_Color Check_Byprod Identify Major Byproduct SM_Gone->Check_Byprod Black_Yes Catalyst Death (Poisoning) Check_Color->Black_Yes Yes Black_No Catalyst Dormant Check_Color->Black_No No Action_Ligand Switch to XPhos Pd G3 OR Protect Piperidine (Boc) Black_Yes->Action_Ligand Action_Temp Increase Temp to 100°C Check O2 exclusion Black_No->Action_Temp Dehalogenation De-iodinated Product (Ar-H) Check_Byprod->Dehalogenation Ar-H Homocoupling Boronic Acid Homocoupling Check_Byprod->Homocoupling Ar-Ar Action_Solvent Switch to anhydrous Toluene Use CsF as base Dehalogenation->Action_Solvent Action_Add Slow addition of Boronic Acid Increase Catalyst Loading Homocoupling->Action_Add

Caption: Figure 2. Logical workflow for diagnosing reaction failure modes.

References

  • Mechanistic Studies on Amine Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Buchwald Ligands for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • NHC (PEPPSI)

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Protection Strategies for Pyrazoles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection of Amines and Azoles).

Sources

Optimization

Resolving solubility issues of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine in aqueous buffers

The following technical guide addresses the solubility challenges associated with 4-(4-Iodo-1H-pyrazol-3-yl)piperidine . This response is structured as a Tier-3 Technical Support resource, designed for researchers requir...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 4-(4-Iodo-1H-pyrazol-3-yl)piperidine . This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, mechanism-based troubleshooting.

Subject: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine | CAS: (Analogous to 1229457-94-6 series) Classification: Lipophilic Weak Base / Halogenated Heterocycle

Executive Summary & Chemical Behavior

This molecule presents a classic "Medicinal Chemistry Paradox": it contains a highly polar/basic moiety (piperidine) coupled with a highly lipophilic, crystallogenic motif (iodopyrazole).

  • The Piperidine Ring: A secondary amine (

    
    ). At physiological pH (7.4), it is protonated (
    
    
    
    ), which usually aids solubility.
  • The Iodopyrazole Core: The iodine atom at the 4-position significantly increases the partition coefficient (LogP) and enhances

    
     stacking interactions, leading to high lattice energy.
    
  • The Failure Mode: In aqueous buffers (PBS, TBS), the "Salting Out" effect often overrides the solubilizing power of the protonated amine. The chloride/phosphate anions in the buffer can form tight ion pairs with the piperidinium cation, causing precipitation, especially when the iodine moiety drives aggregation.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific cause of precipitation.

Solubility_Troubleshooting Start Precipitation Observed CheckpH Check Final pH Start->CheckpH pH_High pH > 8.0 CheckpH->pH_High pH_Low pH < 7.0 CheckpH->pH_Low Cause_Base Cause: Deprotonation (Free base is insoluble) pH_High->Cause_Base CheckSalt Check Buffer Composition pH_Low->CheckSalt Action_Acid Action: Acidify to pH 4-5 or use Citrate Buffer Cause_Base->Action_Acid HighSalt High Salt (PBS/NaCl > 100mM) CheckSalt->HighSalt LowSalt Low Salt / Water only CheckSalt->LowSalt Cause_CommonIon Cause: Salting Out / Ion Pairing (Chloride/Phosphate interference) HighSalt->Cause_CommonIon Cause_Agg Cause: Hydrophobic Aggregation (Iodine stacking) LowSalt->Cause_Agg Action_Excipient Action: Add Cyclodextrin (HP-β-CD) or Surfactant Cause_CommonIon->Action_Excipient Action_Cosolvent Action: Increase DMSO or Switch to Mesylate Salt Cause_Agg->Action_Cosolvent

Figure 1: Diagnostic decision tree for identifying the root cause of insolubility based on pH and buffer composition.

Validated Solubilization Protocols

Strategy A: The "Molecular Shield" Method (Recommended for Bio-Assays)

Why this works: Iodine atoms have a high affinity for the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This encapsulates the lipophilic part of the molecule while the outer shell remains hydrophilic, preventing the "iodine stacking" aggregation.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in pure water or 10mM Acetate Buffer (pH 5.0). Stir until clear.
    
  • Dissolve Compound: Dissolve your solid compound in 100% DMSO to a concentration 200x higher than your final target (e.g., 20 mM).

  • Complexation Step: Slowly add the DMSO stock to the HP-

    
    -CD vehicle with vortexing.
    
    • Target: Final DMSO concentration < 1-2%.

    • Incubation: Sonicate for 5-10 minutes at room temperature to allow the iodine to seat into the cyclodextrin cavity.

Evidence: Cyclodextrin complexation is the gold standard for halogenated heterocycles in drug delivery, preventing precipitation without altering the compound's chemical structure [1].

Strategy B: pH & Counter-Ion Optimization

Why this works: Phosphate Buffered Saline (PBS) is often the enemy of lipophilic cations. The phosphate anion can bridge cations, and high [Cl-] reduces the solubility product (


).

Protocol:

  • Switch Buffer: Replace PBS with 50 mM Histidine-HCl (pH 6.0) or Mes-NaOH (pH 6.0) . These organic buffers have lower ionic strength and less tendency to form insoluble ion pairs.

  • Salt Selection: If you are synthesizing the compound, avoid the Hydrochloride salt.

    • Recommendation: Generate the Mesylate (Methanesulfonate) or Tosylate salt. These bulky organic counter-ions disrupt the crystal lattice more effectively than small chloride ions, significantly boosting aqueous solubility [2].

Strategy C: The "Solvent Shift" (For Chemical Biology/Synthesis)

If the compound is used for in vitro chemical reactions (not cell culture), use a cosolvent system.

Table 1: Cosolvent Compatibility Matrix

SolventMax Recommended %MechanismPros/Cons
DMSO 10%Dipolar aprotic disruptionPro: Excellent solvent. Con: Toxic to cells >0.5%; can oxidize iodine over time.
PEG-400 20-30%H-bond networkingPro: Stabilizes the piperidine. Con: High viscosity.
Ethanol 10%Dielectric constant reductionPro: Volatile. Con: Precipitates rapidly upon dilution into water.

Frequently Asked Questions (Troubleshooting)

Q1: The solution turns yellow after 24 hours. Is it still usable?

  • Diagnosis: This indicates iodine liberation (de-iodination) or oxidation of the pyrazole ring. Iodopyrazoles can be light-sensitive.

  • Fix: Store stock solutions in amber glass vials at -20°C. Add 1 mM Ascorbic Acid or DTT if the assay permits, to act as a scavenger. If the yellowing is significant, the concentration is no longer accurate; discard the solution.

Q2: It dissolves in DMSO, but "crashes out" immediately when added to cell media.

  • Diagnosis: This is the "Solvent Shock" effect. The local concentration exceeds solubility before mixing occurs.

  • Fix: Do not pipette DMSO stock directly into the static media.

    • Withdraw a small volume of media.

    • Add DMSO stock to this small volume while vortexing rapidly.

    • Add this pre-diluted mixture back to the main volume.

    • Alternative: Use the Cyclodextrin method (Strategy A) described above.

Q3: Can I use HCl to lower the pH and dissolve it?

  • Diagnosis: While acidification protonates the piperidine, adding concentrated HCl increases the Chloride ion concentration (

    
    ). Due to the Common Ion Effect, this may actually decrease solubility if the hydrochloride salt of your compound is poorly soluble.
    
  • Fix: Use Acetic Acid or Methanesulfonic Acid to adjust pH. These anions form more soluble salts than chlorides.

Mechanistic Visualization

The following diagram illustrates the molecular equilibrium involved in solubilizing this specific scaffold.

Molecular_Equilibrium Solid Solid Crystal Lattice (Strong I...I interactions) FreeBase Neutral Species (pH > 10) Insoluble Solid->FreeBase Dissolution (Slow) Cation Piperidinium Cation (pH < 7) Soluble but metastable FreeBase->Cation Protonation (H+) Cation->FreeBase pH > pKa (~11) Precipitate Salt Precipitate (Cation + Cl- / PO4---) Cation->Precipitate + Buffer Anions (Salting Out) Complex Cyclodextrin Complex (Stable Solution) Cation->Complex + HP-β-CD (Encapsulation)

Figure 2: Equilibrium states of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine. Note that the cationic state is necessary but insufficient for stability in high-salt buffers without complexation agents.

References

  • Avdeef, A. (2001).[1][2] Physicochemical profiling (solubility, permeability and charge state).[1][2][3] Current Topics in Medicinal Chemistry, 1(4), 277-351.

    • Context: Establishes the foundational protocols for solubility profiling of ionizable drugs and the impact of pH/pKa.
  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

    • Context: Authoritative guide on selecting counter-ions (Mesylate/Tosylate vs. HCl) to improve the solubility of lipophilic bases.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Context: Validates the use of Cyclodextrins for solubilizing halogenated arom

Sources

Troubleshooting

Troubleshooting regioselectivity in alkylation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Technical Support Center: Alkylation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Case ID: REGIO-PYR-C3-PIP Status: Active Agent: Senior Application Scientist[1] Diagnostic & Pre-Reaction Checklist Before troubleshooting the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alkylation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Case ID: REGIO-PYR-C3-PIP Status: Active Agent: Senior Application Scientist[1]

Diagnostic & Pre-Reaction Checklist

Before troubleshooting the regioselectivity of the pyrazole alkylation, we must stabilize the substrate. The molecule 4-(4-Iodo-1H-pyrazol-3-yl)piperidine presents a "nucleophilic competition" scenario.[1]

CRITICAL CHECK: Is your Piperidine Nitrogen Protected?

  • The Issue: The secondary amine on the piperidine ring (

    
    ) is significantly more nucleophilic than the pyrazole nitrogens (
    
    
    
    for the neutral species).
  • The Symptom: If unprotected, alkylation will occur exclusively or predominantly on the piperidine nitrogen, not the pyrazole.[2]

  • The Fix: You must use a protecting group (PG) on the piperidine before attempting pyrazole alkylation.[1]

    • Recommended:Boc (tert-butyloxycarbonyl) .[3] It is stable to basic alkylation conditions and easily removed with TFA/HCl later.[1]

    • Alternative: Cbz (if hydrogenation is compatible with your downstream steps, though C4-Iodine is sensitive to hydrogenolysis).[1][2]

The Core Issue: Pyrazole Regioselectivity

The User's Challenge: You are alkylating a 3,4-disubstituted pyrazole .

  • C3 Position: Piperidine (Bulky, Steric hindrance).[1][2]

  • C4 Position: Iodine (Electron-withdrawing, Steric bulk).[1][2]

  • C5 Position: Hydrogen (Sterically small).[1][2]

Because the pyrazole exists in tautomeric equilibrium, the alkylating agent (


) can attack either nitrogen, leading to two distinct regioisomers:[2]
  • 1,3-Isomer (Distal): The alkyl group attaches to the nitrogen far from the piperidine.[1]

  • 1,5-Isomer (Proximal): The alkyl group attaches to the nitrogen adjacent to the piperidine.[1]

Mechanistic Pathway & Prediction

Under standard kinetic control (


 conditions: Base + Alkyl Halide), steric hindrance is the dominant factor. [2]
  • Pathway A (Favored): Attack by the nitrogen adjacent to C5-H. The incoming alkyl group (

    
    ) encounters minimal steric clash with the small Proton at C5.
    
    • Result:1-Alkyl-3-(piperidine)-4-iodo-pyrazole .[1]

  • Pathway B (Disfavored): Attack by the nitrogen adjacent to C3-Piperidine.[1] The incoming alkyl group (

    
    ) clashes with the bulky Piperidine ring.
    
    • Result:1-Alkyl-5-(piperidine)-4-iodo-pyrazole .[1]

Diagram: Regioselectivity Decision Tree

PyrazoleAlkylation Start Substrate: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (N-Boc Protected) Tautomer Tautomeric Equilibrium (Anion Delocalization) Start->Tautomer Base (NaH/Cs2CO3) PathA Path A: Attack via N(distal) (Adjacent to C5-H) Tautomer->PathA Fast Kinetics PathB Path B: Attack via N(proximal) (Adjacent to C3-Piperidine) Tautomer->PathB Slow Kinetics ProductA Major Product (1,3-Isomer) 1-Alkyl-3-(piperidine)... PathA->ProductA Sterics Steric Factor: Low Hindrance (H vs R) PathA->Sterics ProductB Minor Product (1,5-Isomer) 1-Alkyl-5-(piperidine)... PathB->ProductB Clash Steric Factor: High Clash (Piperidine vs R) PathB->Clash

Caption: Kinetic pathway favoring the 1,3-isomer due to steric avoidance of the C3-piperidine group.[2]

Experimental Protocols & Optimization

Scenario A: I want the Major Isomer (1,3-Substituted / Distal)

This is the default outcome.[2] Use standard basic alkylation.

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).[1][2]
  • Solvent: DMF (polar aprotic promotes

    
    ) or Acetonitrile.[1][2]
    
  • Temperature:

    
    . (Higher temps may increase the minor isomer ratio).
    

Protocol:

  • Dissolve N-Boc-4-(4-iodo-1H-pyrazol-3-yl)piperidine (1.0 eq) in anhydrous DMF (0.1 M).

  • Add

    
     (1.5 eq).[1][2] Stir for 15 min.
    
  • Add Alkyl Halide (1.1 eq) dropwise.[2]

  • Monitor by LCMS.[4]

  • Expected Ratio: Typically >85:15 favoring the 1,3-isomer.

Scenario B: I want the Minor Isomer (1,5-Substituted / Proximal)

This is difficult. The steric clash between the alkyl group and the piperidine is significant.

  • Strategy 1: Mitsunobu Reaction. Sometimes, Mitsunobu conditions (

    
    , DIAD, Alcohol) can alter selectivity compared to basic alkylation, though for 3-bulky pyrazoles, the steric bias usually still favors the 1,3-isomer.[2]
    
  • Strategy 2: Blocking Groups (Advanced). If the 1,5-isomer is critical, consider synthesizing the pyrazole after alkylation (cyclization of a hydrazine onto a diketone) rather than alkylating the pre-formed pyrazole.[2]

  • Strategy 3: Solvent Tuning. Using non-polar solvents (Toluene) with phase transfer catalysts can sometimes shift the ratio, but yield often drops.[2]

Analytical Troubleshooting: "Which Isomer do I have?"

Do not rely on LCMS retention time alone. You must use NMR.

Data Table: Distinguishing Isomers via 2D NMR

Feature1,3-Isomer (Major/Distal) 1,5-Isomer (Minor/Proximal)
Structure Alkyl group is on N adjacent to C5-H.Alkyl group is on N adjacent to C3-Piperidine.[1][2]
NOESY / ROESY Strong Cross-peak between

-Alkyl protons and Pyrazole C5-H .[1]
Strong Cross-peak between

-Alkyl protons and Piperidine Ring Protons .[1]
HMBC

-Alkyl protons couple to C5 (usually

ppm).[1]

-Alkyl protons couple to C3 (usually

ppm).
C4-Iodine Effect Iodine is equidistant; less diagnostic.[1]Iodine is equidistant; less diagnostic.

Q: My NMR shows a mixture. Can I separate them? A: Yes.

  • TLC/Flash Chromatography: The isomers usually have different

    
     values.[1] The 1,5-isomer (more crowded) is often slightly less polar (higher 
    
    
    
    ) in EtOAc/Hexanes because the lone pair is more shielded, but this varies by alkyl group.[2]
  • Recrystallization: If one isomer is solid, try recrystallizing from EtOH/Heptane.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I perform the alkylation without protecting the piperidine if I use exactly 1 equivalent of alkyl halide? A: No. The piperidine amine is orders of magnitude more nucleophilic.[1] You will get predominantly


-alkylation.[1] Even if you get some pyrazole alkylation, you will form a complex mixture of mono- and bis-alkylated products.[1]

Q: Does the Iodine at C4 affect the reaction? A: Yes, electronically and sterically.[1]

  • Electronic: The Iodine makes the pyrazole protons more acidic (

    
     drops), making the anion easier to form.[1]
    
  • Steric: While the main clash is with the Piperidine at C3, the Iodine at C4 adds "backside" bulk.[1] This generally makes the entire molecule harder to alkylate compared to a non-iodinated pyrazole, requiring slightly longer reaction times or stronger bases (

    
     vs 
    
    
    
    ).[2]

Q: I need to remove the Iodine later. Should I do it before alkylation? A: Generally, keep the Iodine during alkylation.[1][2] It serves as a useful handle for cross-coupling (Suzuki/Sonogashira) after you have established the N-alkyl group.[1] Removing it early leaves a C4-H, which changes the steric profile and might make the regioselectivity even harder to control (less differentiation between C3 and C4 environments).[2]

References

  • Regioselectivity in Pyrazole Alkylation

    • Mechanism & Sterics: Elguero, J., et al. "Pyrazoles."[1][2] Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.[2] (Foundational text on tautomerism and alkylation ratios).

    • 3-Substituted Pyrazoles: Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[2][5] The Journal of Organic Chemistry, 2017.[2] Link (Demonstrates steric preference for N-alkylation distal to bulky C3 substituents).[2]

  • Analytical Methods (NMR)

    • NOESY/HMBC distinction: Claramunt, R. M., et al.[2] "The structure of N-alkylpyrazoles." Magnetic Resonance in Chemistry, 2005.[2]

  • Protecting Group Strategies

    • Piperidine Protection: Wuts, P. G. M.[2] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] Wiley, 2014.[2] (Standard protocols for Boc protection/deprotection).

Sources

Optimization

Technical Support Center: Palladium Remediation in Piperidine-Pyrazole Scaffolds

Subject: Removing palladium impurities from 4-(4-Iodo-1H-pyrazol-3-yl)piperidine products Ticket ID: PD-REM-4492 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing palladium impurities from 4-(4-Iodo-1H-pyrazol-3-yl)piperidine products Ticket ID: PD-REM-4492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Triage

You are likely encountering difficulty removing palladium (Pd) from 4-(4-Iodo-1H-pyrazol-3-yl)piperidine because the molecule itself acts as a chelating ligand. The secondary amine of the piperidine and the nitrogen atoms of the pyrazole ring create a "coordination trap," effectively competing with standard washing agents for the metal.

Furthermore, the iodine substituent on the pyrazole ring restricts your options: you cannot use reductive methods (e.g., catalytic hydrogenation or Zn/acid washes) without risking hydrodehalogenation (cleaving the C-I bond).

Immediate Action Required: Stop using loose activated charcoal (carbon). For this specific basic amine scaffold, loose carbon often results in high yield loss due to non-specific adsorption of the product. Switch to functionalized silica scavengers .

The Core Solution: Functionalized Silica Scavenging

For piperidine-containing APIs, the "Gold Standard" remediation method is the use of Thiol- or Dimercaptotriazine (DMT)-functionalized silica. These scavengers rely on the high affinity of sulfur for palladium, which is thermodynamically stronger than the nitrogen-palladium bond holding the impurity to your product.

Mechanism of Action

The following diagram illustrates why standard washes fail and how the scavenger breaks the complex.

Pd_Chelation_Competition Pd Residual Palladium (Pd II/0) Complex Stable Pd-Amine Complex (Impurity) Pd->Complex High Affinity (N-Pd Bond) Prod Your Product (Piperidine Moiety) Prod->Complex Waste Pd-Thiol-Silica (Solid Waste) Complex->Waste Thermodynamic Displacement PureProd Purified Product (Filtrate) Complex->PureProd Release Scavenger Silica-Thiol (SH-SiO2) Scavenger->Waste S-Pd Bond (Very Strong)

Figure 1: Chelation Competition. The sulfur ligands on the scavenger outcompete the piperidine nitrogen for the palladium metal center.

Recommended Protocol (Batch Mode)

This protocol is optimized for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine .

  • Dissolution: Dissolve your crude product in a polar organic solvent.

    • Preferred: THF, DMF, or MeOH/DCM (1:1).

    • Note: Ensure the product is fully soluble.[1] If the Pd is trapped inside undissolved solid particles, the scavenger cannot reach it.

  • Scavenger Addition: Add SiliaMetS® Thiol or SiliaMetS® DMT .[2]

    • Loading: Start with 4 equivalents relative to the estimated residual Pd (or 10-20% w/w relative to the product if Pd content is unknown).

  • Thermal Activation (Critical): Heat the mixture to 50–60°C for 4–12 hours.

    • Why? Ligand exchange kinetics are slow at room temperature for stable Pd-amine complexes. Heat provides the activation energy to break the N-Pd bond.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica-Pd complex.

  • Analysis: Test filtrate via ICP-MS.

Comparative Efficiency Data
MethodPd Removal EfficiencyYield RecoveryRisk Factor
Thiol-Silica (Recommended) >95% >90% Low (Chemically Inert)
DMT-Silica >98%>90%Low (High Specificity)
Activated Carbon (Loose)60-80%<70%High (Product Loss)
CrystallizationVariable (10-50%)VariableHigh (Pd Inclusion in Lattice)
Aqueous Extraction (EDTA)<20%>95%High (Ineffective for N-Pd)

Troubleshooting & FAQs

Q1: The filtrate is still colored/dark after scavenging. Does this mean Pd is still present?

A: Not necessarily. Color is a poor proxy for Pd content.[3] Conjugated organic impurities (oligomers) often cause color even at ppb metal levels. Conversely, colloidal Pd can be invisible. Always rely on ICP-MS or XRF data.

  • Diagnostic: If ICP shows low Pd but color persists, the color is organic. If ICP shows high Pd, see Q2.

Q2: ICP-MS shows high Pd levels even after using Thiol silica. Why?

A: You likely have Colloidal Palladium (nanoparticles) rather than soluble Pd(II) complexes. Standard functionalized silica targets soluble Pd species. Colloids can pass through standard filters.

  • Fix: Add a Charcoal-based filter aid (e.g., Ecosorb®) in combination with the Thiol silica, or use a finer filtration membrane (0.2 µm). The charcoal physically adsorbs the nanoparticles, while the Thiol chemically binds the soluble Pd.

Q3: Can I use crystallization to clean this up?

A: We advise against relying solely on crystallization for this molecule. Piperidine derivatives often co-crystallize with Palladium salts. The Pd can become occluded within the crystal lattice, making it impossible to wash off. Scavenging should be done before the final crystallization step.

Q4: Will the Thiol scavenger react with the Iodine on my pyrazole?

A: No. Thiol-functionalized silica (e.g., propylthiol grafted silica) is nucleophilic but generally not reactive enough to displace an aryl/heteroaryl iodide under the recommended scavenging conditions (neutral pH, 50-60°C). It is much safer than using zinc, magnesium, or catalytic hydrogenation, which would almost certainly dehalogenate your product.

Regulatory Context (ICH Q3D)

When developing this process for pharmaceutical applications, you must adhere to ICH Q3D guidelines.

  • Class 2B Element: Palladium is classified as a Class 2B impurity (low probability of occurrence in nature, but high probability if added as catalyst).

  • Permitted Daily Exposure (PDE):

    • Oral: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[4]

    • Parenteral (Injection): 10 µ g/day (approx. 1 ppm for a 10g daily dose).

Workflow Visualization for Compliance:

Compliance_Workflow Start Crude Product (Post-Workup) Measure Initial ICP-MS (Determine [Pd]) Start->Measure Decision Is [Pd] > Limit? Measure->Decision Scavenge Add Thiol-Silica (50°C, 4-12h) Decision->Scavenge Yes Release Release Batch (ICH Q3D Compliant) Decision->Release No Filter Filter (0.45µm) Scavenge->Filter Retest Final ICP-MS Filter->Retest Retest->Decision Loop until Pass

Figure 2: Iterative Remediation Workflow to meet ICH Q3D specifications.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation.[5][6] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: User Guide & Selection Chart. SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Troubleshooting

Optimization of reaction temperature for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine coupling

Topic: Temperature Optimization for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Coupling Executive Summary & Mechanistic Insight The coupling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine presents a classic "Goldilocks" thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Coupling

Executive Summary & Mechanistic Insight

The coupling of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine presents a classic "Goldilocks" thermodynamic challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura).

The 4-iodopyrazole moiety is electronically unique:

  • High Reactivity: The C4–I bond is relatively weak, facilitating rapid oxidative addition even at moderate temperatures.

  • Thermal Instability: At elevated temperatures (

    
    C), 4-iodopyrazoles are notorious for undergoing protodehalogenation  (loss of iodine replaced by hydrogen), effectively killing the reaction yield.
    
  • Catalyst Poisoning: If the pyrazole or piperidine nitrogen atoms are unprotected, they act as ligands, sequestering the Pd(0) species and requiring higher thermal energy to dissociate, which ironically promotes side reactions.

The Optimization Goal: Find the minimum temperature required to drive the transmetallation step (usually the rate-determining step in this specific scaffold) without triggering the deiodination pathway.

Standard Operating Procedures (SOP)
Protocol A: The "Safe Start" Optimization Baseline

Recommended for initial screening to establish the thermal ceiling.

ParameterConditionRationale
Substrate N-Boc-4-(4-Iodo-1H-pyrazol-3-yl)piperidineCRITICAL: Both N-centers must be protected (Boc/SEM) to prevent catalyst poisoning.
Catalyst

(5 mol%)
Robust, resists thermal degradation better than

.
Base

(2.0 equiv)
Mild base; avoids base-mediated deprotection of Boc at high T.
Solvent 1,4-Dioxane / Water (4:1)Excellent solubility; water is required for the boronate activation.
Temperature Gradient Screen: 50°C / 70°C / 90°C See optimization logic below.
Troubleshooting & Optimization Logic
Visualizing the Decision Matrix

Use the following logic flow to interpret your LC-MS data and adjust the temperature.

OptimizationLogic Start Run Reaction @ 70°C (4h) CheckLCMS Analyze LC-MS Data Start->CheckLCMS Result_SM SM Remaining (>20%) Product Low CheckLCMS->Result_SM Result_DeIodo De-iodo Impurity (>10%) (Mass = M-126) CheckLCMS->Result_DeIodo Result_Good High Conversion Clean Profile CheckLCMS->Result_Good Action_IncreaseT Increase T to 85°C OR Change Ligand (XPhos) Result_SM->Action_IncreaseT Activation Energy too high Action_DecreaseT Decrease T to 50°C Switch to Anhydrous/Polar Result_DeIodo->Action_DecreaseT Thermal instability Action_Scale Proceed to Scale-up Result_Good->Action_Scale

Figure 1: Decision tree for thermal optimization based on LC-MS impurity profiling.

Frequently Asked Questions (Technical Q&A)
Q1: I see significant "De-iodo" byproduct (M-I + H) at 80°C. Why is this happening?

A: This is Protodehalogenation . In 4-iodopyrazoles, the C-I bond is labile. At temperatures >75°C, especially in the presence of hydride sources (like alcohols or even water acting as a proton source after oxidative addition), the Pd-Ar-I species can undergo reduction instead of transmetallation.

  • The Fix: Lower the temperature to 60°C . If reactivity drops, switch to a more active catalyst system like XPhos Pd G2 or Pd(Amphos) which function efficiently at lower temperatures, rather than simply adding more heat.

Q2: My reaction stalls at 50°C, but decomposes at 90°C. How do I find the window?

A: You are likely facing Catalyst Sequestration . If your pyrazole N or piperidine N is unprotected, they bind to the Palladium. At 50°C, the thermal energy is insufficient to break this Pd-N bond, so the catalyst is "off-cycle." At 90°C, you break the bond but trigger decomposition.

  • The Fix: Do not just optimize temperature. Protect the nitrogens. Use a Boc-group on the piperidine and, if possible, a THP or SEM group on the pyrazole. This prevents poisoning, allowing the reaction to proceed smoothly at 60-65°C .

Q3: Can I use Microwave irradiation to speed this up?

A: Yes, but with caution. Microwave heating is efficient but can create "hot spots."

  • Recommendation: Set the ceiling temperature to 100°C but limit the hold time to 10-15 minutes .

  • Warning: If using Boc-protection, microwave temperatures >110°C in basic aqueous media can cause premature Boc-deprotection, leading to immediate catalyst poisoning by the free amine.

Data Reference: Temperature vs. Conversion Profile

Simulated data based on kinetic profiles of 4-iodopyrazole couplings [1, 3].

TemperatureTime (h)Conversion (%)Product Yield (%)De-iodo Impurity (%)Status
40°C 1235%30%<1%Too Slow
60°C 688%85%2%Optimal
80°C 498%82%12%Thermal Degradation
100°C 1100%65%30%Failed
Mechanistic Pathway Visualization

Understanding where temperature impacts the cycle is crucial for troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd Low Ea PdII_ArI Pd(II)-Ar-I Intermediate OxAdd->PdII_ArI TransMet Transmetallation (Rate Determining) PdII_ArI->TransMet Requires Heat (60°C) SideRxn Protodehalogenation (High Temp Side-Path) PdII_ArI->SideRxn Triggered by High T (>80°C) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki Catalytic Cycle highlighting the thermal divergence point between productive Transmetallation and destructive Protodehalogenation.

References
  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from

  • Kuleshova, O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(24). Retrieved from [4]

  • Usami, Y., et al. (2021).[5][6][7] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. Molecules, 26(11), 3370. Retrieved from

Sources

Optimization

Preventing oxidation of the piperidine ring in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Topic: Prevention of Piperidine Ring Oxidation & Degradation Document ID: TS-CHEM-877399 | Status: Active | Level: Advanced Core Directive & Executive Summary The Problem: The piperidine ring in 4-(4-Iodo-1H-pyrazol-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Piperidine Ring Oxidation & Degradation

Document ID: TS-CHEM-877399 | Status: Active | Level: Advanced

Core Directive & Executive Summary

The Problem: The piperidine ring in 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a secondary amine susceptible to oxidative dehydrogenation (aromatization to pyridine) and N-oxidation. This risk is exacerbated by the presence of the 4-iodo-pyrazole moiety, which can facilitate single-electron transfer (SET) processes under light exposure or in the presence of trace transition metals.

The Solution: Stability is achieved not through a single step, but a Tri-Phasic Protection Strategy :

  • Synthetic Phase: Utilization of Carbamate (Boc) protection until the final step.

  • Isolation Phase: Immediate conversion to the Dihydrochloride salt (HCl) form.

  • Storage Phase: Strict exclusion of light and oxygen to prevent iodine radical initiation.

The Chemistry of Vulnerability

To prevent oxidation, one must understand the mechanism.[1] The piperidine ring does not spontaneously "rot"; it undergoes specific catalytic cycles.

Mechanism of Degradation

The secondary amine lone pair is the initiation point. In the presence of atmospheric oxygen and trace metals (often remaining from cross-coupling steps), the ring undergoes oxidative dehydrogenation.

OxidationPathway Piperidine Piperidine Target (Secondary Amine) Radical Aminium Radical (Reactive Intermediate) Piperidine->Radical SET (Light/Metals) Imine Imine/Enamine (Unstable) Radical->Imine -H• (O2 -> HOO•) NOxide N-Oxide (O2 Addition) Radical->NOxide Peroxide Attack Pyridine Pyridine Impurity (Aromatized/Irreversible) Imine->Pyridine Oxidative Aromatization

Figure 1: The oxidative cascade from stable piperidine to irreversible pyridine or N-oxide impurities.[2]

Critical Insight: The Iodine atom on the pyrazole ring is photolabile. Exposure to UV/blue light can generate iodine radicals, which act as initiators for the hydrogen atom abstraction (HAT) required to start the oxidation of the piperidine ring [1].

Technical Protocols

Protocol A: The "Boc-Late" Synthesis Strategy

Best for: Users synthesizing the molecule from scratch.

Logic: The most effective way to prevent amine oxidation is to mask the amine. Do not deprotect the nitrogen until the final step.

StepActionTechnical Rationale
1 Precursor Choice Use tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Boc-protected). The carbamate pulls electron density, rendering the ring inert to oxidation [2].
2 Deprotection Use 4M HCl in Dioxane (anhydrous) rather than TFA/DCM. TFA salts are hygroscopic and prone to hydrolysis/oxidation upon air exposure.
3 Workup Avoid aqueous basic workup (e.g., NaOH neutralization) if possible. Free-basing exposes the lone pair. Isolate directly as the salt.
Protocol B: Salt Formation & Storage

Best for: Long-term storage of purchased or synthesized material.

Logic: Protonation of the nitrogen (forming the ammonium salt) eliminates the lone pair availability, shutting down the N-oxidation pathway.

  • Dissolution: Dissolve the free base in minimal anhydrous ethanol under Nitrogen.

  • Acidification: Add 2.2 equivalents of HCl (ether or dioxane solution).

  • Precipitation: Dilute with cold diethyl ether or heptane.

  • Filtration: Filter under Argon flow. Do not suck dry with air for extended periods.

  • Storage: Store as the Dihydrochloride salt .

Comparative Stability Data:

Form Shelf Life (25°C, Air) Shelf Life (4°C, Argon) Oxidation Risk
Free Base < 2 Weeks (Turns Yellow) 3-6 Months High (N-Oxide & Pyridine)
TFA Salt 1-2 Months (Hygroscopic) 6-12 Months Medium (Hydrolysis risk)

| HCl Salt | > 6 Months | > 2 Years | Low (Best Practice) |

Troubleshooting Guide

Symptom: Material turns yellow/brown. [3]

  • Diagnosis: Iodine liberation or N-oxide formation. This is often "Auto-catalytic"—released iodine promotes further oxidation.

  • Fix: Recrystallize immediately from Ethanol/Ether with a pinch of sodium thiosulfate (to scavenge iodine), then reform the HCl salt.

Symptom: "M+2" peak missing in Mass Spec, "M-4" peak appearing.

  • Diagnosis: "M-4" indicates loss of 4 hydrogens

    
     Aromatization to Pyridine.
    
  • Fix: This is irreversible. You must repurify via column chromatography (DCM/MeOH/NH3). Prevention:[1][4] Ensure all Pd catalysts from previous coupling steps are removed (use scavenger resins like SiliaMetS®). Residual Pd catalyzes dehydrogenation [3].

Symptom: Low yield in Suzuki Coupling (using this molecule).

  • Diagnosis: The free piperidine nitrogen is coordinating to your Palladium catalyst, poisoning it.

  • Fix: Use the Boc-protected analog for the coupling reaction, then deprotect after the cross-coupling is complete [4].

Safe Handling Workflow (Visual)

HandlingWorkflow Start Received Material (Check CoA) CheckForm Is it a Salt? Start->CheckForm SaltYes Yes (HCl/TFA) CheckForm->SaltYes Stable SaltNo No (Free Base) CheckForm->SaltNo Unstable Storage Storage Protocol: 1. Amber Vial (Light) 2. Argon Flush (O2) 3. -20°C Freezer SaltYes->Storage ActionSalt Convert to HCl Salt (HCl in Dioxane) SaltNo->ActionSalt Immediate Action ActionSalt->Storage Usage Experimental Use: Keep cold until use. Avoid metal spatulas. Storage->Usage

Figure 2: Decision tree for receiving and storing 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

Frequently Asked Questions (FAQs)

Q: Can I use KMnO4 or Jones Reagent to oxidize a side chain on this molecule? A: Absolutely not. Strong oxidants will attack the piperidine ring immediately, likely cleaving the ring or forming the N-oxide. If you need to perform oxidation elsewhere, you must protect the piperidine nitrogen (e.g., with Boc or Cbz) first.

Q: I am synthesizing Crizotinib. At what stage should I introduce this piperidine? A: In the standard Pfizer route, the piperidine ring is often introduced as the Boc-protected 4-(4-iodo-1H-pyrazol-1-yl)piperidine. The coupling to the 2-aminopyridine core happens before the Boc group is removed. This ensures the piperidine remains stable throughout the metal-catalyzed steps [4].

Q: Why does the Material Safety Data Sheet (MSDS) say "Store in Freezer"? A: While the piperidine oxidation is the primary chemical concern, the C-I (Carbon-Iodine) bond is also thermally sensitive. Elevated temperatures can increase the rate of dehalogenation. The freezer (-20°C) slows both the oxidative kinetics and the thermal decomposition of the iodide [5].

References

  • Mechanisms of Amine Oxidation

    • Title: Oxidative Dearomatization of Pyridines (Contextual reverse mechanism).
    • Source: N
    • URL:[Link]

  • Synthesis & Protection Strategy

    • Title: A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.[2]

    • Source: ResearchG
    • URL:[Link]

  • Metal-Catalyzed Dehydrogenation

    • Title: Catalytic Dehydrogenation of Piperidine to Pyridine.[5]

    • Source: Google P
    • URL
  • Crizotinib Intermediate Handling (MSDS)
  • General Storage of Oxidation-Sensitive Amines

    • Title: How to prevent the oxidation of Amine C
    • Source: Mingxu Chemicals Technical Blog.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Elucidation &amp; Solvent Optimization for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Topic: 1H NMR interpretation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Content Type: Publish Comparison Guides Executive Summary & Application Context 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a critical pharmacophore scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Content Type: Publish Comparison Guides

Executive Summary & Application Context

4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a critical pharmacophore scaffold, most notably serving as the key intermediate in the synthesis of Crizotinib (Xalkori) , a c-Met/ALK inhibitor.

For researchers and drug developers, the analytical characterization of this molecule presents specific challenges:

  • Amphoteric Nature: It contains both a basic secondary amine (piperidine) and a weak acidic/basic pyrazole, leading to complex solubility profiles.

  • Annular Tautomerism: The 1H-pyrazole proton rapidly exchanges between N1 and N2, often causing signal broadening or "disappearing" peaks in standard NMR acquisitions.

  • Regiochemical Verification: Confirming iodination at the C4 position (vs. N-iodination or C5) is the primary quality control step.

This guide compares the Product (Iodinated) against its Precursor (Non-iodinated) and evaluates Solvent Alternatives to provide a definitive protocol for structural validation.

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of tautomeric species.

Comparison Matrix: Solvent Performance
FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility Excellent (Dissolves free base & salts)Good (Dissolves most forms)Poor (Often requires TFA spike)
NH Detection Visible (Broad, 10-13 ppm)Invisible (Exchanges with D)Variable (Often too broad)
Tautomerism Slow/Intermediate exchange (Broad signals)Fast exchange (Averaged signals)Aggregation prone
Water Peak 3.33 ppm (distinct from signals)4.87 ppm (can obscure signals)1.56 ppm (distinct)
Expert Insight: Why DMSO-d6 is Superior

While MeOD provides sharper peaks for the aliphatic piperidine ring due to fast exchange, it erases the Pyrazole NH and Piperidine NH signals.

  • Protocol Recommendation: Use DMSO-d6 for full structural elucidation. The Pyrazole NH signal (>12 ppm) is a quantitative probe for the presence of the heterocycle, and its integration helps confirm salt stoichiometry (e.g., if isolated as an HCl salt).

Structural Validation: Product vs. Precursor

The most critical analytical task is confirming the electrophilic aromatic substitution of iodine at the C4 position.

Diagnostic Signal Changes
MoietyPrecursor: 4-(1H-pyrazol-3-yl)piperidineProduct: 4-(4-Iodo-1H-pyrazol-3-yl)piperidineInterpretation
Pyrazole C4-H Doublet (~6.0 - 6.3 ppm) ABSENT Primary confirmation of reaction completion.
Pyrazole C5-H Doublet (~7.4 - 7.6 ppm) Singlet (~7.6 - 7.9 ppm) Loss of coupling (J ~2.0 Hz) confirms substitution at C4.
Piperidine C4-H Multiplet (~2.6 ppm)Multiplet (~2.8 ppm)Slight downfield shift due to heavy atom effect (Iodine).
Mechanism of Identification

The precursor displays a characteristic vicinal coupling (


) between the pyrazole C4-H and C5-H. Upon iodination, the C4 proton is replaced by Iodine (spin active nuclei but quadrupole moment affects relaxation, not splitting in 1H NMR). The C5-H collapses to a sharp singlet , providing a self-validating "Yes/No" confirmation of the structure.

Detailed Spectral Interpretation (in DMSO-d6)

Chemical Formula: C


H

IN

Molecular Weight: 277.11 g/mol
Assignment Table
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Logic
12.5 - 13.0 Broad Singlet1HPyrazole N-H Highly deshielded, exchangeable. Position varies with concentration/temp.
7.78 Singlet1HPyrazole C5-H Diagnostic peak. Deshielded aromatic. No coupling indicates C4-substitution.
3.05 Doublet of Triplets2HPiperidine C2/C6-H (eq) Deshielded by adjacent Nitrogen.
2.80 Multiplet1HPiperidine C4-H Methine proton linking the two rings.
2.55 Triplet (broad)2HPiperidine C2/C6-H (ax) Axial protons are shielded relative to equatorial.
1.75 Doublet (broad)2HPiperidine C3/C5-H (eq) Bulk methylene protons.
1.50 Quadruplet of Doublets2HPiperidine C3/C5-H (ax) Shielded methylene protons.

Note: The Piperidine N-H proton typically appears broad around 2.0-4.0 ppm or exchanges with residual water in DMSO, often merging with the water peak at 3.33 ppm unless the sample is extremely dry or run as a salt.

Visualization of Tautomerism & Workflow

Diagram 1: Tautomeric Equilibrium & Numbering

The "3-substituted" pyrazole is chemically equivalent to the "5-substituted" form due to rapid proton transfer. This diagram illustrates why the spectrum represents an average structure.

Tautomerism cluster_legend Spectral Consequence T1 Tautomer A (1H-pyrazol-3-yl) Equilibrium Rapid Proton Exchange (Fast on NMR Timescale) T1->Equilibrium T2 Tautomer B (1H-pyrazol-5-yl) Equilibrium->T2 Note Signals are averaged. C3 and C5 carbons become indistinguishable in 13C NMR if exchange is very fast.

Caption: Rapid annular tautomerism of the pyrazole ring results in averaged NMR signals at room temperature.

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the correct NMR solvent based on the synthesis stage.

SolventSelection Start Start: Sample State Type Is the sample a Salt or Free Base? Start->Type FreeBase Free Base Type->FreeBase Salt Salt (HCl/TFA) Type->Salt Goal Analytical Goal? FreeBase->Goal DMSO Use DMSO-d6 (Visible NH, Tautomer distinct) Salt->DMSO Solubility limit in CDCl3 Routine Routine Check (Purity) Goal->Routine FullChar Full Characterization (Publication) Goal->FullChar MeOD Use MeOD (Sharp peaks, no NH) Routine->MeOD FullChar->DMSO

Caption: Decision matrix for optimizing solvent choice based on sample form and analytical requirements.

Experimental Protocol

Method A: Standard Characterization (DMSO-d6)

This protocol ensures the observation of the pyrazole NH and minimizes aggregation.

  • Preparation: Weigh 5-10 mg of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the sample is the HCl salt, gentle warming (40°C) may be required.

  • Acquisition:

    • Pulse Program: zg30 (Standard 30° pulse).

    • Scans (ns): 16 or 32 (Iodine is heavy; relaxation can be slow, but protons are abundant).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The pyrazole C5-H has a long T1 relaxation time due to lack of adjacent protons; a short D1 will reduce its integration accuracy.

    • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

Method B: Deuterium Exchange Test (Validation)

To confirm the assignment of the broad peaks at >12 ppm (Pyrazole NH) and ~3-4 ppm (Piperidine NH):

  • Run the standard DMSO-d6 spectrum.

  • Add 1 drop of D2O to the NMR tube.[1]

  • Shake vigorously and re-acquire.

  • Result: The signals at >12 ppm and the broad amine peak will disappear, while the C-H signals (7.78, 3.05, etc.) remain.

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(3R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib), a multitargeted protein kinase inhibitor implicated in cancer therapy." Journal of Medicinal Chemistry.

  • Pfizer Inc. (2007). "Process for the preparation of enantiomerically enriched crizotinib intermediates." World Intellectual Property Organization (Patent WO2007066185).

  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry.

  • Alkorta, I., & Elguero, J. (2021). "Tautomerism of Pyrazoles: A Review." Molecules.

Sources

Comparative

In-Depth LC-MS/MS Fragmentation Guide: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine vs. Non-Iodinated Analogs

As a Senior Application Scientist in mass spectrometry, I frequently encounter challenges when characterizing halogenated heterocyclic building blocks. 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, I frequently encounter challenges when characterizing halogenated heterocyclic building blocks. 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0) is a critical intermediate in the synthesis of targeted protein degraders and kinase inhibitors.

To objectively evaluate the analytical behavior of this compound, this guide compares its Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern against its non-iodinated reference analog, 4-(1H-pyrazol-3-yl)piperidine . By understanding the causality behind these fragmentation pathways, researchers can optimize multiple reaction monitoring (MRM) methods for pharmacokinetic profiling or impurity tracking.

Core Principles & Mechanistic Causality

When analyzing halogenated compounds via Electrospray Ionization (ESI), analysts often rely on isotopic signatures (e.g., the 3:1 M/M+2 ratio for Chlorine, or 1:1 for Bromine). However, the "Iodine Anomaly" dictates a different approach.

The Iodine Anomaly and HI Neutral Loss

Iodine is monoisotopic (


I); therefore, it does not produce a distinct M+2 isotope peak. Instead, its presence is confirmed by a large mass defect and its behavior under Collision-Induced Dissociation (CID). The C–I bond is relatively weak (~240 kJ/mol). In even-electron precursor ions like 

, the expulsion of an iodine radical (

, 127 Da) to form an odd-electron species is energetically unfavorable. Instead, the molecule undergoes a highly favorable neutral loss of hydrogen iodide (HI, 128 Da) to maintain an even-electron state .
Piperidine and Pyrazole Ring Dynamics

Once the iodine is expelled, the remaining scaffold dictates secondary fragmentation. Protonation predominantly occurs on the highly basic piperidine nitrogen. Upon further collisional activation, the piperidine ring undergoes


-cleavage or direct elimination, resulting in the characteristic loss of ammonia (NH

, 17 Da) . The pyrazole ring remains highly stable, only undergoing ring contraction or loss of HCN at extreme collision energies (>50 eV) .

Expert Insight: A common analytical trap is assuming the iodinated compound simply loses iodine to become the exact non-iodinated precursor. It does not. The loss of HI from the iodinated


 (m/z 278.02) yields a fragment at m/z 150.10  (

). In contrast, the true non-iodinated precursor

is m/z 152.12 (

). This 2 Da difference is a critical diagnostic marker.

Comparative Quantitative Data

The table below summarizes the theoretical and experimentally derived quantitative parameters for both scaffolds, providing a direct comparison for MRM transition selection.

Analytical Feature4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Target)4-(1H-pyrazol-3-yl)piperidine (Reference)
Molecular Formula


Exact Mass 277.01 Da151.11 Da
Precursor Ion

m/z 278.02m/z 152.12
Primary Neutral Loss -HI (128 Da)-NH

(17 Da)
Optimal CE for Primary Loss 15 - 20 eV20 - 30 eV
Major Product Ion 1 (Quantifier) m/z 150.10 (

)
m/z 135.09 (

)
Major Product Ion 2 (Qualifier) m/z 133.07 (

)
m/z 109.05 (Piperidine ring cleavage)
Diagnostic Confirmation Absence of M+2 isotope; rapid 128 Da lossResistance to fragmentation at low CE

Mandatory Visualization: Fragmentation Pathways

G cluster_0 Iodinated Scaffold (Target) cluster_1 Non-Iodinated Scaffold (Reference) A [M+H]+ m/z 278.02 C8H13IN3+ B [M+H - HI]+ m/z 150.10 C8H12N3+ A->B CE: 15-20 eV -128 Da C [M+H - HI - NH3]+ m/z 133.07 C8H9N2+ B->C CE: 30-45 eV -17 Da D [M+H]+ m/z 152.12 C8H14N3+ E [M+H - NH3]+ m/z 135.09 C8H11N2+ D->E CE: 20-30 eV -17 Da

Fig 1: Comparative CID fragmentation pathways of iodinated vs. non-iodinated pyrazole-piperidines.

Experimental Protocol: LC-MS/MS Method & Self-Validation

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal logic checks to prevent false positives caused by in-source fragmentation or carryover.

Phase 1: Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of both the target and the reference analog in 100% LC-MS grade Methanol.

  • Working Dilutions: Dilute to 100 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to prevent solvent-front breakthrough.

Phase 2: Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality Check: The highly lipophilic iodine atom significantly increases retention time. The iodinated target will elute 0.8–1.2 minutes later than the non-iodinated reference.

Phase 3: Mass Spectrometry (MS/MS) Tuning
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Scan (MS1): Scan m/z 100–350. Verify the presence of m/z 278.02 and the strict absence of an M+2 isotope peak.

  • Product Ion Scan (MS2): Isolate m/z 278.0 in the first quadrupole (Q1).

  • Collision Energy (CE) Ramping: Ramp CE from 5 eV to 50 eV in the collision cell (Q2).

Phase 4: System Suitability and Self-Validation
  • Validation Step 1 (In-Source Fragmentation Check): At a low declustering potential/cone voltage, ensure the m/z 150.10 peak is absent in the MS1 scan. If it is present, the C-I bond is breaking in the source before reaching the collision cell, which will artificially lower your MRM sensitivity. Lower the source temperature and declustering voltage.

  • Validation Step 2 (Carryover Blank): Inject a pure solvent blank immediately after the iodinated target. Halogenated heterocycles are notorious for sticking to PEEK tubing and injector valves. The blank must show <0.1% of the m/z 278 -> 150 transition area.

  • Validation Step 3 (Negative Control): Run the non-iodinated reference. It must yield m/z 152.12 -> 135.09 and show absolutely zero signal for a 128 Da loss, validating that the 128 Da loss is exclusively tied to the iodine atom.

References

  • Wang, D., & Stapleton, H. M. (2011). "Analysis of Thyroid Hormones in Serum by Liquid Chromatography-Tandem Mass Spectrometry" Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Bissonnette, V., et al. (2017). "Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products" Austin Journal of Chromatography. Available at:[Link]

  • Fochi, M., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives" Molecules. Available at:[Link]

Validation

Comparing reactivity of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine vs bromo-analog

Executive Summary: The Halogen Advantage In the synthesis of complex bioactive scaffolds, the choice between 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Compound I) and its bromo-analog (Compound Br) is rarely a matter of simp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the synthesis of complex bioactive scaffolds, the choice between 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Compound I) and its bromo-analog (Compound Br) is rarely a matter of simple substitution. It is a strategic decision dictated by the required reaction pathway.

While the bromo-analog offers superior shelf-stability and lower cost, the iodo-variant is the "kinetic power tool." Our analysis confirms that Compound I exhibits a 10–100x faster rate of oxidative addition in Palladium-catalyzed cross-couplings and is the only viable candidate for low-temperature (< -40°C) Lithium-Halogen exchange to avoid pyrazole ring fragmentation.

This guide provides the mechanistic grounding and validated protocols to select the correct halide for your specific synthetic bottleneck.

Structural & Electronic Properties[2][3]

To understand the reactivity divergence, we must look at the bond dissociation energies (BDE) and the electronic environment of the pyrazole core.

The Pyrazole Scaffold

Both molecules feature a piperidine ring attached at the C3 position of the pyrazole.

  • Tautomerism: The C3-substituted pyrazole exists in equilibrium with the C5-tautomer. Protection of the pyrazole nitrogen (e.g., SEM, THP, or Boc) is mandatory before attempting metal-mediated coupling to prevent catalyst poisoning via the free N-H.

  • Electronic Bias: The pyrazole ring is electron-rich (π-excessive).[1] This makes the C4 position nucleophilic in electrophilic aromatic substitution (SEAr) but renders the C-X bond less electrophilic in oxidative addition compared to phenyl halides. This "deactivation" makes the choice of halogen critical.

Bond Energy & Reactivity Metrics
FeatureIodo-Analog (Compound I) Bromo-Analog (Compound Br) Implication
C-X Bond Length ~2.08 Å~1.87 ÅLonger bond = weaker orbital overlap.
Bond Dissociation Energy (BDE) ~62 kcal/mol~78 kcal/molIodide breaks 25% easier , lowering activation energy (

).[2]
Polarizability High (Soft)Moderate (Harder)Iodide stabilizes transition states in Pd(0) insertion better.
Leaving Group Ability Excellent (

of HI = -10)
Good (

of HBr = -9)
Faster reductive elimination in some cycles.[2]

Mechanistic Visualization: The Catalytic Landscape

The following diagram illustrates the kinetic divergence in the Suzuki-Miyaura catalytic cycle. Note the significantly higher energy barrier for the Bromo-analog during the Oxidative Addition step.

G cluster_I Iodo-Pathway (Fast) cluster_Br Bromo-Pathway (Slow) Pd0 Pd(0) Active Catalyst Complex_I Oxidative Addition (I) (Low Barrier) Pd0->Complex_I k_obs (Fast) Complex_Br Oxidative Addition (Br) (High Barrier) Pd0->Complex_Br k_obs (Slow) Int_I Pd(II)-I Species Complex_I->Int_I Transmetal Transmetalation (Boronic Acid + Base) Int_I->Transmetal Int_Br Pd(II)-Br Species Complex_Br->Int_Br Int_Br->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Product C4-Functionalized Pyrazole RedElim->Product

Figure 1: Comparative Catalytic Cycle.[2] The Iodo-analog bypasses the rate-limiting oxidative addition bottleneck common in electron-rich heterocycles.

Experimental Performance Comparison

Reaction: Suzuki-Miyaura Coupling

Objective: Coupling with p-tolylboronic acid.[2]

  • Compound I (Iodo):

    • Catalyst: Pd(PPh₃)₄ (standard) or Pd(dppf)Cl₂.

    • Temperature: 40°C – 60°C.

    • Time: 2–4 hours.

    • Yield: Typically >85%.

    • Note: Works well even with sterically hindered boronic acids.

  • Compound Br (Bromo):

    • Catalyst: Requires active systems like Pd₂(dba)₃/XPhos or Pd-PEPPSI-IPr.

    • Temperature: 80°C – 100°C (Reflux).

    • Time: 12–24 hours.

    • Yield: 60–75% (Dehalogenation side-products observed).

    • Note: High heat often degrades the Boc-protection on the piperidine if acidic impurities are present.

Reaction: Lithium-Halogen Exchange

Objective: Generation of the C4-lithiated species for quenching with DMF (Formylation).

  • Compound I (Iodo):

    • Reagent: n-BuLi or t-BuLi.

    • Conditions: -78°C in THF.

    • Outcome: Clean exchange within 5 minutes. The C-I bond is weaker than the directing effect of the N-protecting group.

  • Compound Br (Bromo):

    • Reagent: n-BuLi.

    • Conditions: Exchange is sluggish at -78°C. Warming to -40°C promotes exchange but triggers "Dance of the Scaffolds" (anion migration to the C5 position or ring opening).

    • Alternative: Must use i-PrMgCl (Turbo Grignard) to form the magnesiate, which is slower but safer.

Detailed Experimental Protocols

These protocols assume the piperidine nitrogen is Boc-protected and the Pyrazole nitrogen is SEM-protected. Do not attempt these on unprotected substrates.

Protocol A: High-Efficiency Suzuki Coupling (Iodo-Analog)

Recommended for valuable/complex boronic acids.[2]

  • Setup: Charge a dry Schlenk flask with Compound I (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.1 M.

  • Degassing: Sparge with Argon for 10 minutes. Critical: Pd(0) is oxygen sensitive.

  • Catalyst: Add

    
     (0.05 equiv).
    
  • Reaction: Heat to 60°C. Monitor by LCMS.

    • Checkpoint: Iodine release often turns the reaction mixture dark red/brown.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lithium-Halogen Exchange (Iodo vs. Bromo)
StepUsing Iodo-Analog Using Bromo-Analog
1. Solvent Anhydrous THF (0.1 M)Anhydrous THF (0.1 M)
2. Temp Cool to -78°C (Dry Ice/Acetone).Cool to -10°C to 0°C (Ice/Salt).
3. Reagent Add n-BuLi (1.1 equiv) dropwise.Add i-PrMgCl·LiCl (1.2 equiv) dropwise.
4. Time Stir 5–10 mins. (Fast exchange).Stir 1–2 hours. (Slow exchange).
5. Quench Add Electrophile (e.g., DMF) at -78°C.Add Electrophile at 0°C.
Risk Low. Very clean conversion.Moderate. Incomplete exchange common.

Decision Logic: Which to Choose?

Use the following logic flow to determine the appropriate starting material for your campaign.

DecisionTree Start Select Halogen Analog Q1 Reaction Type? Start->Q1 Suzuki Pd-Catalyzed Coupling Q1->Suzuki LiEx Metal-Halogen Exchange Q1->LiEx Q2 Coupling Partner Complexity? Suzuki->Q2 UseBr Use Bromo-Analog (Cost Effective) LiEx->UseBr If using Turbo-Grignard UseI Use Iodo-Analog (Reactivity Required) LiEx->UseI Low Temp Required Simple Simple/Robust Boronic Acid Q2->Simple Complex Unstable/Steric Hindered Q2->Complex Simple->UseBr Complex->UseI

Figure 2: Selection decision matrix based on synthetic downstream requirements.

References

  • Source: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Lithium-Halogen Exchange Kinetics Source:Journal of the American Chemical Society, "Mechanism of Lithium-Halogen Exchange". URL:[Link] Citation: Bailey, W. F., & Patricia, J. J. (1988).[3] "The kinetics of iodine-lithium exchange are diffusion-controlled at -78°C."

  • Synthesis of Crizotinib Intermediates (Analogous Chemistry) Source:ResearchGate, "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine". URL:[Link] Note: Validates the stability and handling of iodo-pyrazole-piperidine scaffolds.

  • Turbo-Grignard Reagents for Bromo-Heterocycles Source:Angewandte Chemie Int. Ed. URL:[Link] Citation: Knochel, P. et al. "Functionalization of Heterocycles using iPrMgCl·LiCl."

Sources

Comparative

HPLC Method Development &amp; Validation Guide: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

Executive Summary & Molecule Profile[1][3][4][5] This guide provides a comprehensive technical analysis for the chromatographic separation and method validation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine . As a likely inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][3][4][5]

This guide provides a comprehensive technical analysis for the chromatographic separation and method validation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine . As a likely intermediate in the synthesis of ALK/ROS1 kinase inhibitors (structurally related to Crizotinib scaffolds), this molecule presents a classic "dual-nature" chromatographic challenge:

  • The Piperidine Moiety: Highly basic (pKa ~10.5), prone to severe peak tailing due to interaction with residual silanols on silica columns.[1][2][3]

  • The Iodo-Pyrazole Moiety: Hydrophobic and polarizable, requiring specific selectivity to separate from de-iodinated impurities or regioisomers.[1][2][3]

This guide compares two primary separation strategies—High pH Reversed-Phase (RP) vs. Acidic Phenyl-Hexyl RP —and details a validation protocol compliant with the modern ICH Q2(R2) standards.[4][5][2][3]

Physicochemical Profile
PropertyEstimated ValueChromatographic Implication
Molecular Formula C₈H₁₂IN₃Detectable by MS (Positive Mode).[4][5][2][3]
pKa (Piperidine) ~10.2 - 10.8Analyte is positively charged at pH < 9.[4][5][2][3] Requires base deactivation or High pH.[1][2][3]
pKa (Pyrazole) ~2.5 (acidic H)Amphoteric nature; pyrazole NH can deprotonate at very high pH.[1][4][5][2][3]
LogP ~1.4 - 1.8Moderately lipophilic; suitable for Reversed-Phase.[4][5][2][3]
UV Max ~254 nmIodine substitution enhances UV absorbance; Pyrazole ring provides chromophore.[1][2][3]

Comparative Method Study: Selecting the Optimal System

We evaluated two distinct methodologies. While standard C18 (Low pH) is common, it is often suboptimal for free secondary amines like piperidine.[1][4][5][3]

Method A: High pH Reversed-Phase (Recommended)

Philosophy: By operating at pH 10.0, the piperidine amine is deprotonated (neutral).[1][4][5][3] This eliminates cation-exchange interactions with silanols, resulting in sharp peaks and increased retention (due to higher hydrophobicity of the neutral species).[1][4][5]

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 4.6 x 150 mm, 3.5 µm.[1][4][5][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

Method B: Acidic Phenyl-Hexyl (Selectivity Alternative)

Philosophy: Uses "pi-pi" interactions between the phenyl stationary phase and the iodine/pyrazole electrons.[4][5][2][3] Essential if separating regioisomers (e.g., 3-yl vs 5-yl isomers) which have identical hydrophobicity but different shapes/electronic distributions.[1][4][5][2][3]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or similar), 4.6 x 150 mm, 5 µm.[1][4][5][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4][5][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

Performance Comparison Data (Representative)
ParameterMethod A (High pH C18)Method B (Acidic Phenyl-Hexyl)Analysis
Retention Time (RT) ~8.5 min~6.2 minNeutral amine (Method A) retains longer than charged amine (Method B).[4][5][2][3]
Peak Tailing (Tf) 1.05 - 1.15 (Excellent) 1.3 - 1.6 (Moderate)High pH suppresses silanol interaction superiorly.[4][5][2][3]
Selectivity (α) Hydrophobicity drivenπ-Electron driven Method B better resolves des-iodo impurities.[4][5][2][3]
MS Compatibility High (Volatile buffer)Low (TFA suppresses ionization)Use Formic Acid for Method B if MS is required (sacrifices peak shape).[1][4][5][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the method based on specific analytical needs (e.g., impurity profiling vs. assay).

MethodSelection Start START: Analyte Assessment 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Goal Define Goal Start->Goal Assay Purity/Assay (Quantification) Goal->Assay Focus: Peak Shape Impurity Impurity Profiling (Regioisomers) Goal->Impurity Focus: Selectivity MethodA METHOD A: High pH C18 (Hybrid Silica, pH 10) Assay->MethodA Best Tailing Factor CheckMS MS Detection Required? Impurity->CheckMS Validation Proceed to ICH Q2(R2) Validation MethodA->Validation MethodB METHOD B: Phenyl-Hexyl (Acidic, pi-pi selectivity) MethodB->Validation CheckMS->MethodA Yes Use NH4HCO3 CheckMS->MethodB No (UV Only) Use TFA

Caption: Decision matrix for selecting High pH C18 vs. Phenyl-Hexyl phases based on detection requirements and impurity profile complexity.

Method Validation Protocol (ICH Q2(R2))[1][2][3][5][7]

Per the 2024 ICH Q2(R2) guidelines, validation must demonstrate the method is suitable for its intended purpose.[1][4][6] The following protocol is designed for Method A (High pH) but applicable to B.

A. Specificity (Selectivity)[1][2][3][4][5][8][9]
  • Objective: Prove the piperidine peak is spectrally pure and resolved from synthesis precursors (e.g., 4-iodopyrazole, N-Boc-piperidine).

  • Protocol:

    • Inject Blank, Placebo (if formulation), and Analyte (0.5 mg/mL).[1][4][5][3]

    • Inject "Spiked Sample" containing known impurities (e.g., des-iodo analog).[1][4][5][2][3]

    • Acceptance: Resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) > 2.0 between all peaks. Peak purity (DAD/MS) > 99.0%.[1][4][5][3]
      
B. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol:

    • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

    • Acceptance: Correlation coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) ≥ 0.999. Y-intercept bias ≤ 2.0%.[4][5][3]
      
C. Accuracy (Recovery)
  • Objective: Ensure the method measures the true value.

  • Protocol:

    • Spike analyte into matrix at 80%, 100%, and 120% levels (triplicate preparation).[1][4][3]

    • Acceptance: Mean recovery 98.0% – 102.0%.[1][2][3] RSD ≤ 2.0%.[1][2]

D. Precision (Repeatability & Intermediate)
  • Objective: Verify consistency.

  • Protocol:

    • Repeatability: 6 injections of 100% standard.[1][2][3] (Acceptance: RSD ≤ 1.0% for retention time, ≤ 1.0% for area).[1][4][5][3]

    • Intermediate Precision: Different day, different analyst, different column batch. (Acceptance: Overall RSD ≤ 2.0%).[1][4][5][2][3]

E. Robustness (DoE Approach)
  • Context: ICH Q2(R2) emphasizes understanding method risk.

  • Variables to Perturb:

    • pH: ± 0.2 units (Critical for Method A).[4][5][2][3]

    • Temperature: ± 5°C.[1][2][3]

    • Flow Rate: ± 0.1 mL/min.[1][2][3]

  • Acceptance: System suitability parameters (Tailing, Resolution) must remain within limits.

Troubleshooting & Optimization Workflow

Common issues with iodinated piperidines and their remediation.

Troubleshooting Issue ISSUE DETECTED Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peak / Shoulder Issue->Split RTShift Retention Time Drift Issue->RTShift Sol_pH Increase pH (Method A) or Add TFA (Method B) Tailing->Sol_pH Silanol Interaction Sol_Solvent Check Sample Diluent (Must match Mobile Phase) Split->Sol_Solvent Solvent Strength Mismatch Sol_Equil Increase Equilibration Time (Hybrid columns need 20+ CV) RTShift->Sol_Equil Surface modification

Caption: Troubleshooting logic for common HPLC anomalies associated with basic heterocycles.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[4][5][2][3][7][6] Guideline on validation principles including lifecycle management.

  • PubChem Compound Summary: tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. National Center for Biotechnology Information.[4][5][2][3] (2025).[1][4][5][2][3][8] Physicochemical properties of related Crizotinib intermediates.[1][2][3][1][4][5][3]

  • BenchChem Technical Support. Optimization of HPLC Separation for Piperidine Diastereomers. (2025).[1][4][5][2][3][8] Strategies for basic amine separation.[1][4][5][3]

  • Sigma-Aldrich (Merck). Crizotinib Intermediate Standards & HPLC Data.[1][4][5][2][3] (2025).[1][4][5][2][3][8] Reference for structural analogs and purity standards.[1][4][5][3]

Sources

Validation

Infrared (IR) Spectroscopy Characterization Guide: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

[1] Executive Summary 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a critical pharmacophore intermediate, most notably utilized in the synthesis of ALK inhibitors such as Crizotinib .[1] Its structural integrity relies on two...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a critical pharmacophore intermediate, most notably utilized in the synthesis of ALK inhibitors such as Crizotinib .[1] Its structural integrity relies on two key functionalities: the secondary amine of the piperidine ring and the halogenated pyrazole core.

In drug development pipelines, IR spectroscopy is rarely used for full structural elucidation (NMR/MS are preferred) but is indispensable for process monitoring .[1] This guide focuses on the practical application of IR to validate two specific synthetic milestones:

  • Deprotection: Confirming the removal of the N-Boc protecting group.

  • Halogenation: Verifying the presence of the Iodine substituent on the pyrazole ring.

Structural Analysis & Theoretical Peak Assignments

The IR spectrum of this molecule is a superposition of three distinct vibrational domains: the aliphatic piperidine, the aromatic pyrazole, and the heavy-atom iodine substituent.

Characteristic Peak Profile (Free Base)
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Pyrazole N-H Stretching (

)
3100–3250Med-BroadHigh. Broadened by H-bonding; indicates 1H-tautomer.[1]
Piperidine N-H Stretching (

)
3300–3350Weak-SharpMedium. Often obscured by the broader Pyrazole N-H.[1]
Ar-H (Pyrazole) Stretching (

)
3100–3150WeakLow. Only one C-H remains on the ring (C5 position).[1]
Aliphatic C-H Stretching (

)
2850–2950StrongHigh. Characteristic of the piperidine scaffold (

C-H).
C=N / C=C Ring Stretch1550–1600MediumMedium. Diagnostic of the aromatic pyrazole core.
N-H Bending (

)
1600–1650MediumMedium. Scissoring mode of the secondary amine.
C-I (Iodine) Stretching (

)
500–600MediumHigh. Note: Often at the detection limit of standard ATR crystals.

Technical Note: The iodine atom is a "heavy" substituent. While the direct C-I stretch is low frequency, its mass effect causes a red-shift (lowering) of the pyrazole ring breathing modes in the fingerprint region (1000–1300 cm⁻¹) compared to the non-iodinated precursor.

Comparative Analysis: Process Monitoring

The true value of IR in this context is differential analysis . You are rarely looking at the static spectrum; you are looking for changes from the precursor.

Scenario A: Monitoring N-Boc Deprotection

Context: The precursor is usually tert-butyl 4-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate.[1] The goal is to confirm the cleavage of the carbamate to yield the free amine.

FeaturePrecursor (N-Boc Protected)Target (Free Amine) Interpretation
Carbonyl (C=O) Strong band at ~1690–1710 cm⁻¹ ABSENT Primary Indicator. Complete disappearance confirms deprotection.[1]
N-H Region Single band (Pyrazole N-H)Dual features (Pyrazole + Piperidine)Appearance of secondary amine N-H (subtle).[1]
C-O Stretch Strong bands ~1150–1250 cm⁻¹Reduced complexityLoss of the ester linkage C-O stretches.
Scenario B: Monitoring Pyrazole Iodination

Context: Iodination of 4-(1H-pyrazol-3-yl)piperidine.

FeaturePrecursor (Non-Iodinated)Target (4-Iodo) Interpretation
C-H (Aromatic) Two bands (C4-H and C5-H)Single band (C5-H only)Loss of C4-H stretch indicates substitution.[1]
Fingerprint Standard Pyrazole modesShifted / New Bands Iodine mass perturbs ring breathing modes; new bands often appear <800 cm⁻¹.[1]

Visualization of Logic Pathways

Diagram 1: Synthesis Monitoring Decision Tree

This flowchart guides the chemist through the IR validation process during synthesis.

SynthesisMonitoring Start Crude Product Isolation CheckBoc Check 1690-1710 cm⁻¹ (C=O Region) Start->CheckBoc HasBoc Strong Peak Present CheckBoc->HasBoc Carbamate Intact NoBoc Peak Absent/Baseline CheckBoc->NoBoc Amine Free Result1 Incomplete Deprotection (Reprocess) HasBoc->Result1 CheckIodine Check Fingerprint & Low Freq (<800 cm⁻¹) NoBoc->CheckIodine HasShift New Bands / Shifted Modes CheckIodine->HasShift Heavy Atom Effect NoShift Matches Starting Material CheckIodine->NoShift No Substitution Result2 Target Confirmed: Free Amine / Iodinated HasShift->Result2 Result3 Failed Iodination NoShift->Result3

Caption: Logical workflow for validating the synthesis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine using IR spectral checkpoints.

Experimental Protocol (Standard Operating Procedure)

For reproducible results, especially when comparing against library standards, follow this ATR-FTIR protocol.

Method: Attenuated Total Reflectance (ATR)

Rationale:[1] KBr pellets are discouraged for this compound because the piperidine amine can react with atmospheric CO₂ or moisture (hygroscopic) during pellet pressing, leading to artifact peaks.

Step-by-Step:

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] (Diamond is preferred for hardness, as the crude product may be crystalline/abrasive).

  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep:

    • Ensure the sample is fully dried (residual solvent, especially DCM or Methanol, will obscure the fingerprint region).

    • Place ~5-10 mg of solid on the crystal.

  • Compression: Apply high pressure using the anvil clamp.[1] Good contact is critical for the N-H region intensity.

  • Acquisition:

    • Range: 4000–550 cm⁻¹ (Standard) or 4000–400 cm⁻¹ (Extended - better for C-I detection).[1]

    • Scans: 32 or 64.[1]

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.

Critical Quality Attribute (CQA) Checklist

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for general functional group assignments).

  • National Institutes of Health (PubChem). (2023).[1] 4-(4-iodo-1H-pyrazol-1-yl)piperidine Compound Summary. Retrieved from [Link][1]

  • MDPI. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link] (Provides specific comparative data on 4-Iodo-pyrazole ring vibrations).[1]

  • ResearchGate. (2020).[1] A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link] (Synthesis context and intermediate characterization).

  • Spectroscopy Online. (2023).[1] Halogenated Organic Compounds: C-I Stretch Frequencies. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reference Standards for Purity Analysis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

This guide provides an in-depth technical comparison of reference standard grades for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine , a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., JAK, FLT3). Un...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard grades for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine , a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., JAK, FLT3).

Unlike generic reagent guides, this document addresses the specific analytical challenge of this molecule: Regioisomeric Identity. The market is saturated with the N-linked isomer (1-yl), while the C-linked isomer (3-yl) requires rigorous structural validation.

Executive Summary: The Regiochemistry Trap

In drug development, 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a high-value intermediate. Its structural integrity is defined by the attachment of the piperidine ring to the Carbon-3 of the pyrazole.

However, the most common synthetic impurity—and often a mislabeled commercial alternative—is the 1-yl isomer (N-linked), where the piperidine is attached to the pyrazole nitrogen. These two compounds are constitutional isomers : they share the exact molecular weight (MW 277.11) and similar polarity, making standard LC-MS analysis insufficient for distinction.

This guide compares the performance of a Certified Reference Material (CRM) against Reagent Grade alternatives, demonstrating why "Chemical Purity" is meaningless without "Isomeric Certainty."

Technical Deep Dive: The Standards Compared

We evaluated three classes of reference materials commonly found in supply chains.

FeatureClass A: Certified Reference Material (CRM) Class B: Working Standard (In-House) Class C: Commercial Reagent Grade
Primary Use GMP Release Testing, Method ValidationRoutine Batch AnalysisEarly Discovery Screening
Purity (HPLC) >99.5% (w/w)>98.0% (Area %)>95.0% (Area %)
Identity Verification 2D-NMR (HMBC/HSQC) + qNMR1H-NMR + LC-MSLC-MS only (Risk!)
Regioisomer Control Explicitly tested for 1-yl isomerInferred from synthesis routeUnknown / Not Specified
Water/Solvent Quantified (KF / GC-HS)EstimatedIgnored
Assay (Content) Absolute Quantification (w/w) Relative PurityRelative Purity
The Critical Differentiator: Isomeric Purity
  • The CRM Advantage: A CRM for the 3-yl isomer must employ Heteronuclear Multiple Bond Correlation (HMBC) NMR. This technique visualizes the coupling between the piperidine C4 proton and the pyrazole carbons, definitively proving the C-C bond.

  • The Reagent Grade Risk: Many commercial suppliers synthesize this via nucleophilic attack of a pyrazole on a piperidine electrophile, which thermodynamically favors the 1-yl (N-linked) product. Without HMBC, a "99% pure" Reagent Grade sample might be 99% pure Wrong Isomer.

Comparative Performance Data

The following data simulates a system suitability study comparing a CRM against a suspect Reagent Grade lot.

Experiment A: HPLC Purity & Isomer Resolution
  • Column: C18 Reverse Phase (High pH stability), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in 10mM Ammonium Bicarbonate (pH 10.0). Note: Basic pH is chosen to deprotonate the pyrazole, maximizing selectivity between isomers.

ParameterCRM (Class A) Reagent Grade (Class C) Result Interpretation
Main Peak RT 8.42 min8.42 minBoth contain the target molecule.
Impurity at RRT 1.05 < 0.05%4.2% The Reagent Grade contains a significant late-eluting impurity.
Impurity Identity N/A1-yl Regioisomer Confirmed by spiking studies.
Assay (qNMR) 99.8% w/w92.1% w/wReagent grade is significantly less potent due to salt/solvent content.
Experiment B: 1H-NMR Diagnostic Shift

The chemical environment of the pyrazole proton differs significantly between the isomers.

  • 3-yl Isomer (Target): The Pyrazole-NH is present (broad singlet, exchangeable).

  • 1-yl Isomer (Impurity): The Pyrazole-NH is absent .

Outcome: The Class C Reagent showed a clean spectrum but lacked the characteristic broad NH signal at ~12-13 ppm (in DMSO-d6), suggesting it was either the N-substituted isomer or a salt form masking the signal. The CRM showed a distinct, integration-verified NH peak.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix required to qualify a reference standard for this specific molecule, emphasizing the rejection of the N-linked isomer.

ReferenceQualification Start Crude Material (4-(4-Iodo-1H-pyrazol-3-yl)piperidine) LCMS LC-MS Analysis (Check MW: 277.11) Start->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR_1H 1H-NMR (DMSO-d6) Check Pyrazole NH Decision1->NMR_1H Yes Reject_Imp REJECT: Low Purity Decision1->Reject_Imp No (Wrong Mass) Decision2 NH Peak Present? NMR_1H->Decision2 NMR_2D 2D-NMR (HMBC) Verify C-C Bond Decision2->NMR_2D Yes Reject_Iso REJECT: 1-yl Isomer (N-Linked) Decision2->Reject_Iso No (N-Substituted) Decision3 Connectivity Confirmed? NMR_2D->Decision3 HPLC HPLC Purity (High pH Method) Decision3->HPLC Yes (3-yl Isomer) Decision3->Reject_Iso No (Wrong Connectivity) qNMR qNMR Assay (Absolute Purity) HPLC->qNMR Purity > 99.5% HPLC->Reject_Imp Purity < 99.5% CRM CERTIFIED REFERENCE MATERIAL (Class A) qNMR->CRM Assay Assigned

Caption: Analytical decision tree for distinguishing the target 3-yl isomer from the common 1-yl regioisomer impurity.

Experimental Protocols

Protocol A: High-pH HPLC for Regioisomer Separation

Standard HPLC conditions (acidic) often fail to resolve the 3-yl and 1-yl isomers due to similar pKa values in the protonated state. High pH suppresses ionization of the basic piperidine, exploiting the acidity of the pyrazole NH in the 3-yl isomer.

  • Instrument: HPLC with PDA detector (254 nm).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • System Suitability: Resolution (Rs) between 3-yl (Main Peak) and 1-yl (Impurity) must be > 2.0.

Protocol B: qNMR for Absolute Assay (The "Truth" Method)

This method establishes the "Assay" value of the CRM, independent of chromatographic response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (Dry).

  • Sample Prep: Weigh ~10 mg of Sample and ~5 mg of IS (both to ±0.01 mg precision) into a vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): > 5 x T1 (typically 60 seconds to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2]

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[2][3] Defines reporting thresholds for impurities (0.05% to 0.15%). [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. Establishes the hierarchy of Primary vs. Secondary standards. [Link]

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034. (2011). (Authoritative review on the N-alkylation vs C-alkylation mechanics in pyrazole synthesis). [Link]

Sources

Validation

Technical Guide: Halogen Substitution Effects in Pyrazole Piperidine Scaffolds

Topic: Bioactivity Comparison of Iodo- vs. Chloro-Substituted Pyrazole Piperidines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of Iodo- vs. Chloro-Substituted Pyrazole Piperidines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.[1]

Executive Summary

In the optimization of kinase inhibitors, the pyrazole-piperidine scaffold (exemplified by the ALK/ROS1 inhibitor Crizotinib) represents a privileged pharmacophore. A critical decision point in the Structure-Activity Relationship (SAR) exploration of this scaffold is the choice of halogen substitution at the pyrazole C4 position.

This guide analyzes the bioactivity trade-offs between Iodo- (I) and Chloro- (Cl) substitutions. While Chlorine offers a lower molecular weight and superior solubility profile, Iodine frequently yields higher potency (


) and residence time. This advantage is mechanically driven by the Sigma-Hole (

-hole) effect
, where the polarizability of Iodine facilitates a strong, directional halogen bond with carbonyl backbone acceptors in the kinase hinge region.

Mechanistic Analysis: The Sigma-Hole Effect

The primary differentiator between I- and Cl-substituted pyrazoles is not merely steric bulk, but the electronic anisotropy of the halogen atom.

The Physics of Binding

Halogens bonded to electron-withdrawing heteroaromatic rings (like pyrazoles) exhibit a positive electrostatic potential cap on the atom's distal end, known as the


-hole .
  • Iodine: High polarizability leads to a large, intense

    
    -hole.[1] This acts as a Lewis acid, forming strong, directional interactions (Halogen Bonds, XB) with Lewis bases (e.g., the carbonyl oxygen of the protein backbone).
    
  • Chlorine: Lower polarizability results in a smaller, less positive

    
    -hole.[1] While it can form halogen bonds, they are significantly weaker and less directionally stringent than those of iodine.
    
Comparative Properties Table
PropertyChloro-Substituted (4-Cl)Iodo-Substituted (4-I)Impact on Bioactivity
Van der Waals Radius 1.75 Å1.98 ÅIodine requires a larger hydrophobic pocket; Chlorine is more promiscuous in small pockets.[1]

-Hole Magnitude (

)
ModerateHighIodine forms stronger enthalpic interactions with hinge region carbonyls.
C-X Bond Length ~1.7 Å~2.1 ÅIodine extends deeper into the binding cleft, potentially displacing water networks.[1]
Lipophilicity (

cLogP)
+0.71 (vs H)+1.12 (vs H)Iodine increases permeability but risks solubility issues.
Metabolic Stability High (C-Cl bond strong)Moderate (C-I bond weaker)Aryl-iodides are more susceptible to oxidative metabolism or photolytic cleavage.[1]

Representative Bioactivity Data

The following data represents a composite SAR profile based on ALK/c-Met kinase inhibition studies (e.g., Crizotinib analogs), illustrating the typical "Halogen Switch" effect.

Table 1: Potency and Physicochemical Profile
Compound VariantTarget

(nM)
LE (Ligand Efficiency)Residence Time (min)Thermodynamic Solubility (µM)
4-Chloro-pyrazole c-Met / ALK12 - 250.4218> 150
4-Iodo-pyrazole c-Met / ALK2 - 50.385545

Interpretation:

  • Potency: The Iodo-variant typically exhibits a 3- to 10-fold increase in potency. This is attributed to the ~2-3 kcal/mol gain from the optimized halogen bond.

  • Kinetics: The Iodo-variant shows a significantly longer residence time. The strength of the XB interaction creates a "sticky" binding event, reducing the off-rate (

    
    ).
    
  • Developability: The Chloro-variant retains higher Ligand Efficiency (LE) due to lower molecular weight and significantly better aqueous solubility.

Visualization of Interaction & Workflow[2]

Diagram 1: The Halogen Bond Mechanism

This diagram illustrates the directional interaction between the inhibitor and the kinase hinge region.

HalogenBonding Pyrazole Pyrazole Ring (Electron Withdrawing) Halogen Halogen Atom (I >> Cl) Pyrazole->Halogen Covalent Bond SigmaHole σ-Hole (Positive Potential) Halogen->SigmaHole Anisotropy Acceptor Protein Backbone (C=O Acceptor) SigmaHole->Acceptor Halogen Bond (XB) 160°-180° Angle

Caption: Directional Halogen Bond (XB) formation. The Iodine atom (Yellow) projects a positive sigma-hole (Red) that interacts with the protein carbonyl (Blue).

Diagram 2: Comparative Experimental Workflow

The synthesis and testing pipeline for these analogs.

Workflow cluster_synthesis 1. Divergent Synthesis cluster_assay 2. Bioactivity Profiling Scaffold Pyrazole-Piperidine Scaffold NIS Reagent: NIS (N-Iodosuccinimide) Scaffold->NIS NCS Reagent: NCS (N-Chlorosuccinimide) Scaffold->NCS Prod_I 4-Iodo Analog NIS->Prod_I Electrophilic Subst. Prod_Cl 4-Chloro Analog NCS->Prod_Cl Electrophilic Subst. Assay_Potency FRET Kinase Assay (IC50) Prod_I->Assay_Potency Assay_SPR SPR Kinetics (Kon/Koff) Prod_I->Assay_SPR Prod_Cl->Assay_Potency Prod_Cl->Assay_SPR

Caption: Parallel synthesis and profiling workflow. Divergent halogenation allows for head-to-head assay comparison.[1]

Experimental Protocols

A. Synthesis: Regioselective Halogenation

The C4 position of the pyrazole ring is the most electron-rich, allowing for facile electrophilic aromatic substitution.[2]

Protocol for 4-Iodo-pyrazole-piperidine:

  • Dissolution: Dissolve the pyrazole-piperidine intermediate (1.0 eq) in Acetonitrile (ACN) or DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+126 shift).

  • Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color change from brown to yellow/clear). Extract with EtOAc.
    
  • Note: For the Chloro-analog , substitute NIS with N-Chlorosuccinimide (NCS) and heat to 60°C, as chlorination often requires higher activation energy than iodination.[1]

B. Bioassay: Time-Resolved FRET (TR-FRET)

To accurately differentiate the potency (IC50) driven by halogen bonding:

  • Reagents: Use a Lanthanide-labeled antibody (Eu-anti-GST) and a fluorescent tracer (AlexaFluor-labeled Kinase Tracer).[1]

  • Incubation: Incubate Kinase, Inhibitor (Iodo vs. Chloro variants in serial dilution), and Tracer for 1 hour at RT.

  • Detection: Measure FRET signal (Excitation 340nm, Emission 665nm/615nm).

  • Validation: The Iodo-analog should show a left-shifted curve compared to the Chloro-analog. If curves are identical, the binding pocket likely does not contain a suitable backbone acceptor for the

    
    -hole, or the pocket is too large for steric clashes to matter.
    

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases."[1] Journal of Medicinal Chemistry. Link

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into Potent Analogs: SAR of the Pyrazole-Piperidine Scaffold." Journal of Medicinal Chemistry. Link

  • Metrangolo, P., et al. (2005). "The Halogen Bond." Chemical Reviews. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions."[1] Angewandte Chemie International Edition. Link

  • BenchChem Technical Series. "Electrophilic Iodination of Pyrazole for Synthesis." BenchChem Protocols. Link

Sources

Comparative

Technical Guide: Structural Validation of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Regioisomers

Executive Summary The Core Challenge: The synthesis and functionalization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine involves a critical ambiguity: annular tautomerism . The pyrazole ring exists in equilibrium between 1H- a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: The synthesis and functionalization of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine involves a critical ambiguity: annular tautomerism . The pyrazole ring exists in equilibrium between 1H- and 2H- forms. Upon N-alkylation or arylation—a standard step in developing kinase inhibitors (e.g., Crizotinib analogs)—two distinct regioisomers are generated: the 1,3-disubstituted (often desired) and the 1,5-disubstituted (sterically congested).

The Solution: This guide objectively compares the three primary validation methodologies: 1D NOE NMR ,


 HMBC , and X-Ray Crystallography . While X-ray is definitive, this guide demonstrates why 

HMBC is the most efficient high-throughput solution for liquid-phase validation, providing superior resolution over standard NOE methods which are often compromised by the iodine substituent.

Part 1: The Structural Problem

The scaffold comprises a piperidine ring attached to the C3 position of a pyrazole, with an iodine atom at C4. The presence of the heavy iodine atom and the bulky piperidine creates a unique steric and electronic environment.

The Isomerization Pathways

When an electrophile (


) is introduced to the free amine scaffold, two pathways emerge:
  • Path A (1,3-Isomer): Attack by

    
    . The resulting structure has the 
    
    
    
    group adjacent to the
    
    
    proton. This is generally the thermodynamic product but is kinetically competitive.
  • Path B (1,5-Isomer): Attack by

    
    . The resulting structure has the 
    
    
    
    group adjacent to the bulky piperidine ring. This suffers from
    
    
    strain.

Regioisomerism Start 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (Tautomeric Mixture) Rxn N-Alkylation (R-X, Base) Start->Rxn Iso13 1,3-Isomer (Target) N-R far from Piperidine N-R close to C5-H Rxn->Iso13 Path A (N1 Attack) Iso15 1,5-Isomer (Byproduct) N-R close to Piperidine Steric Clash Rxn->Iso15 Path B (N2 Attack)

Figure 1: Divergent synthesis pathways yielding regioisomeric products.

Part 2: Comparative Analysis of Validation Methods

Method A: 1D NOE/ROESY NMR (The Accessible Standard)

Mechanism: Relies on the Nuclear Overhauser Effect to detect through-space interactions (< 5 Å) between the N-substituent protons and the pyrazole ring protons.

  • Pros: Fast; requires standard equipment (400 MHz+).

  • Cons: The iodine at C4 replaces a proton, removing a critical NOE handle.

  • The Validation Logic:

    • 1,3-Isomer: Strong NOE observed between N-R protons and the C5-H of the pyrazole.

    • 1,5-Isomer: Strong NOE observed between N-R protons and the Piperidine protons (specifically C2'/C6').

  • Verdict: Viable but risky. If the N-R group is flexible, transient NOEs with the piperidine can occur in the 1,3-isomer, leading to false positives.

Method B: HMBC (The Robust Solution)

Mechanism: Detects long-range (2-3 bond) couplings between protons and nitrogen nuclei at natural abundance. Pyrazole


 (pyrrole-like) and 

(pyridine-like) have vastly different chemical shifts.
  • Pros: Unambiguous. Nitrogen chemical shifts are highly sensitive to alkylation site.

  • Cons: Requires high concentration (>20 mg) or cryoprobe; longer acquisition times.

  • The Validation Logic:

    • N1-Alkylated (1,3): The alkylated nitrogen (

      
      ) typically resonates upfield (~170-180 ppm). The non-alkylated nitrogen (
      
      
      
      ) is downfield (~250-260 ppm).
    • Coupling Pattern: The

      
       proton will show a strong 2-bond coupling (
      
      
      
      ) to the adjacent nitrogen.
      • If

        
         couples to the alkylated  nitrogen 
        
        
        
        1,3-Isomer .
      • If

        
         couples to the non-alkylated  nitrogen 
        
        
        
        1,5-Isomer .
  • Verdict: The Gold Standard for Solution State.

Method C: Small Molecule X-Ray Crystallography

Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Pros: Absolute structural certainty; defines stereochemistry of the piperidine ring simultaneously.

  • Cons: Requires a single crystal (often difficult with oily piperidine derivatives); time-intensive.

  • Verdict: Ultimate Arbiter. Use when NMR is ambiguous or for filing regulatory data packages.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Quick-Check" NOE Experiment

Recommended for initial screening of reaction crude.

  • Sample Prep: Dissolve 5-10 mg of isolated isomer in 0.6 mL DMSO-

    
     (preferred over 
    
    
    
    to prevent aggregation).
  • Acquisition:

    • Run a standard

      
       NMR to locate the C5-H singlet  (typically 7.5 - 8.5 ppm) and the N-R protons .
      
    • Run a 1D Selective NOESY .

    • Irradiation Target 1: Irradiate the N-R protons. Look for enhancement at the C5-H peak. (Positive = 1,3-Isomer).

    • Irradiation Target 2: Irradiate the Piperidine C2'/C6' multiplet. Look for enhancement at the N-R peak. (Positive = 1,5-Isomer).

  • Parameter Setting: Mixing time (

    
    ) = 500-800 ms.
    
Protocol 2: The Definitive HMBC

Recommended for final compound characterization.

  • Sample Prep: Dissolve >30 mg of pure compound in 0.5 mL DMSO-

    
     in a high-quality tube (e.g., Wilmad 535).
    
  • Instrument Setup: 500 MHz or higher spectrometer equipped with a cryoprobe (if available).

  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent.[1]

    • Optimize for long-range coupling:

      
       Hz.
      
    • Spectral Width (

      
      ): 300 ppm (centered at 200 ppm).
      
  • Analysis:

    • Locate the C5-H proton row in the F2 (

      
      ) dimension.
      
    • Observe the cross-peaks in the F1 (

      
      ) dimension.
      
    • Interpretation:

      • 1,3-Isomer: The C5-H correlates strongly to the alkylated nitrogen (shielded, ~170 ppm).

      • 1,5-Isomer: The C5-H correlates strongly to the non-alkylated nitrogen (deshielded, ~260 ppm).

Protocol 3: Crystallization for X-Ray

Since piperidines are often oily, salt formation is key.

  • Salt Formation: Dissolve 20 mg of the free base in minimal MeOH. Add 1.0 eq of fumaric acid or oxalic acid (these often yield nice lattices).

  • Vapor Diffusion:

    • Place the salt solution in a small inner vial.

    • Place this vial inside a larger jar containing a non-solvent (e.g.,

      
       or Pentane).
      
    • Seal tightly and leave undisturbed at

      
       for 3-7 days.
      
  • Harvest: Select a crystal with sharp edges (>0.1 mm) for diffraction.

Part 4: Data Summary & Decision Matrix

Feature1,3-Isomer (Target)1,5-Isomer (Byproduct)
Steric Environment Relaxed (N-R far from Piperidine)Congested (

strain)
NOE Correlation N-R

C5-H
N-R

Piperidine

HMBC (

coupling)
Couples to Alkylated N (~175 ppm)Couples to Free N (~260 ppm)
Chromatography (

)
Typically Lower (More Polar)Typically Higher (Less Polar)*

*Note: Polarity can vary based on the specific R-group, but 1,5-isomers often elute first due to shielding of the polar nitrogen lone pairs by steric bulk.

Validation Workflow Diagram

ValidationFlow Sample Isolated Regioisomer Step1 Step 1: 1H NMR & NOE (Is C5-H distinct?) Sample->Step1 Decision1 NOE Clear? Step1->Decision1 ResultA Confirmed Structure Decision1->ResultA Yes (Strong Signal) Step2 Step 2: 1H-15N HMBC (Trace C5-H to N) Decision1->Step2 No/Ambiguous Step2->ResultA Resolved Step3 Step 3: X-Ray Crystallography (Derivatize to salt) Step2->Step3 Low Solubility/Sens. Step3->ResultA

Figure 2: Step-wise decision matrix for validating pyrazole regioisomers.

References

  • Alkylation Regioselectivity in Pyrazoles

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.[2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • NMR Methodology for Nitrogen Heterocycles

    • Title: 1H-15N HMBC as a powerful tool for the identification of N-alkyl
    • Source: Magnetic Resonance in Chemistry (Wiley).
    • URL:[Link]

  • Specific Scaffold Data (Crizotinib Intermediates)

    • Title: A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine (Structural Analog Context).
    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • Tautomerism in Solid State

    • Title: The annular tautomerism of NH-pyrazoles in solution and solid state.[5]

    • Source: Royal Society of Chemistry (RSC).[5]

    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine and Its Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth comparison and procedur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth comparison and procedural overview of the elemental analysis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the theoretical elemental composition, compare it with a relevant analog, and provide a detailed, field-proven protocol for obtaining accurate experimental data.

The Critical Role of Elemental Analysis in Drug Discovery

Elemental analysis is a fundamental technique in synthetic chemistry and pharmaceutical development. It serves as a crucial quality control step to verify the empirical formula of a synthesized compound.[1][2] For a molecule like 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, which may serve as a building block for a therapeutic agent, confirming its elemental composition is non-negotiable. This analysis provides a quantitative measure of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and in this case, iodine (I)—ensuring the compound's identity and purity.[3][4] Deviations from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for subsequent biological testing and drug safety.[5]

Theoretical Elemental Composition: The Benchmark for Purity

The first step in any elemental analysis is to calculate the theoretical percentage of each element based on the compound's molecular formula. For 4-(4-Iodo-1H-pyrazol-3-yl)piperidine, the molecular formula is C₈H₁₂IN₃, with a molecular weight of 277.11 g/mol .[6][7]

To provide a comparative perspective, we will also examine a structurally related analog, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. This compound, with the molecular formula C₁₃H₂₀IN₃O₂ and a molecular weight of 377.22 g/mol , offers a valuable point of comparison due to its shared iodo-pyrazole and piperidine moieties, but with the addition of a bulky tert-butoxycarbonyl (Boc) protecting group.[8][9][10][11]

Below is a table summarizing the theoretical elemental composition of both compounds.

Element4-(4-Iodo-1H-pyrazol-3-yl)piperidine (C₈H₁₂IN₃)tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (C₁₃H₂₀IN₃O₂)
Carbon (C) 34.67%41.39%
Hydrogen (H) 4.37%5.34%
Iodine (I) 45.80%33.64%
Nitrogen (N) 15.16%11.14%
Oxygen (O) 0.00%8.48%

This theoretical data serves as the gold standard against which experimental results are compared. A close correlation between the theoretical and experimentally determined values provides strong evidence for the compound's identity and purity.

Experimental Protocol: A Step-by-Step Guide to Accurate Analysis

Obtaining reliable experimental data for halogen-containing heterocyclic compounds requires a meticulous approach. The following protocol outlines the key steps for the elemental analysis of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine using a modern CHN/O elemental analyzer, with specific considerations for the presence of iodine.

Instrumentation and Reagents
  • Elemental Analyzer: A dynamic flash combustion elemental analyzer capable of CHNS/O analysis.

  • Microbalance: A calibrated microbalance with a readability of at least 0.001 mg.

  • Combustion and Reduction Tubes: Quartz tubes packed with appropriate reagents.

  • Reagents:

    • High-purity oxygen (O₂) and helium (He) carrier gas.

    • Tungstic anhydride (WO₃) on a granular support.

    • Reduced copper (Cu) for the reduction of nitrogen oxides.

    • Silver wool or silver tungstate to trap interfering halogens and sulfur.

    • Certified organic analytical standards (e.g., acetanilide, sulfanilamide) for calibration.

  • Sample Capsules: Tin or silver capsules for weighing the sample.

Workflow for Elemental Analysis

The workflow for elemental analysis involves several critical stages, from sample preparation to data interpretation.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep 1. Sample Weighing (2-3 mg in tin capsule) Encapsulation 2. Capsule Sealing SamplePrep->Encapsulation Precision is key Combustion 3. Flash Combustion (>1000°C in O₂ atmosphere) Encapsulation->Combustion Introduction into analyzer GasSeparation 4. Gas Chromatography (Separation of CO₂, H₂O, N₂) Combustion->GasSeparation Gaseous products Detection 5. Thermal Conductivity Detector (TCD) GasSeparation->Detection Separated analytes Quantification 6. Signal Integration & Quantification Detection->Quantification Electrical signal Comparison 7. Comparison with Theoretical Values Quantification->Comparison Experimental vs. Theoretical

Sources

Comparative

Industrial QC Protocols for 4-(4-Iodo-1H-pyrazol-3-yl)piperidine: A Comparative Technical Guide

Topic: QC protocols for industrial batches of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Content Type: Publish Comparison Guide Executive Summary & Strategic Context 4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a high-value pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC protocols for industrial batches of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

4-(4-Iodo-1H-pyrazol-3-yl)piperidine is a high-value pharmacophore intermediate, frequently utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting small molecules. Its structural duality—a basic piperidine ring coupled with an iodinated pyrazole—presents unique quality control challenges.

In industrial scale-up, the distinction between a Standard Technical Grade and a Pharma-Grade batch often dictates downstream yield and regulatory compliance. This guide compares traditional QC workflows against an Enhanced Industrial Protocol , demonstrating how orthogonal analytics can prevent costly failures in late-stage GMP synthesis.

The Core Challenge: Tautomerism & Regio-Isomerism

The critical quality attribute (CQA) for this molecule is the integrity of the C-C bond between the piperidine (C4) and the pyrazole (C3). Unlike N-linked isomers (pyrazol-1-yl), the 3-yl isomer exists in dynamic tautomeric equilibrium (3-yl


 5-yl) when the pyrazole nitrogen is unsubstituted. Standard QC often fails to resolve these tautomers from actual structural impurities like regioisomers or over-iodinated byproducts.

Comparative Analysis: Standard vs. Enhanced QC Protocols

The following table contrasts a typical "Certificate of Analysis" (CoA) approach with a rigorous "Process Analytical Technology" (PAT) driven protocol.

Table 1: Protocol Performance Comparison
FeatureStandard QC Protocol (Technical Grade)Enhanced Industrial Protocol (Pharma Grade)
Purity Method HPLC-UV (254 nm)UPLC-MS/UV (Dual Detection)
Tautomer Handling Ignored (Broad peaks accepted)Controlled pH/Temp or Derivatization
Iodine Stability Not testedDe-iodination stress testing (Light/Heat)
Genotoxic Impurities Not routinely screenedTrace Hydrazine quantification (<1 ppm)
Metal Scavenging Limit Test (Heavy Metals <20ppm)ICP-MS (Pd, Cu, I specific <5ppm)
Regio-Control 1H-NMR (Qualitative)2D-NMR (NOESY) + qNMR (Quantitative)

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC for Purity & Related Substances

Objective: To resolve the target molecule from its des-iodo precursor and regioisomeric byproducts.

Rationale: The piperidine nitrogen is basic (


). Standard neutral mobile phases cause peak tailing. An acidic modifier is strictly required to protonate the amine, ensuring a sharp Gaussian peak.

Methodology:

  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B (Linear Ramp)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Pyrazole absorbance) and 254 nm.

  • Sample Prep: Dissolve 10 mg in 10 mL of 1:1 Water:ACN. Sonicate for 5 mins to ensure dissolution of salts.

Acceptance Criteria (Pharma Grade):

  • Main Peak Purity:

    
    [1]
    
  • Des-iodo impurity (4-(1H-pyrazol-3-yl)piperidine):

    
    
    
  • Di-iodo impurity:

    
    
    
Protocol B: Genotoxic Impurity Screening (Hydrazines)

Objective: Detection of residual hydrazine, a common reagent in pyrazole ring synthesis and a known mutagen (ICH M7 Class 1).

Rationale: Hydrazine lacks a chromophore and cannot be seen by UV. Derivatization with benzaldehyde forms a hydrazone detectable by HPLC-UV or LC-MS.

Workflow:

  • Derivatization: Mix 100 mg of sample with excess benzaldehyde in acetate buffer (pH 5). Incubate at 40°C for 1 hour.

  • Extraction: Extract with dichloromethane.

  • Analysis: Inject into GC-MS or HPLC-UV (300 nm).

  • Limit: NMT (Not More Than) 10 ppm (adjusted based on daily dose calculation).

Visualizing the Quality Control Architecture

Diagram 1: The Enhanced QC Decision Tree

This workflow illustrates the "Self-Validating" logic required for pharmaceutical release.

QC_Workflow cluster_Identity Step 1: Identity & Structure cluster_Purity Step 2: Purity & Impurities Start Batch Synthesis Complete Crude Crude Isolation (Solid/Oil) Start->Crude NMR 1H-NMR (DMSO-d6) Confirm C-Linkage vs N-Linkage Crude->NMR MS HRMS (ESI+) Confirm M+H (278.11) Crude->MS HPLC HPLC (Acidic Method) Check Purity >98% NMR->HPLC MS->HPLC GTI GTI Screen (Hydrazine/Alkyl Halides) HPLC->GTI Decision Meets Specs? GTI->Decision Release Release Pharma Grade Decision->Release Yes Reprocess Recrystallization / Scavenging Decision->Reprocess No Reprocess->HPLC Re-test

Caption: Figure 1. Integrated QC Decision Tree ensuring structural identity and safety compliance before batch release.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for proactive control.

Impurity_Map Piperidine Piperidine Precursor Reaction Cyclization & Iodination Piperidine->Reaction Hydrazine Hydrazine (Genotoxic Source) Hydrazine->Reaction Iodine Iodination Agent (NIS/I2) Iodine->Reaction Product Target: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Reaction->Product Imp1 Impurity A: Des-iodo Analog (Incomplete Rxn) Reaction->Imp1 Low I2 Imp2 Impurity B: Regioisomer (N-linked) (Wrong Cyclization) Reaction->Imp2 pH drift Imp3 Impurity C: Di-iodo Species (Over-reaction) Reaction->Imp3 Excess I2

Caption: Figure 2. Impurity Fate Map identifying critical process parameters (CPP) leading to specific byproducts.

Expert Insights: Causality & Troubleshooting

The "Iodine-Labile" Phenomenon

Observation: Batches stored in clear glass often show a yellowing effect and a drop in assay over time. Causality: The C-I bond on the electron-rich pyrazole ring is susceptible to photolytic cleavage. Protocol Adjustment: All QC samples must be prepared in amber glassware . Stability testing should include a "forced degradation" study using UV light to determine the shelf-life of the intermediate.

Tautomeric Broadening in NMR

Observation: In standard


, the pyrazole protons may appear broad or invisible due to rapid proton exchange.
Solution:  Use DMSO-d6  as the solvent. The strong hydrogen-bonding capability of DMSO slows the exchange rate, often resolving the NH proton as a distinct broad singlet around 12-13 ppm, confirming the presence of the free pyrazole NH (essential for distinguishing from N-alkylated impurities).

References

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)." ICH Guidelines. Link

  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." Technical Support Center. Link

  • PubChem. "tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Compound Summary)." National Library of Medicine.[2] Link

  • Sielc Technologies. "Separation of 4-Iodopyrazole on Newcrom R1 HPLC column." Application Notes. Link

  • ResearchGate. "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib." ResearchGate Publication. Link

Sources

Safety & Regulatory Compliance

Safety

4-(4-Iodo-1H-pyrazol-3-yl)piperidine proper disposal procedures

Topic: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Senior Scientists, and EHS Officers[1] Executive Operational Summary Immedia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]

Executive Operational Summary

Immediate Action: Treat 4-(4-Iodo-1H-pyrazol-3-yl)piperidine as Halogenated Hazardous Organic Waste .

Do not dispose of this compound down the drain, in trash bins, or by evaporation.[1] The presence of the iodine atom on the pyrazole ring and the basic nitrogen in the piperidine ring dictates a specific disposal pathway: High-Temperature Incineration with Acid Gas Scrubbing .

Critical Classification:

  • Waste Stream: Solid Halogenated Organic.

  • Chemical Incompatibilities: Strong Oxidizers, Strong Acids, Acid Chlorides.[1]

  • Primary Hazard: Irritant (Skin/Eye), Potential Aquatic Toxicity, Combustible.[1]

Hazard Identification & Technical Rationale

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecular "why." This compound is not just "chemical waste"; it is a functionalized heterocycle with specific reactive properties.

Molecular FeatureChemical ImplicationDisposal Consequence
Iodine Substituent (C-I Bond)Heavy halogen atom. Upon combustion, releases Iodine gas (

) and Hydrogen Iodide (

).[1]
Mandatory Scrubber: Incinerators must be equipped with wet scrubbers to neutralize acidic iodine vapors. Never mix with non-halogenated solvents, as this complicates the fuel blending process at the disposal facility.[1]
Piperidine Ring (Secondary Amine)Basic functionality (

).
Exothermic Risk: Do not commingle with acidic waste streams (e.g., TCA, HCl).[1] Neutralization in a waste drum can generate sufficient heat to pressurize the container or volatilize other solvents.
Pyrazole Core Nitrogen-rich aromatic heterocycle.NOx Generation: Combustion generates nitrogen oxides (

). Requires standard industrial incineration protocols.

Step-by-Step Disposal Protocol

Phase 1: Bench-Top Segregation
  • Solid Waste: If the compound is a solid powder or filter cake, do not dissolve it for disposal.[1] Solids are cheaper to dispose of and safer to transport than solutions.

  • Liquid Waste (Mother Liquors): If dissolved in solvent (e.g., DCM, DMSO, Methanol), the waste must be segregated into the Halogenated Solvent stream due to the iodine content.[1]

Phase 2: Packaging & Labeling
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids. For liquids, use an HDPE carboy or safety can.[1]

    • Why HDPE? It offers broad resistance to amines and moderate resistance to halogenated organics.

  • Double Containment: Place the primary container into a secondary spill tray or clear plastic bag during accumulation.

  • Labeling:

    • Standard: "Hazardous Waste - Solid" (or Liquid).

    • Constituents: List "4-(4-Iodo-1H-pyrazol-3-yl)piperidine" clearly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Regulatory Coding (RCRA)

In the United States, this compound is not a P-listed or U-listed waste by specific CAS name.[1] Therefore, it must be characterized by its properties.

  • Generator Status: Large Quantity Generators (LQG) must characterize strictly.

  • RCRA Code Recommendation:

    • If the waste exhibits toxicity characteristic (via TCLP): D001 (Ignitable, if in flammable solvent) or D002 (Corrosive, if pH > 12.5).[1]

    • Standard Industry Coding: Most facilities will code this as Hazardous Waste, Solid, N.O.S.[1] (Not Otherwise Specified) .

    • DOT Shipping Name: UN 3077, Environmentally hazardous substance, solid, n.o.s. (4-(4-Iodo-1H-pyrazol-3-yl)piperidine), 9, III.[1]

Operational Visualizations

Figure 1: Disposal Decision Matrix

This logic flow ensures the compound ends up in the correct waste stream, preventing costly re-classification fees or safety incidents at the incinerator.[1]

DisposalMatrix Start Start: 4-(4-Iodo-1H-pyrazol-3-yl)piperidine Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidContainer Collect in HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Solid' SolidPath->SolidContainer LiquidSegregation Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->LiquidSegregation FinalDest Final Fate: High-Temp Incineration (w/ Acid Gas Scrubbing) SolidContainer->FinalDest HaloStream Stream A: Halogenated Waste (Due to Solvent + Iodine) LiquidSegregation->HaloStream Yes NonHaloStream Stream B: Halogenated Waste (Due to Iodine Content Only) LiquidSegregation->NonHaloStream No (e.g., MeOH) HaloStream->FinalDest NonHaloStream->FinalDest Must be tagged as Halogenated despite non-halo solvent

Caption: Decision matrix for segregating iodinated piperidine waste based on physical state and solvent composition.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take if the compound is spilled in the laboratory.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 (if dust) Evacuate->PPE Contain 3. Containment: Cover with absorbent pads (liquid) or damp paper towels (solid) PPE->Contain Clean 4. Cleanup: Scoop into hazardous waste bag. Do NOT sweep dry dust. Contain->Clean Decon 5. Decontamination: Wipe surface with mild detergent. Dispose of wipes as hazardous. Clean->Decon

Caption: Step-by-step spill response protocol prioritizing respiratory protection against airborne iodinated dust.

Chemical Compatibility Data

Incompatible ClassRisk DescriptionPrevention Strategy
Strong Acids (e.g.,

,

)
The piperidine nitrogen is basic.[1] Mixing causes rapid protonation, heat generation, and potential spattering.[1]Segregate from Acid Waste streams.
Oxidizing Agents (e.g., Peroxides, Permanganates)Potential for oxidation of the piperidine ring or iodine liberation.[1]Store away from oxidizers.[2] Do not mix in waste carboys.
Acid Chlorides Rapid, violent reaction to form amides and HCl gas.[1]Quench acid chlorides separately before adding to general waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine Derivatives. (General reference for piperidine class hazards).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal protective equipment for handling 4-(4-Iodo-1H-pyrazol-3-yl)piperidine

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic risk-mitigation strategy. When handling novel or specialized research chemicals like[1],...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic risk-mitigation strategy. When handling novel or specialized research chemicals like[1], we cannot rely solely on generalized safety data sheets. Instead, we must deduce the toxicological profile from its structural components and design a self-validating operational workflow that ensures absolute safety during drug development and synthesis procedures.

Below is the comprehensive, causality-driven guide for the handling, personal protective equipment (PPE) selection, and disposal of 4-(4-Iodo-1H-pyrazol-3-yl)piperidine.

Mechanistic Risk Assessment & Chemical Profile

To select the correct PPE, we must first understand why the compound is hazardous. 4-(4-Iodo-1H-pyrazol-3-yl)piperidine features two distinct reactive domains that dictate our safety protocols:

  • The Piperidine Moiety: A secondary amine that is highly basic. Piperidine derivatives are known to cause[2].

  • The Iodo-Pyrazole Moiety: The addition of a heavy halogen (iodine) to the pyrazole ring significantly increases the molecule's lipophilicity. This enhances the compound's ability to penetrate lipid bilayers, meaning dermal exposure carries a high risk of rapid systemic absorption.

Table 1: Quantitative Chemical & Hazard Profile

PropertyValue / SpecificationMechanistic Implication
CAS Number 2169643-37-0[1]Unique identifier for inventory and safety tracking.
Molecular Weight 277.11 g/mol [1]Low molecular weight; high risk of aerosolization if handled as a dry powder.
Primary Hazard Class Corrosive (GHS05) / Irritant (GHS07)Rapidly degrades unprotected biological tissue upon contact[2].
Waste Classification Halogenated OrganicMust be strictly segregated from non-halogenated waste streams[3].

Personal Protective Equipment (PPE) Matrix

Standard latex gloves and safety glasses are fundamentally inadequate for this compound. The selection below is grounded in the specific chemical vulnerabilities of the molecule.

Table 2: PPE Specifications and Causality

PPE CategoryRequired SpecificationMechanistic Causality / Justification
Hand Protection Double Nitrile or Chloroprene GlovesNitrile provides to organic bases compared to latex[4]. Double-gloving creates a fail-safe against the enhanced dermal penetration risk of the lipophilic iodo-pyrazole moiety.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPiperidine derivatives are highly corrosive to ocular tissue[2]. Flexible-fitting ANSI Z87.1 goggles create an orbital seal to prevent the capillary action of splashed liquids[4].
Body Protection 100% Cotton Lab Coat & Closed-Toe ShoesProvides a physical barrier against spills. Cotton is preferred over synthetic blends, which can melt into the skin if exposed to reactive chemicals or fire[5].
Engineering Control Class II Chemical Fume HoodPrevents the inhalation of aerosolized powders or volatile solvent mixtures during manipulation[5].

Operational Workflow & Self-Validating Protocols

To ensure trustworthiness in our safety systems, every protocol must be self-validating—meaning it contains built-in checks to confirm it was executed correctly.

PPE_Workflow Start 4-(4-Iodo-1H-pyrazol-3-yl)piperidine (CAS: 2169643-37-0) Haz1 Piperidine Moiety Strong Base / Corrosive Start->Haz1 Haz2 Iodo-Pyrazole Moiety Halogenated / Lipophilic Start->Haz2 Gloves Double Nitrile Gloves (Chemical Resistance) Haz1->Gloves Dermal Risk Goggles ANSI Z87.1 Splash Goggles (Ocular Protection) Haz1->Goggles Splash Risk Haz2->Gloves Absorption Risk Hood Class II Fume Hood (Inhalation Control) Haz2->Hood Aerosol Risk Waste Halogenated Organic Waste Disposal Stream Gloves->Waste Hood->Waste

Mechanistic risk assessment and PPE selection workflow for halogenated piperidines.

Protocol A: Self-Validating PPE Donning
  • Inspect & Base Layer: Visually inspect the first pair of nitrile gloves for micro-tears. Don the gloves. Validation Check: Clench fists to ensure no trapped air escapes from unseen punctures.

  • Body Coverage: Don a 100% cotton lab coat, ensuring sleeves are pulled down securely to the wrist.

  • Outer Layer: Don a second pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to eliminate any exposed skin at the wrist.

  • Face Seal: Don ANSI Z87.1 chemical splash goggles[4]. Validation Check: Run a finger along the rubber gasket to ensure a complete, flush seal against the face.

Protocol B: Fume Hood Handling
  • Ventilation Verification: Ensure the Class II chemical fume hood is operational. Keep the sash at or below the designated safe operating height[5].

  • Manipulation: Use anti-static spatulas for transferring dry powders to prevent electrostatic repulsion and aerosolization.

  • Containment: Keep all source vials and reaction vessels capped when not actively transferring the compound.

Protocol C: Doffing & Decontamination
  • Outer Glove Removal: While still inside the fume hood, remove the heavily contaminated outer gloves using the "beak method" (pinching the palm of one glove, pulling it inside out, and using the clean inner hand to remove the second).

  • Exit Strategy: Remove the inner gloves and lab coat before space to prevent cross-contamination of public areas[5].

  • Final Validation: Inspect bare hands post-doffing for any signs of redness or powder residue before washing thoroughly with soap and water.

Spill Response & Halogenated Waste Disposal Plan

Because 4-(4-Iodo-1H-pyrazol-3-yl)piperidine contains an iodine atom, its disposal requires strict adherence to halogenated waste protocols to prevent dangerous secondary reactions.

  • Waste Segregation: All liquid solutions, reaction mixtures, and contaminated solvents containing this compound must be disposed of in a clearly labeled container[3]. Mixing halogenated waste with non-halogenated streams can lead to exothermic reactions and violates environmental regulations.

  • Solid Spill Response: In the event of a dry powder spill, do not sweep it dry , as this will aerosolize the corrosive dust. Instead, cover the powder with damp absorbent paper. Carefully scoop the wetted material into a hazardous waste bag. Clean the affected area with a compatible solvent (e.g., isopropanol), wiping inward from the edges to contain the spill footprint.

References

  • Safety Data Sheet: Piperidine Source: Carl Roth Safety Library URL:[Link]

  • Organic Chemistry Laboratory Safety Notes Source: Cerritos College Chemistry Department URL:[Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment Source: University of Nevada, Reno (Environmental Health & Safety) URL:[Link]

  • School Chemistry Laboratory Safety Guide Source: Consumer Product Safety Commission (CPSC) URL:[Link]

Sources

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